4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Description
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Properties
IUPAC Name |
4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSAMNVLRSHLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453963 | |
| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35999-53-2 | |
| Record name | 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a valuable fluorinated β-diketone building block in medicinal chemistry and materials science. The core of this synthesis is the crossed Claisen condensation, a robust carbon-carbon bond-forming reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, and critical insights into process optimization and safety. The content is tailored for researchers in organic synthesis, drug discovery, and materials development, providing the necessary theoretical grounding and practical steps to successfully execute and understand this important transformation.
Introduction and Strategic Overview
This compound is a highly functionalized organic molecule. The presence of the trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. The β-diketone moiety is an exceptional chelating agent for various metals, finding use in catalysis and materials science. The nitro-substituted phenyl ring provides a handle for further chemical modifications.
The most direct and efficient pathway to this class of molecule is the Claisen condensation , a cornerstone reaction in organic chemistry that joins an ester with an enolizable carbonyl compound.[1][2][3] In this specific case, we employ a "crossed" or "mixed" Claisen condensation between a non-enolizable ester, ethyl trifluoroacetate, and an enolizable ketone, 4'-nitroacetophenone.
Retrosynthetic Approach: Our strategy involves disconnecting the carbon-carbon bond between the α- and β-carbonyl carbons. This leads back to two commercially available or readily accessible starting materials: 4'-nitroacetophenone and an ethyl trifluoroacetate. The reaction is driven by a strong base, which facilitates the formation of a key enolate intermediate.
The Claisen Condensation: A Mechanistic Deep Dive
The Claisen condensation proceeds through a series of well-understood steps involving nucleophilic acyl substitution.[2][3][4] The choice of base is critical; it must be strong enough to deprotonate the α-carbon of the ketone but should not interfere with the ester carbonyls.[1][5] Sodium ethoxide is an ideal choice here, as the ethoxide leaving group from the ester matches the base, preventing unwanted transesterification side reactions.[5]
The mechanism unfolds as follows:
-
Enolate Formation: Sodium ethoxide (NaOEt), a strong base, abstracts an acidic α-proton from 4'-nitroacetophenone to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.[2][3]
-
Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, expelling the ethoxide (-OEt) leaving group to form the β-diketone product.[2][3][4]
-
Thermodynamic Driving Force: The newly formed β-diketone has a highly acidic proton on the central methylene group (doubly activated). This proton is readily removed by the ethoxide base present in the reaction. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium to completion, necessitating the use of a stoichiometric amount of base rather than a catalytic one.[2][3]
-
Acidic Workup: An aqueous acid workup in the final step neutralizes the enolate and any remaining base, yielding the final, neutral β-diketone product.[1]
Caption: The Claisen condensation pathway for the target molecule.
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of the title compound.
Materials & Reagents:
-
4'-Nitroacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol. Stir the solution until the base is fully dissolved. Cool the flask in an ice bath.
-
Reagent Addition:
-
In a separate flask, prepare a solution of 4'-nitroacetophenone (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Combine the ethyl trifluoroacetate (1.1 equivalents) with the 4'-nitroacetophenone solution.
-
Using an addition funnel, add the mixture of the ketone and ester dropwise to the cooled sodium ethoxide solution over 30 minutes. Maintain the temperature below 10°C during the addition.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully neutralize the reaction by adding 1 M HCl. Monitor the pH to ensure it becomes slightly acidic (pH ~5-6).
-
Remove the bulk of the ethanol using a rotary evaporator.
-
-
Extraction:
-
Transfer the remaining aqueous residue to a separatory funnel.
-
Extract the product into diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude product, typically a pale yellow solid, can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₆F₃NO₄ | [6][7] |
| Molecular Weight | 261.16 g/mol | [6][7] |
| Appearance | Pale yellow solid | |
| Molar Equivalents | ||
| 4'-Nitroacetophenone | 1.0 | Limiting Reagent |
| Ethyl trifluoroacetate | 1.1 | Slight excess to ensure full conversion |
| Sodium Ethoxide | 1.2 | Stoichiometric amount required |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Expected Yield | 75-85% | Based on purified product |
| Storage Conditions | 2-8 °C | [6] |
Safety and Handling
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood under anhydrous conditions and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Trifluoroacetate: Volatile and flammable. Avoid inhalation and contact with skin.
-
Solvents: Diethyl ether and ethanol are highly flammable. Ensure all operations are performed away from ignition sources in a well-ventilated fume hood.
-
Acid Handling: Handle hydrochloric acid with care, as it is corrosive.
References
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. [Link]
-
PubChem. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. [Link]
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An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione: Properties, Analysis, and Applications
Foreword: Understanding a Multifaceted Building Block
In the landscape of modern chemical synthesis, certain molecules stand out for their versatility and the unique properties they impart to larger, more complex structures. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is one such compound. As a fluorinated β-diketone, it occupies a crucial intersection of reactivity and functionality, making it a valuable intermediate for researchers in drug discovery, materials science, and coordination chemistry. The presence of a trifluoromethyl group (-CF3) and a nitrophenyl moiety introduces specific electronic and steric characteristics that are highly sought after for modulating the physicochemical and biological properties of target molecules. This guide provides an in-depth exploration of its core properties, analytical characterization, and practical applications, grounded in established scientific principles to support researchers in leveraging its full potential.
Core Molecular Identity and Structural Attributes
At its heart, the utility of this compound is dictated by its structure. The combination of the β-dicarbonyl system with two potent electron-withdrawing groups defines its chemical behavior.
-
IUPAC Name: this compound[1]
-
CAS Number: 35999-53-2[1]
-
Molecular Formula: C₁₀H₆F₃NO₄[1]
-
Molecular Weight: 261.15 g/mol [1]
The key structural features are:
-
The β-Diketone Core: The 1,3-dicarbonyl arrangement is the source of the molecule's most significant chemical property: keto-enol tautomerism. The methylene protons situated between the two carbonyls are highly acidic, facilitating deprotonation and subsequent enol formation. This moiety is also an excellent chelating agent for a wide range of metal ions.
-
The Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group significantly increases the acidity of the adjacent carbonyl and the intervening methylene protons. In pharmaceutical applications, the -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[2]
-
The 4-Nitrophenyl Group: The nitro group at the para-position of the phenyl ring is also strongly electron-withdrawing, further influencing the electronic properties of the entire molecule. This group provides a site for further chemical modification and contributes to the molecule's potential use in developing materials with specific electronic or optical properties.
Fundamental Physicochemical Properties
A quantitative understanding of a compound's physical properties is essential for its application in experimental work. The data below has been consolidated from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Weight | 261.15 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₆F₃NO₄ | PubChem[1] |
| Purity | Typically ≥97% | Vibrant Pharma Inc.[3] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | 2-8 °C | Vibrant Pharma Inc.[3][4] |
| UN GHS Hazards | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
The Central Role of Keto-Enol Tautomerism
For β-diketones, the solution state is not a single species but a dynamic equilibrium between the keto form and one or more enol tautomers. This equilibrium is the defining feature of the compound's reactivity and is highly sensitive to the solvent environment.[5]
The trifluoromethyl and nitrophenyl groups, both being electron-withdrawing, stabilize the enolate intermediate, generally favoring the enol form. In nonpolar solvents, the enol form is further stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[6][7]
Caption: General workflow for the synthesis of the title compound.
Key Applications
The unique structure of this diketone makes it a valuable precursor in several fields:
-
Pharmaceutical and Agrochemical Synthesis: Fluorinated compounds are of great interest in drug development. [2]This molecule serves as a building block for synthesizing various heterocyclic compounds (e.g., pyrazoles, isoxazoles), which form the core of many bioactive molecules. The trifluoromethyl group can enhance drug efficacy and bioavailability. [2]* Coordination Chemistry: As a strong bidentate ligand, it readily forms stable complexes with a variety of metal ions. These metal-organic compounds have applications in catalysis and as materials with unique luminescent or magnetic properties. [8]For instance, it has been used to synthesize copper(II) complexes. [8]* Materials Science: The compound's electronic properties, imparted by the nitro and trifluoromethyl groups, make it a candidate for developing advanced materials such as organic semiconductors or liquid crystals. [4]
Experimental Protocol: NMR Analysis of Keto-Enol Equilibrium
This protocol provides a self-validating system for quantifying the ratio of keto to enol tautomers in solution, a critical parameter for understanding its reactivity.
Objective: To determine the equilibrium constant (K_T = [enol]/[keto]) for this compound in a given deuterated solvent using ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation (The "Why"):
-
Step 1.1: Accurately weigh approximately 10-15 mg of the compound. Causality: This ensures a sufficient concentration for a good signal-to-noise ratio without causing saturation issues in the NMR spectrometer.
-
Step 1.2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar, hydrogen-bond accepting environment) in a clean, dry NMR tube. Causality: The choice of solvent is the primary variable being tested, as it directly influences the tautomeric equilibrium. Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum.
-
Step 1.3: Add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a known proton count and a signal in a clear region of the spectrum). Causality: An internal standard provides a reference point for both chemical shift (0 ppm for TMS) and quantitative analysis, ensuring accuracy independent of sample concentration.
-
-
Data Acquisition (The "Why"):
-
Step 2.1: Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Ensure the sample has been allowed to equilibrate at this temperature for at least 10 minutes before acquisition. Causality: Tautomeric equilibrium can be temperature-dependent. Maintaining a constant, recorded temperature ensures reproducibility.
-
Step 2.2: Set the spectral width to cover the expected range of all protons (approx. 0 to 16 ppm to include the enolic proton).
-
Step 2.3: Use a sufficient relaxation delay (D1, e.g., 5 seconds) between scans. Causality: This is critical for quantitative accuracy. A long relaxation delay ensures that all protons, which may have different relaxation times, have fully returned to equilibrium before the next pulse, allowing their signal integrals to be directly proportional to their molar quantities.
-
-
Data Analysis (The "Why"):
-
Step 3.1: Phase and baseline correct the spectrum carefully. Causality: Accurate integration is impossible without proper phasing and a flat baseline.
-
Step 3.2: Integrate the distinct signal for the keto tautomer (e.g., the -CH₂- singlet) and a distinct signal for the enol tautomer (e.g., the -CH= singlet).
-
Step 3.3: Normalize the integrals by the number of protons they represent. The keto -CH₂- signal represents 2 protons, and the enol -CH= signal represents 1 proton.
-
Normalized Keto Integral (I_keto) = (Integral of -CH₂-) / 2
-
Normalized Enol Integral (I_enol) = (Integral of -CH=) / 1
-
-
Step 3.4: Calculate the percentage of each tautomer and the equilibrium constant.
-
% Enol = [I_enol / (I_enol + I_keto)] * 100
-
% Keto = [I_keto / (I_enol + I_keto)] * 100
-
K_T = I_enol / I_keto
-
-
Self-Validation: The protocol is self-validating because the sum of the calculated mole fractions of the enol and keto forms should equal unity. Furthermore, integrating other non-exchangeable protons (e.g., the aromatic signals for each tautomer, if resolved) should yield the same tautomeric ratio, providing an internal cross-check of the result.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]
-
Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, E63, m1980. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione. Retrieved from [Link]
-
Sloop, J. C. (2020, July 7). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
-
Jones, D. W. (1976). Crystal structure of the enol form of 1-(4-nitrophenyl)butane-1,3-dione. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-3. Retrieved from [Link]
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An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry, organic synthesis, and materials science. This document details its chemical identity, including its CAS number and structure, and provides a validated synthesis protocol. Furthermore, it explores the compound's physicochemical properties, its reactivity influenced by the trifluoromethyl and nitro functional groups, and its established and potential applications. The guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound is a crystalline solid that belongs to the class of β-diketones. The presence of a trifluoromethyl group imparts unique electronic properties and enhances the acidity of the methylene protons between the two carbonyl groups, making it a versatile precursor in various chemical transformations.
Structure and Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 35999-53-2, 425391-02-2[1][2][3] (Note: Both CAS numbers are found in literature and databases; 35999-53-2 appears to be more commonly cited).
-
Molecular Weight: 261.16 g/mol [3]
-
Chemical Structure:
(Image Source: PubChem CID 11065204)
Physicochemical Data
The following table summarizes key physicochemical properties of the compound. These values are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Pale yellow solid (predicted) | |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Limited solubility in water. | |
| Storage Conditions | 2-8 °C, away from incompatible materials[3] | Vibrant Pharma Inc. |
Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 1,3-diones is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone. For the synthesis of this compound, the precursors are 4'-nitroacetophenone and an ethyl trifluoroacetate.
Reaction Scheme
Caption: General scheme for the Claisen condensation synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for Claisen condensations of similar fluorinated compounds.[4]
Materials:
-
4'-Nitroacetophenone (1.0 eq)
-
Ethyl trifluoroacetate (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution, add a solution of 4'-nitroacetophenone (1.0 eq) in anhydrous ethanol dropwise. Following this, add ethyl trifluoroacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly neutralize the reaction mixture with 1 M hydrochloric acid until it is acidic (pH ~5-6).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and wash with brine (2 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Mechanistic Insights
The Claisen condensation proceeds via the formation of an enolate from the ketone (4'-nitroacetophenone) by the strong base (sodium ethoxide). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate). The subsequent loss of the ethoxide leaving group yields the β-diketone product. The strong electron-withdrawing nature of the trifluoromethyl group makes the ester carbonyl highly electrophilic, facilitating the reaction.
Applications in Research and Development
The unique structural features of this compound, namely the trifluoromethyl group, the nitro group, and the β-diketone moiety, make it a valuable building block in several areas of chemical science.
Pharmaceutical and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability, increase lipophilicity (which can aid in crossing the blood-brain barrier), and modulate the pKa of nearby functional groups.
-
Synthesis of Heterocyclic Compounds: β-Diketones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, many of which form the core scaffolds of bioactive molecules.[5]
-
Intermediate for Bioactive Molecules: While specific drugs derived from this exact compound are not widely reported in the public domain, analogous compounds are crucial intermediates. For instance, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug.[6][7] This highlights the potential of the title compound in the synthesis of novel therapeutic agents.
Coordination Chemistry and Materials Science
The β-diketone functionality allows this molecule to act as a bidentate ligand, forming stable complexes with a variety of metal ions.
-
Metal Complexes: It has been used to synthesize coordination compounds, such as dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II).[8] Such complexes can have interesting catalytic, magnetic, or optical properties.
-
Advanced Materials: The presence of both electron-withdrawing groups (trifluoromethyl and nitro) suggests potential applications in the development of materials with specific electronic properties, such as organic semiconductors or liquid crystals.[5]
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Spectroscopic data (NMR, IR, MS) of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
A-Z of Spectroscopic Analysis: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
This in-depth guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 35999-53-2), a β-diketone of significant interest in organic synthesis and materials science.[1][2] With a molecular formula of C₁₀H₆F₃NO₄ and a molecular weight of 261.15 g/mol , this compound's unique spectroscopic signature is dictated by the interplay of its trifluoromethyl, nitrophenyl, and β-diketone functionalities.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural nuances revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
A central theme in the analysis of β-diketones is the phenomenon of keto-enol tautomerism.[3][4] This equilibrium between the diketo form and one or more enol forms is slow on the NMR timescale, often resulting in the observation of distinct species in solution.[5] For trifluoromethyl-β-diketones, the equilibrium typically favors the enol forms.[6][7]
The Dynamic Core: Keto-Enol Tautomerism
This compound exists as a dynamic equilibrium between its keto form and two possible enol tautomers. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences this equilibrium, generally favoring the enolic state where a conjugated system can be formed.[7][8] This tautomerism is the cornerstone for interpreting the compound's spectroscopic data, as each tautomer presents a unique set of signals.
Caption: Keto-enol tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View
NMR spectroscopy is an unparalleled tool for elucidating the tautomeric forms of β-diketones in solution. By employing ¹H, ¹³C, and ¹⁹F NMR, a detailed structural picture can be assembled.
¹H NMR Spectroscopy
The proton NMR spectrum is particularly revealing of the keto-enol equilibrium. The presence of two distinct sets of signals is a hallmark of this tautomerism.[9]
-
Enol Tautomer: The most prominent species in solution is expected to be the enol form. Its spectrum would feature:
-
A sharp singlet for the vinylic proton (-CH=) around δ 6.0-7.0 ppm.
-
A broad singlet for the enolic hydroxyl proton (-OH) at a significantly downfield shift (δ 13-17 ppm) due to strong intramolecular hydrogen bonding.[4]
-
A characteristic AA'BB' system for the 1,4-disubstituted aromatic ring, appearing as two doublets in the δ 7.5-8.5 ppm region.
-
-
Keto Tautomer: Though likely the minor component, the keto form would be identified by:
-
A singlet for the methylene protons (-CH₂-) typically found in the δ 3.5-4.5 ppm range.
-
An AA'BB' system for the aromatic protons, with chemical shifts slightly different from the enol form.
-
¹³C NMR Spectroscopy
Proton-decoupled ¹³C NMR provides a clear count of the non-equivalent carbon atoms in each tautomer. The wide chemical shift range allows for the resolution of signals that might overlap in the ¹H spectrum.[10]
-
Enol Tautomer:
-
Two signals for the carbonyl/enolic carbons (C=O, C-OH) in the δ 160-190 ppm range.
-
A signal for the vinylic carbon (-CH=) around δ 90-100 ppm.
-
A quartet for the trifluoromethyl carbon (-CF₃) around δ 115-125 ppm, split by the three fluorine atoms.
-
Four signals for the aromatic carbons.
-
-
Keto Tautomer:
-
Two distinct carbonyl carbon signals (C=O) in the δ 180-200 ppm range.
-
A methylene carbon signal (-CH₂-) around δ 45-55 ppm.
-
A quartet for the -CF₃ carbon.
-
Four aromatic carbon signals.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and offers a wide chemical shift dispersion, making it an excellent probe for fluorinated compounds.[11]
-
For this compound, a single, sharp peak is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
The chemical shift is anticipated to be in the range of -75 to -80 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group adjacent to a carbonyl.[12]
| NMR Data Summary (Predicted/Referenced) | |
| Technique | Observed/Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR (Enol) | ~13-17 (s, 1H, -OH), ~8.3 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~6.5 (s, 1H, =CH-) |
| ¹H NMR (Keto) | ~8.4 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂-) |
| ¹³C NMR (Enol) | ~185 (C=O), ~175 (q, C-CF₃), ~160 (C-OH), ~150 (Ar-C), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~118 (q, CF₃), ~95 (=CH-) |
| ¹⁹F NMR | ~ -78 (s, CF₃) |
Note: Data is predicted based on analogous compounds like 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and general spectroscopic principles.[13][14] Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides invaluable information about the functional groups present and is particularly useful for distinguishing between the keto and enol tautomers.[5]
-
Enol Form: The spectrum is dominated by features of the conjugated, hydrogen-bonded system:
-
A very broad and strong absorption band from 2500-3200 cm⁻¹ corresponding to the intramolecularly hydrogen-bonded O-H stretch.
-
Strong absorptions in the 1550-1640 cm⁻¹ region due to the conjugated C=O and C=C stretching vibrations.[5]
-
-
Keto Form: If present, it would show two distinct C=O stretching bands in the 1680-1790 cm⁻¹ range.[5]
-
Common Features:
-
Strong, characteristic C-F stretching vibrations typically found between 1100 and 1350 cm⁻¹.
-
Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.
-
| Key IR Absorption Bands (Predicted/Referenced) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2500 | O-H stretch (intramolecular H-bond, enol) |
| 1640-1550 | C=O and C=C stretching (conjugated enol system) |
| ~1520 | Asymmetric NO₂ stretch |
| ~1350 | Symmetric NO₂ stretch |
| 1350-1100 | C-F stretching |
Note: Data is predicted based on analogous compounds and established IR correlation tables.[15]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
-
Molecular Ion: The mass spectrum should exhibit a clear molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of 261.15 g/mol .[1]
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron impact or other ionization methods. Key fragmentation pathways would likely include:
-
Loss of the trifluoromethyl radical (•CF₃), resulting in a fragment at m/z 192.
-
Loss of the nitro group (•NO₂), leading to a fragment at m/z 215.
-
Cleavage of the bond between the carbonyl carbons.
-
Fragmentation of the nitrophenyl ring.
-
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 261 | [M]⁺ |
| 192 | [M - CF₃]⁺ |
| 146 | [C₆H₄NO₂CO]⁺ |
| 120 | [C₆H₄CO]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols & Workflow
General NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire the spectra using standard pulse programs. For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum to singlets for each carbon.[10]
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals (for ¹H and ¹⁹F) and assign the chemical shifts relative to a reference standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Caption: General workflow for synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is a clear illustration of how modern analytical techniques provide a deep understanding of molecular structure and dynamics. The data from NMR, IR, and MS are highly complementary. NMR spectroscopy reveals the presence and ratio of keto-enol tautomers in solution, IR spectroscopy confirms the functional groups associated with each form, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability. A thorough analysis, grounded in the principles of keto-enol tautomerism, is essential for the accurate interpretation of the spectroscopic data for this and related β-diketone compounds.
References
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Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780–786. Available at: [Link]
- BenchChem Technical Support Team. (2025). Spectroscopic Analysis of Complex Beta-Diketones. BenchChem.
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Sloop, J. C., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. Available at: [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(10), 1613. Available at: [Link]
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Rani, R., et al. (2020). Spectroscopic, Thermal and Antimicrobial Study of Some Transition Metal(II) Complexes of β-Diketones. Asian Journal of Chemistry, 32(12), 3173-3178. Available at: [Link]
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Thankachan, P. P., et al. (2012). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 4(3), 1118-1126. Available at: [Link]
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Blázquez, S., et al. (2019). Keto-enol tautomerism of the fluorinated diketones. ResearchGate. Available at: [Link]
-
Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663. Available at: [Link]
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Sloop, J. C., et al. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry. Available at: [Link]
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PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from: [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from: [Link]
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PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. National Center for Biotechnology Information. Retrieved from: [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 22(10), 1613. Available at: [Link]
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Norton, L. J., et al. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(3), 539. Available at: [Link]
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PubChemLite. (n.d.). This compound. Retrieved from: [Link]
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Fan, L., Wang, D. J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(7), m1980. Available at: [Link]
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ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from: [Link]
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NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. NIST Chemistry WebBook. Retrieved from: [Link]
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PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. National Center for Biotechnology Information. Retrieved from: [Link]
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SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(3-methoxyphenyl)-butan-1-one. Retrieved from: [Link]
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Tautomeric Equilibrium of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive exploration of the tautomerism of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the keto-enol equilibrium of this highly functionalized β-diketone, outlines detailed experimental protocols for its characterization, and discusses the structural and environmental factors that influence its tautomeric preference.
Introduction: The Dynamic Nature of β-Diketones
β-Diketones are a fascinating class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene carbon. A key feature of their chemistry is the existence of a dynamic equilibrium between two constitutional isomers: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.
The equilibrium is highly sensitive to the molecular structure and the surrounding environment. For asymmetrical β-diketones such as this compound, the presence of two distinct enol forms is possible, further enriching their chemical behavior. The powerful electron-withdrawing effects of the trifluoromethyl (-CF₃) and 4-nitrophenyl groups in the target molecule create a unique electronic landscape, profoundly influencing the stability of the respective tautomers. Understanding and controlling this equilibrium is paramount for applications in synthesis, metal chelation, and the design of novel therapeutic agents.
Structural and Electronic Influences on Tautomerism
The tautomeric equilibrium of this compound is a delicate balance between the diketo tautomer and two possible enol tautomers, Enol A and Enol B.
Caption: Tautomeric equilibrium in this compound.
Several factors dictate the position of this equilibrium:
-
Inductive Effects: The trifluoromethyl group, a potent electron-withdrawing group, increases the acidity of the adjacent methylene protons, thereby favoring enolization.
-
Resonance and Conjugation: The 4-nitrophenyl group, also strongly electron-withdrawing, can participate in extended conjugation in the enol form. The stability of the enol tautomer is enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding, a phenomenon known as resonance-assisted hydrogen bonding.
-
Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a pseudo-aromatic six-membered ring, which is energetically favorable.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bond is not disrupted by solvent interactions. Conversely, polar, protic solvents can solvate the carbonyl groups of the keto form and compete for hydrogen bonding with the enol form, often shifting the equilibrium towards the diketo tautomer.
Experimental Characterization of Tautomeric Equilibrium
The quantitative analysis of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being the most powerful tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are indispensable for the unambiguous identification and quantification of the tautomers in solution. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.
-
Ensure the sample is fully dissolved before analysis.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.
-
For ¹H NMR, ensure a sufficient spectral width (e.g., -2 to 18 ppm) to observe the highly deshielded enolic proton.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
¹H NMR:
-
Enol form: A sharp singlet for the enolic proton (δ ≈ 13-16 ppm), a singlet for the vinylic proton (δ ≈ 6-7 ppm), and aromatic signals.
-
Keto form: A singlet for the methylene protons (δ ≈ 4-5 ppm) and aromatic signals.
-
-
¹³C NMR:
-
Enol form: Signals for the enolic carbons (C=C-OH) and the conjugated carbonyl carbon.
-
Keto form: A signal for the methylene carbon and two distinct carbonyl carbon signals.
-
-
¹⁹F NMR:
-
A singlet for the -CF₃ group, with a chemical shift that may differ slightly between the keto and enol forms.
-
-
Carefully integrate the well-resolved signals corresponding to the keto and enol forms in the ¹H NMR spectrum. For instance, the integral of the methylene protons of the keto form can be compared to the integral of the vinylic proton of the enol form.
-
Calculate the mole fraction (X) of each tautomer:
-
X_enol = (Integral_enol) / (Integral_enol + Integral_keto)
-
X_keto = (Integral_keto) / (Integral_enol + Integral_keto)
-
-
Determine the equilibrium constant (K_eq):
-
K_eq = [Enol] / [Keto] = X_enol / X_keto
-
-
Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.
| Tautomer | Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Keto | Methylene (-CH₂-) | 4.0 - 4.5 | 50 - 60 |
| Carbonyl (-C=O) | - | 180 - 195 (nitrophenyl side) | |
| Carbonyl (-C=O) | - | 195 - 205 (CF₃ side, quartet) | |
| Enol | Vinylic (-CH=) | 6.5 - 7.0 | 90 - 100 |
| Enolic (-OH) | 13.0 - 15.0 | - | |
| Enolic Carbon (-C=) | - | 160 - 170 | |
| Carbonyl (-C=O) | - | 175 - 185 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides a complementary method for studying tautomeric equilibria. The keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max). The enol form, with its extended π-conjugated system, typically absorbs at a longer wavelength compared to the less conjugated keto form.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer.
-
Use the pure solvent as a blank for background correction.
-
Identify the λ_max for the absorption bands corresponding to the keto and enol tautomers. The enol form is expected to have a strong π → π* transition at a longer wavelength, while the keto form will exhibit weaker n → π* and π → π* transitions at shorter wavelengths.
-
-
Data Analysis:
-
The determination of the equilibrium constant from UV-Vis data requires knowledge of the molar absorptivity (ε) of at least one of the pure tautomers.
-
A common approach is to assume that in a nonpolar solvent like hexane, the compound exists almost entirely in the enol form. The molar absorptivity of the enol (ε_enol) can be determined from the Beer-Lambert law (A = εbc) under these conditions.
-
In a solvent where both tautomers are present, the observed absorbance (A_obs) at the λ_max of the enol is the sum of the absorbances of the enol and keto forms.
-
The concentrations of the enol and keto forms can be determined, and subsequently, the equilibrium constant can be calculated.
-
| Tautomer | Transition | Expected λ_max (nm) |
| Keto | n → π | 250 - 280 |
| π → π | 280 - 320 | |
| Enol | π → π* | 340 - 380 |
Computational Chemistry as a Predictive Tool
In conjunction with experimental techniques, computational methods, particularly Density Functional Theory (DFT), offer powerful insights into the tautomeric equilibrium. DFT calculations can be employed to:
-
Optimize the geometries of the keto and enol tautomers.
-
Calculate the relative energies and thermodynamic stabilities of the tautomers in the gas phase and in solution (using continuum solvation models).
-
Predict NMR chemical shifts and coupling constants, which can aid in the assignment of experimental spectra.
-
Simulate UV-Vis spectra to help in the interpretation of experimental data.
These computational approaches provide a theoretical framework that complements experimental observations and enhances the understanding of the factors governing the tautomeric equilibrium.
Conclusion
The tautomerism of this compound is a complex interplay of structural, electronic, and environmental factors. A thorough understanding of its keto-enol equilibrium is essential for harnessing its full potential in various scientific disciplines. This guide has provided a detailed overview of the theoretical underpinnings and practical experimental methodologies for the comprehensive characterization of this dynamic system. By integrating NMR and UV-Vis spectroscopy with computational modeling, researchers can gain a deep and quantitative understanding of the tautomeric behavior of this and other related β-dicarbonyl compounds, paving the way for their informed application in drug discovery and materials science.
References
-
Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356–362. [Link]
-
Sloop, J. C., Boyle, P. D., Fountain, A. W., Pearman, W. F., & Swann, J. A. (2010). Electron‐Deficient Aryl β‐Diketones: Synthesis and Novel Tautomeric Preferences. European Journal of Organic Chemistry, 2011(5), 936–941. [Link]
-
DiVerdi, J. A. (n.d.). NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]
-
Tayyari, S. F., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. [Link]
-
Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. [Link]
-
Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(7), m1980. [Link]
An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a compound of significant interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively published, this document outlines the foundational principles and a detailed experimental protocol for researchers to determine its solubility in various organic solvents. This approach empowers drug development professionals and scientists to generate reliable data tailored to their specific applications.
Introduction to this compound
This compound is a fluorinated β-diketone with a molecular formula of C₁₀H₆F₃NO₄ and a molecular weight of 261.15 g/mol [1]. Its structure, featuring a trifluoromethyl group, a nitrophenyl ring, and a diketone moiety, imparts unique chemical properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. The solubility of this compound is a critical parameter that influences its reactivity, bioavailability, and formulation.
Theoretical Framework: Factors Governing Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] For this compound, several structural features influence its solubility profile:
-
Fluorination: The presence of a trifluoromethyl group significantly impacts the molecule's lipophilicity and electronic properties. While fluorination can sometimes decrease aqueous solubility, it often enhances solubility in certain organic solvents.[3][4] The strong inductive effect of fluorine can also influence the acidity of the diketone's α-protons, affecting its interaction with protic and aprotic solvents.[3]
-
Polarity: The nitro group and the diketone functionality introduce significant polarity to the molecule. This suggests a higher affinity for polar solvents.
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility as more energy is required to create a cavity in the solvent.[2]
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[5] Therefore, solubility determination should always be performed at a controlled and specified temperature.
Based on these factors, it can be inferred that this compound will exhibit favorable solubility in polar organic solvents. A related compound, 4-Nitrophenyl Butyrate, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6] This provides a logical starting point for solvent selection in solubility studies of the title compound.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid compound with the solvent of choice over a specified period. The concentration of the dissolved compound in the resulting saturated solution is then determined.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound using the shake-flask method with UV-Vis spectrophotometric quantification.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, DMF, ethyl acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
-
Generation of Calibration Curve:
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.[8]
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.[9]
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then filter it through a 0.45 µm syringe filter.[11]
-
Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Visual Workflow of the Shake-Flask Method
Caption: Experimental workflow for solubility determination using the shake-flask method.
Data Presentation
The following table provides a template for reporting the solubility of this compound. Researchers can populate this table with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask with UV-Vis |
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By elucidating the key structural factors that influence its solubility and providing a detailed, self-validating experimental protocol, this document equips researchers, scientists, and drug development professionals with the necessary tools to generate critical data for their work. The application of the standardized shake-flask method will ensure the generation of accurate and reproducible solubility data, which is fundamental for the successful application of this compound in research and development.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1–E10. [Link]
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Abraham, M. H., & Acree, W. E. (2010). The factors that influence solubility in perfluoroalkane solvents. Journal of Physical Organic Chemistry, 23(10), 945–952. [Link]
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Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 3(1), 799. [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
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Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online forum post]. ResearchGate. [Link]
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Yalkowsky, S. H., & Valvani, S. C. (1980). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 52(12), 1931–1932. [Link]
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Solubility of Things. (n.d.). 1-Fluorononane. Retrieved from [Link]
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Lurtz, M. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? [Online forum post]. ResearchGate. [Link]
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Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Nandiyanto, A. B. D., & Al-Obaidi, A. S. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
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Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
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Thermal stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
An In-Depth Technical Guide to the Thermal Stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of this compound, a fluorinated β-diketone of significant interest in coordination chemistry and as a precursor in the synthesis of advanced materials and pharmaceuticals. The stability of this compound under thermal stress is a critical parameter influencing its synthesis, purification, storage, and application. This document delineates the fundamental physicochemical properties of the compound, outlines robust methodologies for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the anticipated thermal behavior based on the analysis of its structural components—the trifluoromethyl group, the dicarbonyl system, and the nitrophenyl moiety. We provide detailed experimental protocols, data interpretation frameworks, and safety considerations essential for researchers, chemists, and drug development professionals.
Introduction and Significance
This compound belongs to the versatile class of β-diketones, which are renowned for their ability to act as chelating ligands for a wide array of metal ions.[1] The incorporation of a trifluoromethyl (CF₃) group significantly modulates the electronic properties of the molecule, enhancing the acidity of the methylene protons and influencing the stability and volatility of its corresponding metal complexes.[2][3] Furthermore, the nitrophenyl group introduces additional functionality, making it a valuable intermediate in the synthesis of more complex organic molecules.
Understanding the thermal stability of this compound is paramount. For any application involving heating, such as in Metal-Organic Chemical Vapor Deposition (MOCVD) for thin-film fabrication or in high-temperature organic reactions, knowledge of the decomposition temperature and pathway is crucial to prevent unwanted side reactions and ensure process integrity. This guide serves as a foundational resource for evaluating and understanding the thermal characteristics of this important chemical intermediate.
Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. These data are foundational for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₁₀H₆F₃NO₄ | PubChem[4] |
| Molecular Weight | 261.15 g/mol | PubChem[4] |
| CAS Number | 35999-53-2 | PubChem[4] |
| Appearance | Expected to be a solid at room temperature | General |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | PubChem[4] |
Synthesis Pathway Overview
The synthesis of substituted β-diketones like the title compound is typically achieved via a Claisen condensation reaction. This involves the reaction of a suitable ketone with an ester in the presence of a strong base. For this compound, the synthesis would involve the condensation of 4'-nitroacetophenone with an ethyl trifluoroacetate.
Caption: General workflow for the synthesis of the title compound.
Methodologies for Thermal Stability Assessment
To rigorously evaluate the thermal stability of a compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed. They provide complementary information on mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining decomposition temperatures, identifying multi-step degradation processes, and quantifying residual mass.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent and the tangent of the mass loss curve.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is critical to suppress sublimation and ensure that the decomposition event is measured accurately.[5]
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of transition (ΔH).
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Analysis of Thermal Behavior and Decomposition
Expected TGA and DSC Profile
The thermal profile is expected to be characterized by two main events: melting followed by decomposition.
-
Melting: The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point. For comparison, the related compound 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione has a melting point of 44-46 °C.[6] The presence of the polar nitro group may result in a higher melting point for the title compound due to stronger intermolecular interactions.
-
Decomposition: At a higher temperature, a significant and sharp mass loss in the TGA curve will indicate thermal decomposition. This event is expected to be highly exothermic in the DSC curve, a characteristic feature of nitroaromatic compounds.[7] Studies on metal complexes of similar fluorinated β-diketones show thermal stability with decomposition onsets greater than 250 °C.[8] The free ligand may decompose at a lower temperature. The fluorination can increase volatility, but the high molecular weight and polar nitro group may counteract this effect.[2]
| Parameter | Expected Observation | Rationale |
| Melting Point (Tm) | Endothermic peak in DSC | Phase transition from solid to liquid. |
| Decomposition Onset (Tonset) | Sharp mass loss in TGA | Cleavage of covalent bonds. |
| Decomposition Enthalpy (ΔHdecomp) | Strong exothermic peak in DSC | Energy release characteristic of nitro-compound decomposition.[5][7] |
| Residue | Low to negligible | Complete volatilization or decomposition of the organic molecule. |
Plausible Decomposition Mechanism
The thermal decomposition of this compound is likely a complex process involving radical mechanisms. The weakest bonds are expected to cleave first. Plausible initial steps include:
-
C-C Bond Cleavage: Homolytic cleavage of the C-C bond between the two carbonyl groups is a common pathway for β-dicarbonyl compounds.
-
C-N Bond Cleavage: The bond connecting the nitro group to the aromatic ring can also be a point of initial fragmentation.
-
Role of the CF₃ Group: The strong C-F bonds make the trifluoromethyl group itself quite stable. However, its electron-withdrawing nature influences the stability of adjacent bonds.
The decomposition of the nitro group can release gaseous products like NO₂, NO, and N₂, contributing to the exothermic nature of the process.
Conclusion and Recommendations
This compound is a compound whose thermal stability is dictated by a complex interplay between its fluorinated alkyl chain, dicarbonyl system, and energetic nitroaromatic moiety. Based on the analysis of analogous structures, it is predicted to melt before undergoing a highly exothermic decomposition at elevated temperatures.
For professionals working with this compound, it is imperative to conduct empirical thermal analysis using TGA and DSC to determine its precise stability limits. This is especially critical for any process development involving temperatures exceeding 150-200 °C. The potential for a rapid, high-energy release upon decomposition necessitates careful handling and adherence to strict safety protocols, particularly when scaling up quantities.
References
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Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, E63, m1980. Retrieved from [Link]
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Dalton Transactions. (2018). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Retrieved from [Link]
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ResearchGate. (2015). DSC data (Melting temperature and change in ∆H) of o-nitrophenol,.... Retrieved from [Link]
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MDPI. (n.d.). Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent. Retrieved from [Link]
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ResearchGate. (n.d.). 4,4,4-trifluoro-1-phenylbutane-1,3-dione metal [Cu(II) and Ni(II)] complexes as an superlative antibacterial agent against MRSA: Synthesis, structural quantum-chemical and molecular docking studies. Retrieved from [Link]
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ResearchGate. (n.d.). Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry: comparison with m-nitrophenol. Retrieved from [Link]
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IDOSI Publications. (n.d.). Thermogravimetric and Gas Chromatographic Studies on Fluorinated -diketone Chelates of Lanthanides. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15772021, 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]
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Duke University. (n.d.). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. Retrieved from [Link]
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ScienceDirect. (n.d.). Differential Thermal Analysis and Differential Scanning Calorimetry. Retrieved from [Link]
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University of Tennessee. (n.d.). Synthesis and Thermodynamic Analysis of Volatile Beta-Diketone Complexes of Select Lanthanides via Gas-Phase Separations. Retrieved from [Link]
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MDPI. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
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ResearchGate. (n.d.). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Retrieved from [Link]
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Chelating properties of trifluoromethyl-beta-diketones
An In-Depth Technical Guide: The Trifluoromethyl Group's Dominant Influence on the Chelating Properties of β-Diketones
Authored by a Senior Application Scientist
Preamble: Beyond Acetylacetone – Engineering Superior Chelators
In the vast landscape of coordination chemistry, β-diketones have long been celebrated as quintessential chelating agents, capable of forming stable complexes with a majority of metal ions.[1][2] However, the introduction of fluorine atoms, specifically the trifluoromethyl (-CF₃) group, onto the β-diketone backbone, represents a paradigm shift in ligand design. This substitution is not a mere incremental improvement; it fundamentally alters the electronic and physical properties of the ligand, unlocking capabilities far beyond those of their non-fluorinated parent compounds like acetylacetone.
This guide provides a comprehensive exploration of the chelating properties of trifluoromethyl-β-diketones. We will dissect the causal relationships between the unique attributes of the -CF₃ group and the resulting complex's stability, reactivity, and utility. Moving beyond a simple recitation of facts, this document offers field-proven insights into why these ligands are indispensable tools in applications ranging from analytical separations and materials science to the development of advanced biomedical agents.
The Foundational Chemistry: How the Trifluoromethyl Group Dictates Chelation
The remarkable chelating ability of trifluoromethyl-β-diketones is rooted in the powerful inductive effect of the -CF₃ group. This electron-withdrawing powerhouse dramatically influences the ligand's keto-enol tautomerism and acidity, which are the cornerstones of chelation.
Tautomeric Equilibrium and Enhanced Acidity
β-Diketones exist in a dynamic equilibrium between their keto and enol forms. Chelation occurs through the deprotonation of the enol form's hydroxyl group. The -CF₃ group strongly pulls electron density away from the carbon backbone, which in turn stabilizes the conjugated enolate anion formed upon deprotonation. This stabilization has two critical consequences:
-
Shifting the Equilibrium: The equilibrium is overwhelmingly shifted towards the enol form. For instance, whereas acetylacetone exists as ~85% enol, 1,1,1-trifluoroacetylacetone (TFAA) is ~97% enol, and hexafluoroacetylacetone (HFAA) exists almost exclusively as the enol.[3][4] This ensures a high population of the active chelating species is available for reaction.
-
Increased Acidity (Lower pKₐ): The inductive effect makes the enolic proton significantly more acidic. This allows for the formation of metal chelates in highly acidic aqueous solutions (pH < 2), a feat unachievable with less acidic chelators like acetylacetone (pKₐ ≈ 9.7).[5] For example, thenoyltrifluoroacetone (HTTA) has a pKₐ of approximately 6.2, enabling it to extract metal ions from solutions where other ligands would remain protonated and inactive.[5][6]
The following diagram illustrates this fundamental principle of tautomerism and subsequent metal chelation.
Caption: Keto-enol tautomerism and metal chelation pathway for trifluoromethyl-β-diketones.
Synthesis of Trifluoromethyl-β-Diketones
The most common and robust method for synthesizing these ligands is the Claisen condensation. This reaction typically involves the condensation of an ester of trifluoroacetic acid with a ketone, such as acetone, in the presence of a strong base like sodium ethoxide.[3][7]
-
Example Synthesis (TFAA): Ethyl trifluoroacetate + Acetone → 1,1,1-Trifluoroacetylacetone (TFAA)[3]
Variations of this method allow for the synthesis of a wide array of symmetric and unsymmetric trifluoromethyl-β-diketones by choosing different starting ketones and esters.[8][9]
Hallmarks of Trifluoromethyl-β-Diketonate Complexes
The presence of the -CF₃ group imparts a unique set of physical properties to the resulting metal complexes, making them highly desirable for specific technological applications.
Enhanced Volatility and Thermal Stability
The fluorine atoms effectively shield the central metal ion and reduce intermolecular forces (van der Waals interactions) between the chelate molecules. This steric shielding and reduction in polarity lead to a significant increase in the volatility of the metal complexes compared to their non-fluorinated counterparts.[10]
This property is the cornerstone of their use in:
-
Gas Chromatography (GC): Volatile chelates of metals like Cr(III), Al(III), Cu(II), and lanthanides with ligands like HFAA can be readily analyzed by GC, enabling the separation and quantification of metals at trace levels.[11][12][13]
-
Metal-Organic Chemical Vapour Deposition (MOCVD): The volatility of these complexes allows them to be used as precursors for depositing thin films of metals or metal oxides.[1][4][14]
Increased Lipophilicity and Solubility
The fluorinated periphery enhances the lipophilicity of the metal complexes, increasing their solubility in non-polar organic solvents like benzene, chloroform, and hexane.[1][6][14] This is a critical factor for their efficacy in liquid-liquid extraction systems, as it facilitates the transfer of the metal chelate from an aqueous phase to an organic phase.[5]
Strong Lewis Acidity
The electron-withdrawing nature of the two -CF₃ groups in complexes of hexafluoroacetylacetone (hfac) makes the central metal ion more electron-deficient, thereby increasing its Lewis acidity.[4] This allows Cu(hfac)₂, for example, to readily form adducts with Lewis bases.[4]
| Property | Acetylacetone (acac) | Trifluoroacetylacetone (TFAA) | Hexafluoroacetylacetone (HFAA) | Causality (Influence of -CF₃ Group) |
| pKa | ~9.7[5] | ~6.7 | ~4.6 | Strong inductive electron withdrawal stabilizes the enolate anion, increasing acidity. |
| % Enol Form | ~85%[3] | ~97%[3] | ~100%[4] | Stabilization of the conjugated enol system. |
| Volatility of Metal Complexes | Low | Moderate | High | Fluorine atoms reduce intermolecular forces and increase molecular weight. |
| Solubility in Organic Solvents | Moderate | High | High | Increased lipophilicity from the fluorinated alkyl groups. |
Applications Driven by Engineered Chelation
The unique properties of trifluoromethyl-β-diketonates have established them as premier ligands in diverse scientific fields.
Analytical Chemistry: Solvent Extraction and Separation
Thenoyltrifluoroacetone (HTTA) is a benchmark chelating agent for the solvent extraction of metal ions, particularly lanthanides and actinides.[5][6] Its ability to form stable, neutral, and lipophilic chelates at low pH allows for highly efficient and selective separation of these valuable elements from complex matrices.[6][15] Extraction efficiencies can exceed 99.9% at pH 2-4, with high selectivity between adjacent lanthanides.[6] In some systems, anionic complexes of the type [Ln(TTA)₄]⁻ are formed and extracted, particularly when using ionic liquids as the organic phase.[6][16]
Materials Science: Luminescent Probes and Sensors
Complexes of trivalent lanthanide ions (e.g., Eu³⁺, Tb³⁺) with trifluoromethyl-β-diketonates are intensely luminescent.[17][18][19] The β-diketonate ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light through its characteristic narrow f-f transitions.[17] This process, known as the antenna effect, overcomes the lanthanide ions' inherently poor light absorption. Fluorinated β-diketones are particularly effective antennas.[17] These luminescent materials are used in:
-
Bio-imaging and Assays: The long luminescence lifetime of Eu³⁺ and Tb³⁺ complexes allows for time-gated luminescence (TGL) detection, which eliminates background fluorescence from biological samples, dramatically improving signal-to-noise ratios.[20][21]
-
OLEDs and Lighting: The pure emission colors (red for Eu³⁺, green for Tb³⁺) make these complexes candidates for emissive layers in organic light-emitting diodes (OLEDs).
Caption: The "Antenna Effect" in luminescent lanthanide trifluoromethyl-β-diketonate complexes.
Drug Development and Bio-inorganic Chemistry
Metal complexes, particularly of copper(II), with trifluoromethyl-β-diketonates have demonstrated significant biological activity.[22][23] The introduction of the metal ion can enhance the therapeutic potential of the organic ligand, sometimes overcoming drug resistance mechanisms in microbes.[22] Research has shown these complexes to possess promising properties as:
-
Anticancer Agents: Certain copper(II) complexes exhibit moderate to high cytotoxicity against cancer cell lines like HeLa.[22][23]
-
Antimicrobial Agents: Activity has been demonstrated against both Gram-positive and Gram-negative bacteria.[22][23]
The substitution of methyl groups with trifluoromethyl groups can induce significant changes in the biological properties of the resulting complexes, a key consideration in modern medicinal chemistry.[24][25]
Experimental Protocols: A Practical Guide
Trustworthy science relies on reproducible methodologies. The following protocols are self-validating systems for the synthesis and analysis of these important compounds.
Protocol 1: Synthesis of a Representative Complex - Bis(1,1,1-trifluoroacetylacetonato)copper(II), [Cu(TFAA)₂]
Objective: To synthesize a common transition metal complex of a trifluoromethyl-β-diketone.
Methodology:
-
Ligand Preparation: In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 1,1,1-trifluoroacetylacetone (TFAA) in 30 mL of ethanol with gentle warming.
-
Base Addition: To the stirred solution, slowly add 10 mL of an aqueous solution containing 0.40 g (10 mmol) of sodium hydroxide. The solution should turn from colorless to pale yellow, indicating the formation of the sodium enolate salt of TFAA.
-
Metal Salt Addition: In a separate beaker, dissolve 1.00 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of a 1:1 ethanol/water solution.
-
Complexation: Add the copper(II) solution dropwise to the stirred TFAA solution over 15 minutes. A blue-green precipitate will form immediately.
-
Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid three times with 15 mL portions of cold deionized water to remove any unreacted salts. Subsequently, wash with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 4 hours. The final product is a crystalline blue-green solid.
Protocol 2: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the coordination of the β-diketonate ligand to the metal center.
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing ~1 mg of the synthesized [Cu(TFAA)₂] complex. As a reference, prepare a KBr pellet of the free TFAA ligand.
-
Data Acquisition: Record the FT-IR spectra for both samples from 4000 to 400 cm⁻¹.
-
Spectral Analysis (Causality):
-
Disappearance of -OH band: In the spectrum of the free ligand (which exists predominantly as the enol), a broad band will be present between 3200-2500 cm⁻¹ corresponding to the enolic O-H stretch. In the spectrum of the [Cu(TFAA)₂] complex, this band will be absent, confirming deprotonation and coordination.
-
Shift in Carbonyl Bands: The free ligand shows strong C=O and C=C stretching vibrations in the 1700-1550 cm⁻¹ region. Upon chelation, the electron density is delocalized across the O-C-C-C-O framework. This results in a shift of these bands to lower frequencies (e.g., 1650-1500 cm⁻¹), indicating a weakening of the C=O double bond character and confirming coordination through the oxygen atoms.[22]
-
CF₃ Stretching: Sharp, intense bands corresponding to the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group will be present around 1300 cm⁻¹ and 1150 cm⁻¹, respectively.[22]
-
Caption: General experimental workflow for synthesis, characterization, and application.
Conclusion and Future Outlook
Trifluoromethyl-β-diketones are far more than simple fluorinated analogues of acetylacetone. The potent electron-withdrawing nature of the -CF₃ group endows them with enhanced acidity, promotes the active enol tautomer, and imparts unique properties of volatility, solubility, and stability to their metal complexes. These engineered characteristics have made them indispensable ligands in analytical chemistry, advanced materials science, and emerging biomedical fields. Future research will likely focus on synthesizing more complex, multifunctional ligands based on this framework to create highly specific sensors, more efficient catalytic systems, and targeted therapeutic agents, further cementing the legacy of the trifluoromethyl group in coordination chemistry.
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Synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione derivatives
An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione and Its Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key fluorinated building block in medicinal chemistry and materials science. The document delves into the prevalent synthetic methodologies, with a primary focus on the Claisen condensation reaction. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel chemical entities.
Introduction: The Strategic Importance of Fluorinated β-Diketones
In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of a molecule.[1][2] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to enhanced binding affinity and bioavailability.[1][2]
The 1,3-dicarbonyl motif, specifically the β-diketone scaffold, is a cornerstone in synthetic chemistry. These compounds are not only valuable intermediates for constructing complex heterocyclic systems but also act as powerful chelating agents for various metals.[3] The fusion of a trifluoromethyl group with a β-diketone structure gives rise to trifluoromethyl β-diketones, a class of compounds with significant utility.
This guide focuses on a specific member of this class: This compound . The presence of the 4-nitrophenyl group adds another layer of synthetic versatility. The nitro moiety serves as a strong electron-withdrawing group and can be readily transformed into other functional groups (e.g., an amine), providing a handle for further molecular elaboration. This makes the title compound a highly valuable precursor for creating libraries of complex molecules for drug screening and materials development.
The Core Synthetic Route: Claisen Condensation
The most direct and widely employed method for synthesizing 4,4,4-trifluoro-1-(aryl)butane-1,3-diones is the Claisen condensation .[4] This reaction involves the C-acylation of a ketone enolate with an ester. For the target molecule, this translates to the condensation of 4'-nitroacetophenone with an electrophilic trifluoroacetylating agent, typically ethyl trifluoroacetate.
The fundamental transformation is as follows:
The choice of base is critical for the success of the reaction. The α-protons of 4'-nitroacetophenone are not sufficiently acidic to be fully deprotonated by weaker bases like alkoxides. Therefore, a strong, non-nucleophilic base is required to irreversibly generate the enolate and drive the reaction to completion. Sodium hydride (NaH) is the most commonly used base for this purpose, offering high yields and operational simplicity.[4][5][6]
Unraveling the Reaction Mechanism
The Claisen condensation proceeds through a well-understood, multi-step mechanism. The driving force for the reaction is the formation of a highly stabilized resonance enolate of the final β-diketone product.
-
Enolate Formation: The hydride ion (H⁻) from NaH acts as a strong base, abstracting an α-proton from 4'-nitroacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group. This step yields the initial β-diketone product.
-
Deprotonation (Driving Force): The methylene protons flanked by the two carbonyl groups in the β-diketone are significantly more acidic than the α-protons of the starting ketone. The ethoxide ion generated in the previous step (or another equivalent of NaH) rapidly deprotonates the β-diketone to form a highly stable, resonance-delocalized enolate. This irreversible deprotonation pulls the reaction equilibrium towards the product side.
-
Protonation (Workup): A final acidic workup step is required to protonate the enolate and yield the neutral this compound product.
Below is a visual representation of the Claisen condensation pathway.
Caption: Reaction pathway for the synthesis of the target β-diketone.
Field-Validated Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.
Reagents and Equipment
-
Reagents: 4'-Nitroacetophenone, Ethyl trifluoroacetate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.
-
Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, nitrogen/argon gas inlet, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Base Suspension: Sodium hydride (1.2 eq.) is weighed and washed with anhydrous hexanes to remove the mineral oil. The hexanes are carefully decanted, and the NaH is suspended in anhydrous diethyl ether.
-
Enolate Formation: 4'-Nitroacetophenone (1.0 eq.) is dissolved in anhydrous diethyl ether and added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour.
-
Condensation: Ethyl trifluoroacetate (1.5 eq.) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the mixture is gently refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup and Quenching: The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2). This step should be performed cautiously due to hydrogen gas evolution.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
Data Presentation and Structural Insights
The synthesized compound should be characterized thoroughly to confirm its identity and purity.
| Parameter | Data | Reference |
| Compound Name | This compound | [7] |
| Molecular Formula | C₁₀H₆F₃NO₄ | [7] |
| Molecular Weight | 261.15 g/mol | [7] |
| Typical Yield | 70-90% | |
| Physical Appearance | Pale yellow solid | |
| CAS Number | 35999-53-2 | [7] |
Spectroscopic Characterization: It is crucial to note that β-diketones exist as a tautomeric mixture of the keto and enol forms. In solution, the enol form is often the major or exclusive tautomer observed due to the stability conferred by intramolecular hydrogen bonding and conjugation.[3][8]
-
¹H NMR: Will show characteristic peaks for the aromatic protons, a singlet for the vinylic proton of the enol form (~6.5 ppm), and a broad singlet for the enolic hydroxyl proton (>10 ppm).
-
¹⁹F NMR: Will exhibit a singlet corresponding to the -CF₃ group.
-
¹³C NMR: Will show distinct signals for the two carbonyl carbons (or the enol carbons), the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
Synthetic Utility and Derivatization
The title compound is a valuable platform for further synthetic transformations.
Caption: Key derivatization pathways for the title compound.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂), yielding 1-(4-aminophenyl)-4,4,4-trifluorobutane-1,3-dione. This amine can then undergo a vast array of reactions (acylation, diazotization, etc.) to install diverse functionalities.
-
Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for five- and six-membered heterocycles. For instance, reaction with hydrazine derivatives leads to the formation of pyrazoles, a privileged scaffold in medicinal chemistry. This is famously exemplified by the synthesis of the COX-2 inhibitor Celecoxib from a related β-diketone.[9][10]
-
Coordination Chemistry: As a strong chelating ligand, this diketone can form stable complexes with various metal ions, including lanthanides and transition metals, leading to applications in catalysis and materials science.[4][11]
Conclusion
The synthesis of this compound via the Claisen condensation is a robust and efficient method for accessing a highly versatile chemical intermediate. The trifluoromethyl group imparts desirable physicochemical properties, while the dicarbonyl and nitrophenyl moieties provide orthogonal handles for extensive derivatization. Understanding the nuances of the reaction mechanism and adhering to a validated experimental protocol are key to successfully leveraging this building block for the development of next-generation pharmaceuticals and advanced materials.
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Fluoroketone and fluoroaldehyde synthesis by fluorination . Organic Chemistry Portal. [Link]
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Synthesis of α-fluorinated β-diketones 11 from α-substituted... . ResearchGate. [Link]
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Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction . American Chemical Society. [Link]
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Claisen Condensation . Organic Chemistry Portal. [Link]
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Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction . Organic Chemistry Portal. [Link]
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Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C–C Bond-Cleavage Reaction . Sci-Hub. [Link]
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ChemInform Abstract: Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction . ResearchGate. [Link]
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Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands . PMC. [Link]
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety . National Institutes of Health (NIH). [Link]
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Trifluoromethyl ketones: properties, preparation, and application . Royal Society of Chemistry. [Link]
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Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives . Royal Society of Chemistry. [Link]
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The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials . MDPI. [Link]
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The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5 . ChemWhat. [Link]
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4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione . PubChem. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PMC - PubMed Central. [Link]
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Recent advances in the trifluoromethylation methodology and new CF3-containing drugs . ResearchGate. [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications . MDPI. [Link]
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Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes with 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Introduction: The Strategic Importance of Fluorinated β-Diketones in Coordination Chemistry
The β-diketone scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1] The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into the β-diketone framework dramatically alters the ligand's electronic and steric properties. 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a prime example of such a strategically designed ligand. The potent electron-withdrawing nature of both the trifluoromethyl and nitro-phenyl groups enhances the acidity of the ligand's methylene protons, facilitating deprotonation and complexation.[2] Furthermore, the presence of the -CF3 group can increase the volatility, solubility, and thermal stability of the resulting metal complexes, making them valuable precursors for applications such as chemical vapor deposition (CVD).[3]
These fluorinated metal β-diketonate complexes are at the forefront of research in materials science, catalysis, and drug development. Their unique properties have led to their investigation as catalysts in organic synthesis, components in luminescent materials, and as potential therapeutic agents.[4][5] For instance, the incorporation of metal ions into organic scaffolds can lead to novel anticancer and antimicrobial agents.[2] This guide provides a comprehensive protocol for the synthesis of the ligand this compound and a generalized method for its subsequent complexation with first-row transition metals, with a specific example of a copper(II) complex.
Part 1: Synthesis of the Ligand: this compound
The synthesis of β-diketones is most commonly achieved through a Claisen condensation reaction. This reaction involves the carbon-carbon bond formation between an ester and a ketone in the presence of a strong base. Here, we detail the synthesis of this compound from 4'-nitroacetophenone and ethyl trifluoroacetate.
Reaction Mechanism: Claisen Condensation
The Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-proton from the ketone (4'-nitroacetophenone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl trifluoroacetate).
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.
-
Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the ethoxide, driving the reaction to completion.
-
Protonation: A final acidic workup protonates the enolate to yield the neutral β-diketone product.
Diagram: Claisen Condensation for Ligand Synthesis
Caption: Workflow for the synthesis of the β-diketone ligand.
Experimental Protocol: Ligand Synthesis
Materials:
-
4'-Nitroacetophenone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (1 M)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Dissolve 4'-nitroacetophenone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension of the base.
-
Following the addition of the ketone, add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.
Part 2: Synthesis of Metal Complexes
The deprotonated form of this compound acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent, often in the presence of a weak base to facilitate the deprotonation of the ligand.
General Protocol for Metal Complex Synthesis
This protocol can be adapted for various first-row transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Mn(II), Zn(II)).
Materials:
-
This compound (ligand)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, etc.)
-
Ethanol or Methanol
-
Deionized water
-
A weak base (optional, e.g., sodium acetate or pyridine)
Procedure:
-
Dissolve the ligand (2 equivalents) in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or ethanol.
-
Slowly add the metal salt solution to the stirred, hot solution of the ligand.
-
If the metal salt is a chloride, the addition of a weak base (2 equivalents) at this stage can help to neutralize the liberated HCl and promote the formation of the complex.
-
A precipitate of the metal complex should form upon mixing or after a short period of stirring and heating.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol and then deionized water to remove any unreacted starting materials and salts.
-
Dry the complex in a desiccator or under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetone, dichloromethane, or a mixture of solvents.
Diagram: General Metal Complexation Workflow
Caption: A generalized workflow for the synthesis of metal complexes.
Specific Example: Synthesis of Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II)
This protocol is adapted from the literature and provides a specific example of the general method.[6]
Reaction Stoichiometry Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| Ligand | 261.16 | 2.0 | 0.52 g (2.0 mmol) |
| CuCl₂·2H₂O | 170.48 | 1.0 | 0.17 g (1.0 mmol) |
| Pyridine | 79.10 | 2.0 | 0.16 g (2.0 mmol) |
Procedure:
-
Dissolve this compound (0.52 g, 2.0 mmol) and pyridine (0.16 g, 2.0 mmol) in 20 mL of hot acetone.[6]
-
In a separate beaker, dissolve copper(II) chloride dihydrate (0.17 g, 1.0 mmol) in 10 mL of water.[6]
-
Slowly add the hot acetone solution of the ligand and pyridine to the aqueous solution of the copper salt with vigorous stirring.[6]
-
Continue stirring the mixture for 3 hours. A green precipitate will form.[6]
-
Filter the green solid and allow the filtrate to stand at room temperature.
-
Green, block-shaped crystals suitable for X-ray analysis can be obtained after several days with a reported yield of 55%.[6]
Part 3: Characterization of the Ligand and Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Data
| Technique | Ligand (Expected) | Metal Complex (Expected) | Rationale |
| FTIR (cm⁻¹) | Broad O-H (enol): ~3200-2800C=O stretch: ~1600C=C stretch: ~1580C-F stretch: ~1300-1100 | Absence of broad O-HShift in C=O and C=C to lower wavenumbers (~1500-1600)New M-O vibration: ~600-400 | Disappearance of the enolic proton and coordination of the carbonyl oxygens to the metal center cause a shift in the vibrational frequencies.[7] |
| ¹H NMR (ppm) | Enolic proton: ~13-15 (broad)Aromatic protons: ~7.5-8.5Methylene proton: ~6.5 | Disappearance of the enolic proton signalParamagnetic broadening of signals for paramagnetic metals (e.g., Cu(II), Fe(II))Sharp signals for diamagnetic metals (e.g., Zn(II)) | The enolic proton is lost upon deprotonation. Paramagnetic metal centers induce significant broadening and shifting of nearby proton signals. |
| ¹³C NMR (ppm) | Carbonyl carbons: ~180-200Aromatic carbons: ~120-150 | Shifts in the positions of the carbonyl and adjacent carbon signals upon coordination.[8] | Coordination to the metal center alters the electronic environment of the carbon atoms in the chelate ring. |
| UV-Vis (nm) | Intense π-π* transitions: ~250-380 | Ligand-based π-π* transitionsMetal-to-Ligand Charge Transfer (MLCT) bandsd-d transitions (for transition metals, often weak) | Coordination to the metal can shift the ligand's electronic transitions and introduce new transitions involving the metal d-orbitals.[9][10] |
| Mass Spec. | Molecular ion peak corresponding to C₁₀H₆F₃NO₄ | Molecular ion peak of the complex or fragments corresponding to the loss of ligands. | Confirms the molecular weight of the ligand and the composition of the metal complex. |
| X-ray Crystal. | N/A | Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.[6] | Allows for the unambiguous determination of the solid-state structure of the metal complex. |
Part 4: Applications and Future Directions
Metal complexes of this compound and related fluorinated β-diketones are promising candidates for a range of applications, driven by their unique electronic and structural properties.
Catalysis
Transition metal β-diketonate complexes are widely explored as catalysts in various organic transformations.[11] The electron-withdrawing nature of the ligand in the title compound can enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity. For example, copper(II) complexes have shown catalytic activity in the reduction of 4-nitrophenol, a model reaction for the treatment of industrial wastewater.[12] The synthesized complexes could be screened for their efficacy in reactions such as oxidations, reductions, and cross-coupling reactions.
Drug Development and Biological Applications
The intersection of metal ions and bioactive organic molecules is a fertile ground for the development of novel therapeutics.[1][13][14] Metal complexes can exhibit enhanced biological activity compared to the free ligand. The presence of the nitrophenyl group, a common pharmacophore, and the ability to chelate essential metal ions suggest that these complexes could be investigated for their antimicrobial and anticancer properties.[2] The lipophilicity imparted by the trifluoromethyl group may also enhance cellular uptake.
Materials Science
The volatility and thermal stability of fluorinated metal β-diketonates make them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD).[3] This technique is used to deposit thin films of metals or metal oxides with applications in microelectronics and coatings. The title complexes could be investigated as precursors for the deposition of thin films of the corresponding metal oxides.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis and characterization of metal complexes using this compound. By understanding the principles behind the synthetic protocols and the rationale for the characterization techniques, researchers can confidently prepare and study these fascinating coordination compounds. The potential applications in catalysis, medicine, and materials science highlight the importance of continued research into this class of fluorinated metal β-diketonates.
References
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UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups. (2022). PubMed Central. Available at: [Link]
- Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (n.d.). Asian Journal of Chemistry.
- Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics. (n.d.). MDPI.
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Fluorinated β-Diketonates of the First Row Divalent Transition Metals: New Approach to the Synthesis of Unsolvated Species. (2008). ACS Publications. Available at: [Link]
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Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates. (2024). MDPI. Available at: [Link]
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Fluorinated beta-diketonates of the first row divalent transition metals: new approach to the synthesis of unsolvated species. (2008). PubMed. Available at: [Link]
- UV-Vis absorbance spectra for complexes 1–7. (n.d.).
- Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. (n.d.). Journal of the American Chemical Society.
-
Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. (n.d.). PubMed Central. Available at: [Link]
- synthesis and biological evaluation of first-row transition metal(II)
- 4,4,4-trifluoro-1-phenylbutane-1,3-dione metal [Cu(II) and Ni(II)] complexes as an superlative antibacterial agent against MRSA: Synthesis, structural quantum-chemical and molecular docking studies. (n.d.).
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Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). (2007). ResearchGate. Available at: [Link]
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Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (n.d.). MDPI. Available at: [Link]
- APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. (2019). WJPMR.
- Metal Complexes for Therapeutic Applic
- Pharmaceutical Applications of Metal Complexes and Derived M
- Synthesis. (n.d.).
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The Biological Applications of Metals and Metal Complexes. (2023). MDPI. Available at: [Link]
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Novel Copper(II) Complexes with Dipinodiazafluorene Ligands: Synthesis, Structure, Magnetic and Catalytic Properties. (2022). PubMed Central. Available at: [Link]
- Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione. (n.d.).
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- The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. (n.d.).
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- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
- Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex. (n.d.). PubMed Central.
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- 13C NMR Spectroscopy. (n.d.). Thieme.
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4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. (n.d.). PubChem. Available at: [Link]
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Application Note: High-Efficiency Lanthanide Extraction Using 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Abstract The separation and purification of lanthanides are critical for numerous high-technology applications, from medical imaging to advanced materials science. Solvent extraction remains a primary method for these separations due to its scalability and efficiency. This document provides a detailed guide on the application of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a potent β-diketone chelating agent, for the selective extraction of trivalent lanthanide ions (Ln³⁺) from aqueous solutions. We will explore the underlying chemical principles, including the synergistic enhancement of extraction with neutral donor ligands, and provide comprehensive, step-by-step protocols for researchers in analytical chemistry, materials science, and drug development.
Introduction to Lanthanide Extraction with β-Diketones
Lanthanides, or rare-earth elements, exhibit remarkably similar chemical properties due to the shielding of their outer 5s and 5p electrons by the filled 4f subshell. This similarity makes their separation a significant chemical challenge.[1] Liquid-liquid extraction is a widely adopted technique that exploits subtle differences in the complexation behavior of lanthanide ions.[2][3][4]
β-Diketones are a class of organic compounds that are highly effective as chelating agents for metal ions.[5][6] Their utility in lanthanide extraction stems from their ability to form stable, neutral metal complexes that are soluble in organic solvents. The efficiency of these extractants can be dramatically improved through the addition of a neutral organophosphorus compound, such as tri-n-octylphosphine oxide (TOPO), a phenomenon known as synergistic extraction.[7][8][9] This guide focuses on this compound, a fluorinated β-diketone whose electron-withdrawing trifluoromethyl and nitro groups enhance its acidity and complexing power.
Profile: this compound
This chelating agent, hereafter referred to as "4-NO₂-BTA," is a solid at room temperature. The presence of the trifluoromethyl group (–CF₃) lowers the pKa of the ligand, allowing for extraction from more acidic solutions compared to non-fluorinated analogues. The nitrophenyl group further enhances its chelating properties.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆F₃NO₄[10] |
| Molecular Weight | 261.15 g/mol [10] |
| CAS Number | 35999-53-2[10] |
| Appearance | Solid |
| Synthesis | Typically synthesized via a Claisen condensation reaction.[11][12][13] |
Principle of Extraction
The extraction process is governed by the formation of a neutral chelate complex between the trivalent lanthanide ion (Ln³⁺) and the deprotonated enol form of 4-NO₂-BTA (L⁻). This complex is then partitioned into an immiscible organic phase.
Chelation Mechanism
The extraction equilibrium can be described by the following equation:
Ln³⁺(aq) + 3HL(org) ⇌ LnL₃(org) + 3H⁺(aq)
Where:
-
Ln³⁺(aq) is the lanthanide ion in the aqueous phase.
-
HL(org) is the 4-NO₂-BTA extractant in the organic phase.
-
LnL₃(org) is the neutral lanthanide chelate in the organic phase.
-
H⁺(aq) is the hydrogen ion released into the aqueous phase.
The efficiency of this process is highly dependent on the pH of the aqueous phase. As the pH increases, the equilibrium shifts to the right, favoring the formation of the metal complex and enhancing extraction.
Synergistic Enhancement
The coordination sphere of the lanthanide ion in the LnL₃ complex is not fully saturated, leaving it coordinatively unsaturated. This allows for the addition of neutral donor ligands (S), such as tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (TBP), to form a more stable and lipophilic adduct.[5][8] This synergistic effect dramatically increases the distribution ratio of the lanthanide.
The synergistic reaction is:
LnL₃(org) + nS(org) ⇌ LnL₃Sₙ(org)
The resulting adduct, LnL₃Sₙ, is more efficiently extracted into the organic phase due to the shielding of the polar metal center by the bulky neutral donor ligands.[7]
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Experimental setup for solvent extraction of metal ions with beta-diketones
Application Notes & Protocols
Introduction: The Principle of Chelation-Driven Solvent Extraction
Solvent extraction, or liquid-liquid extraction, is a powerful and widely used technique for the separation, purification, and concentration of metal ions from aqueous solutions.[1][2] This method's efficacy hinges on the selective transfer of a target metal ion from an aqueous phase to an immiscible organic phase.[3] The transfer is facilitated by an extractant, a compound that forms a neutral, organophilic species with the metal ion.[4]
Among the most versatile and effective extractants are β-diketones.[5][6] These organic compounds possess a unique structural feature—a dicarbonyl moiety—that allows them to exist in a dynamic equilibrium between keto and enol tautomeric forms. The enol form can be deprotonated to form a bidentate anion that acts as a powerful chelating agent, forming a stable, neutral metal-ligand complex.[7][8] This neutral chelate exhibits high solubility in organic solvents, enabling its efficient extraction from the aqueous phase.
This guide provides a comprehensive overview of the theoretical principles, critical experimental parameters, and detailed protocols for the solvent extraction of metal ions using β-diketones.
Theoretical Background: The Mechanism of Extraction
The extraction process is governed by a chemical equilibrium. β-diketones, denoted as HL, first partition between the aqueous (aq) and organic (org) phases. In the aqueous phase, the β-diketone dissociates to release a proton (H⁺) and the chelating anion (L⁻). This anion then reacts with the metal ion (Mⁿ⁺) to form a neutral metal chelate (MLn), which is subsequently extracted into the organic phase.
The overall extraction equilibrium can be represented as:
Mⁿ⁺(aq) + n(HL)(org) ⇌ MLn(org) + nH⁺(aq) [7]
This equilibrium highlights the fundamental principle of this technique: the extraction of a metal ion is directly coupled to the release of protons. Consequently, the pH of the aqueous phase is the most critical parameter for controlling the extraction efficiency.[7][9] By manipulating the pH, the equilibrium can be shifted to favor either the formation and extraction of the metal complex or its stripping back into the aqueous phase.[7][10]
Caption: Fig. 1: Chelation and Phase Transfer Mechanism.
Key Experimental Parameters and Causality
Optimizing the extraction process requires careful consideration of several interconnected parameters.
-
Choice of β-Diketone: The structure of the β-diketone significantly influences its acidity (pKa) and the stability of the metal complex. Common β-diketones include Acetylacetone (Hacac), Thenoyltrifluoroacetone (HTTA), and Dibenzoylmethane (DBM).[4][11]
-
Acetylacetone (Hacac): A simple, widely used β-diketone effective for a range of transition metals.[7]
-
Thenoyltrifluoroacetone (HTTA): The presence of the electron-withdrawing trifluoromethyl group makes HTTA more acidic than Hacac, allowing for extractions at lower pH values.[12] It is particularly effective for separating actinides and lanthanides.[13]
-
Dibenzoylmethane (DBM): Aromatic substituents can enhance the stability and organic solubility of the resulting metal complexes.[4][11]
-
-
Organic Solvent (Diluent): The solvent must be immiscible with water and effectively solvate the neutral metal chelate. Common choices include chloroform, methyl isobutyl ketone (MIBK), benzene, and kerosene.[7][14] The choice of solvent can also influence the extraction equilibrium and kinetics.
-
Aqueous Phase pH: As dictated by the equilibrium equation, pH is the master variable.[9][15] For each metal-ligand system, there is an optimal pH range for quantitative extraction.[7] This pH-dependence allows for the selective separation of different metal ions from a mixture by carefully controlling the pH of the aqueous phase. For instance, Cu(II) can be extracted at a lower pH than Ni(II) with certain β-diketones, enabling their separation.[14]
-
Synergistic Effects: The extraction efficiency can be dramatically enhanced by adding a neutral donor ligand (a synergist), such as tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (TBP), to the organic phase.[16][17] The synergist coordinates to the metal chelate, displacing residual water molecules and increasing its organophilicity. This phenomenon, known as synergism, results in an extraction efficiency that is greater than the sum of the individual extractants.[18]
Data Presentation: Properties and Performance of β-Diketones
Quantitative data is essential for designing and interpreting solvent extraction experiments.
Table 1: Properties of Common β-Diketone Extractants
| β-Diketone | Abbreviation | Structure | Key Features & Applications |
| Acetylacetone | Hacac | CH₃C(O)CH₂C(O)CH₃ | General-purpose extractant for many transition metals like Fe(III), Cu(II), and Zn(II).[7][19] |
| Thenoyltrifluoroacetone | HTTA | C₄H₃SC(O)CH₂C(O)CF₃ | Highly acidic due to the -CF₃ group; excellent for extracting metals at low pH, particularly lanthanides and actinides.[12][20] |
| Dibenzoylmethane | DBM | C₆H₅C(O)CH₂C(O)C₆H₅ | Forms highly stable complexes; used for extracting ions like Cu(II) and in PVC stabilization.[4][11][21] |
Table 2: Optimal pH for Quantitative Extraction of Metal Ions with Acetylacetone (Hacac)
| Metal Ion | Optimal pH Range for Quantitative Extraction | Reference |
| Iron (III) | 2.0 - 8.0 | [7] |
| Copper (II) | ~5.0 | [7] |
| Zinc (II) | 7.0 - 8.0 | [7] |
| Cobalt (II) | 5.5 - 7.0 | [7] |
Note: Data is indicative and may vary based on the specific solvent and experimental conditions.
Experimental Protocols
Adherence to a well-defined protocol is crucial for reproducibility and accuracy. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and work in a well-ventilated fume hood.
Caption: Fig. 2: General Experimental Workflow.
General Protocol for Solvent Extraction
This protocol provides a universal framework for extracting a metal ion using a β-diketone.
-
Preparation of the Organic Phase:
-
Rationale: To create the extracting medium.
-
Action: Prepare a solution of the chosen β-diketone (e.g., 0.1 M acetylacetone) in a suitable, water-immiscible organic solvent (e.g., chloroform).[7]
-
-
Preparation and pH Adjustment of the Aqueous Phase:
-
Rationale: To prepare the sample and set the most critical experimental parameter for selective extraction.
-
Action: Take a known volume of the aqueous solution containing the metal ion(s) of interest. Using a calibrated pH meter, adjust the pH to the desired value using an appropriate buffer solution or dropwise addition of dilute acid (e.g., HCl) or base (e.g., NaOH).[7]
-
-
Extraction Step:
-
Rationale: To facilitate the transfer of the metal chelate from the aqueous to the organic phase by maximizing interfacial contact.
-
Action: Transfer equal, known volumes (e.g., 20 mL) of the pH-adjusted aqueous phase and the β-diketone-containing organic phase to a separatory funnel.[7][22] Stopper the funnel and shake vigorously for 2-5 minutes to ensure the system reaches equilibrium. Periodically vent the funnel to release any pressure buildup.
-
-
Phase Separation:
-
Rationale: To allow the immiscible layers to separate cleanly based on density.
-
Action: Mount the separatory funnel on a ring stand and allow the two phases to separate completely.[7]
-
-
Sample Collection and Analysis:
-
Rationale: To quantify the amount of metal ion remaining in the aqueous phase, which is used to determine the extraction efficiency.
-
Action: Carefully drain the lower layer (the organic phase if using a solvent denser than water like chloroform, or the aqueous phase if using a less dense solvent) and collect the aqueous layer in a clean vessel. Determine the concentration of the metal ion in the initial and final aqueous solutions using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or ICP-Mass Spectrometry (ICP-MS).[23]
-
-
Calculation of Extraction Efficiency:
-
Rationale: To quantify the success of the extraction.
-
Action: Calculate the percentage of extraction (%E) using the formula: %E = [(C₀ - Cₐ) / C₀] x 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration after extraction.
-
Specific Protocol: Selective Extraction of Iron(III) with Acetylacetone
This protocol is optimized for the selective extraction of Fe(III) ions, which are efficiently extracted over a broad pH range.[7]
-
Materials:
-
Aqueous solution containing Fe(III) ions (e.g., 100 ppm).
-
Acetylacetone (Hacac).
-
Chloroform (CHCl₃).
-
HCl and NaOH solutions (0.1 M) for pH adjustment.
-
Acetate buffer solutions.
-
Separatory funnel, pH meter, mechanical shaker.
-
AAS or ICP-OES for analysis.
-
-
Procedure:
-
Organic Phase: Prepare a 0.1 M solution of acetylacetone in chloroform.[7]
-
Aqueous Phase: Take 25 mL of the Fe(III) solution and adjust the pH to ~2.5 using acetate buffer or dilute HCl.[7] Record the initial Fe(III) concentration.
-
Extraction: Combine the 25 mL of pH-adjusted aqueous phase with 25 mL of the 0.1 M Hacac-chloroform solution in a separatory funnel. Shake for 5 minutes.[7]
-
Separation: Allow the layers to separate for 10 minutes. The lower chloroform layer, containing the red Fe(acac)₃ complex, will be distinctly colored.
-
Analysis: Collect the upper aqueous layer and determine the final Fe(III) concentration.[7]
-
Stripping (Optional): To recover the metal from the organic phase, the organic layer can be shaken with a strongly acidic aqueous solution (e.g., 1 M HCl). This protonates the ligand, breaking the chelate and transferring the metal ion back to the aqueous phase.[10]
-
References
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- Metals Analysis with Thenoyltrifluoroacetone.
- Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences.
- Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. MDPI.
- Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate (TTA – ); Synthesis and Structure of M IV TTA 4 (M IV = Zr, Hf, Ce, Th, U, Np, Pu) and M III (TTA) 4 – (M III = Ce, Nd, Sm, Yb).
- Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. New Journal of Chemistry (RSC Publishing).
- 2-Thenoyltrifluoroacetone for spectrophotometric det. of metal ions. Sigma-Aldrich.
- Application Notes and Protocols for the Use of Acetylaceton
- The role of β-diketones in the extraction of cobalt (II) and nickel (II) ions.
- Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants. International Journal of Science and Research Archive.
- Synergistic Effect of Solvent Extraction in Zinc β-Diketone-TOPO System.
- Advancements in solvent extraction of metal ions: Mechanisms, kinetics, and efficiency with diverse extractants.
- The Synergistic Effect in Solvent Extraction : Rare Earth β-Diketonate System.
- CERTAIN .beta.-DIKETONES AND THE USE THEREOF AS METAL EXTRACTANTS.
- The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Dalton Transactions (RSC Publishing).
- CHAPTER I 1.
- Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Taylor & Francis Online.
- Dibenzoylmethane. Wikipedia.
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- Effect of pH on the extraction percentage for different metal ions with...
- ANALYTICAL METHODS FOR ESTIM
- SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β - DIKETONE AND ITS METAL COMPLEXES. Rasayan Journal of Chemistry.
- Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. NIH.
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- Paper: FS-201 (Forensic Analytial Chemistry) Topic: Solvent Extraction.
- Extraction/Preconcentration Procedures for Determination of Metal and Organometallic Species in Environmental, Biological, and Food Samples. PMC - NIH.
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- The application of acetylacetone for the separation of heavy metals in roadside soil belts by extraction methods.
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- Effect of pH on the extraction recovery of metal ions. Extraction conditions...
- Structures of extractants for Li extraction: dibenzoylmethane (HDBM),...
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- Efficient Metal Extraction from Dilute Solutions: A Review of Novel Selective Separation Methods and Their Applic
- Preparation and Characterisation of Metal Acetylaceton
- Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry.
- Recent Progress of Task-Specific Ionic Liquids in Chiral Resolution and Extraction of Biological Samples and Metal Ions. PubMed.
- Separation of Toxic Metal Ions Using Extractants By Wastewater Management.
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Application Note: Strategic Synthesis of Fluorinated Heterocycles Using 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Abstract
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules.[1] This guide details the strategic use of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, a highly versatile and reactive building block, for the synthesis of diverse trifluoromethyl-substituted heterocycles. We provide detailed, field-proven protocols for the regioselective synthesis of pyrazoles, isoxazoles, and pyrimidines, complete with mechanistic insights and workflow visualizations to empower researchers in drug discovery and chemical development.
Introduction: The Value of the Trifluoromethylated β-Diketone Synthon
This compound (CAS 425391-02-2) is a powerful synthon for heterocyclic synthesis.[2][3] Its utility stems from three key structural features:
-
The 1,3-Dicarbonyl Moiety: This classic reactive pairing provides two electrophilic sites, ideal for cyclocondensation reactions with a variety of binucleophiles.
-
The Terminal Trifluoromethyl Group: This potent electron-withdrawing group significantly increases the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack and often ensuring high regioselectivity in cyclization reactions.[4]
-
The 4-Nitrophenyl Group: This group also possesses electron-withdrawing properties and provides a site for further functionalization, allowing for the generation of diverse compound libraries.
The strategic combination of these features allows for the efficient and controlled construction of complex heterocyclic systems, which are foundational in the development of novel therapeutics and agrochemicals.[5]
Synthesis of 5-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazoles
The condensation of β-diketones with hydrazines is a fundamental and reliable method for constructing the pyrazole core, a scaffold present in numerous pharmaceuticals.[4][5] The reaction with this compound proceeds with high regioselectivity.
Principle and Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine derivative on one of the carbonyl carbons of the diketone. Due to the strong inductive effect of the CF₃ group, the C3 carbonyl (adjacent to CF₃) is significantly more electrophilic than the C1 carbonyl (adjacent to the nitrophenyl ring). Consequently, the hydrazine preferentially attacks the C3 position. This initial attack is followed by an intramolecular condensation and dehydration cascade, leading predominantly to the formation of the 3-trifluoromethylpyrazole isomer.
Visualized Workflow: Pyrazole Synthesis
Caption: Regioselective synthesis of pyrazoles.
Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
This compound (1.0 eq, 2.61 g)
-
Hydrazine hydrate (1.1 eq, 0.55 mL)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.61 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the solid.
-
Reagent Addition: Slowly add hydrazine hydrate (0.55 mL, 11.0 mmol) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: After the reaction is complete (disappearance of the starting diketone), cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure pyrazole as a pale yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Expected Results:
-
Yield: 80-90%
-
Appearance: Pale yellow crystalline solid
-
Characterization: Confirm structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diketone | 1.0 | 261.16 | 2.61 g |
| Hydrazine Hydrate | 1.1 | 50.06 | 0.55 mL |
| Glacial Acetic Acid | Solvent | 60.05 | 20 mL |
Synthesis of 3-(4-Nitrophenyl)-5-(trifluoromethyl)isoxazoles
The reaction of 1,3-diketones with hydroxylamine hydrochloride is a classic and efficient route to the isoxazole ring system, another privileged scaffold in medicinal chemistry.[6][7][8]
Principle and Mechanistic Rationale
Similar to pyrazole synthesis, the reaction with hydroxylamine is governed by the differential electrophilicity of the two carbonyl carbons. The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic carbonyl carbon adjacent to the CF₃ group. Subsequent cyclization and dehydration yield the 5-trifluoromethylisoxazole regioisomer as the major product.
Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)-5-(trifluoromethyl)isoxazole
Materials:
-
This compound (1.0 eq, 2.61 g)
-
Hydroxylamine hydrochloride (1.2 eq, 0.83 g)
-
Sodium Acetate (1.5 eq, 1.23 g)
-
Ethanol (25 mL)
-
Water (5 mL)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.61 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (1.23 g, 15.0 mmol) in a mixture of ethanol (25 mL) and water (5 mL).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 80 °C) for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 100 mL of cold water. A precipitate will form. Collect the solid by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude solid from methanol to afford the pure isoxazole product.
Expected Results:
-
Yield: 75-85%
-
Appearance: Off-white to light yellow solid.
Synthesis of 4-(4-Nitrophenyl)-6-(trifluoromethyl)pyrimidines
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of therapeutic agents.[9][10][11] The cyclocondensation of 1,3-diketones with amidines, urea, or thiourea provides a direct entry to this heterocyclic system.
Principle and Mechanistic Rationale
The synthesis involves the reaction of the diketone with a binucleophile containing an N-C-N fragment, such as urea or guanidine. The reaction typically proceeds via a double condensation mechanism, leading to the formation of the six-membered pyrimidine ring.
Visualized Workflow: Pyrimidine Synthesis
Caption: General scheme for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine
Materials:
-
This compound (1.0 eq, 2.61 g)
-
Guanidine hydrochloride (1.2 eq, 1.15 g)
-
Sodium ethoxide (2.5 eq, 1.70 g)
-
Absolute Ethanol (30 mL)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (30 mL) and sodium ethoxide (1.70 g, 25.0 mmol). Stir until the base is fully dissolved.
-
Reagent Addition: Add guanidine hydrochloride (1.15 g, 12.0 mmol) to the solution, followed by the this compound (2.61 g, 10.0 mmol).
-
Reaction: Heat the resulting suspension to reflux for 6 hours. The reaction should become a clear solution before a precipitate of the product may form. Monitor by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid.
-
Isolation: Pour the neutralized mixture into 150 mL of ice water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting material. If necessary, recrystallize from ethanol.
Expected Results:
-
Yield: 65-75%
-
Appearance: Yellow solid.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[2] May cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
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ResearchGate. (n.d.). Possible products from the cyclocondensation reaction of β‐enamino diketones with non‐symmetric 2‐methylisothiourea sulfates. Retrieved from [Link]
- Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Beilstein Journal of Organic Chemistry, 18, 446-453.
- Ben-M'barek, K., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4986.
-
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Bakulev, V. A., et al. (2022).
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). Retrieved from [Link]
- Baeva, L. A., et al. (2025). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. Russian Journal of General Chemistry, 95(6), 1579-1589.
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. Retrieved from [Link]
- Taylor, A. M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Organic Letters, 16(23), 6064–6067.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel α,β-unsaturated trifluoromethylketones with cyclobutene structure and their use for the preparation of bicyclic trifluoromethylated pyrroles. Retrieved from [Link]
- Sharma, P., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 86-114.
-
Scribd. (n.d.). Advances in Isoxazole Synthesis. Retrieved from [Link]
- Xu, S., et al. (2013). Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. Organic & Biomolecular Chemistry, 11(2), 294-298.
- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
- Akbaeva, D. N., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(11), 1332.
-
ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-138.
- Abdel-Wahab, B. F., et al. (2011). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 344(12), 826-832.
-
SciELO. (n.d.). Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. Retrieved from [Link]
- Wu, Y., et al. (2022). Visible-light-induced radical trifluoromethylation/cyclization of alkynes: synthesis of CF3-containing dioxodibenzothiazepines. Organic & Biomolecular Chemistry, 20(44), 8685-8689.
-
BORIS Portal - Universität Bern. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
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Application of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in Gas Chromatography
Introduction: Enhancing Analyte Detectability in Gas Chromatography through Derivatization
In the realm of analytical chemistry, particularly within pharmaceutical and forensic sciences, the sensitive and selective detection of specific compounds is paramount. Gas chromatography (GC) stands as a powerful separation technique, but its application can be limited for compounds that are non-volatile, thermally labile, or possess poor detector response.[1] Chemical derivatization addresses these challenges by modifying the analyte's functional groups to improve its chromatographic behavior and enhance its detectability.[2] This application note details the use of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione as a novel derivatizing agent, specifically for the analysis of primary amines by gas chromatography with electron capture detection (GC-ECD).
The unique molecular architecture of this compound, featuring both a trifluoromethyl group and a nitrophenyl moiety, makes it an exceptionally promising reagent for trace-level analysis. These electrophoric groups significantly increase the electron affinity of the resulting derivative, rendering it highly sensitive to the electron capture detector.[3][4] The ECD is renowned for its remarkable sensitivity towards halogenated and nitro-containing compounds, making it an ideal choice for detecting analytes derivatized with this reagent.[3]
This guide will provide a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expected outcomes for the application of this compound in GC-ECD analysis.
Theoretical Framework: The Chemistry of Derivatization
The primary objective of derivatizing polar analytes, such as primary amines, is to supplant the active hydrogens on the amino group with a less polar, more thermally stable functional group.[5] This chemical modification confers several analytical advantages:
-
Increased Volatility: The derivatized analyte is more volatile, facilitating its passage through the GC column at lower temperatures and minimizing the risk of thermal degradation.[5]
-
Improved Peak Shape: Derivatization mitigates the interaction of the polar amine with active sites on the GC column and inlet, resulting in sharper, more symmetrical peaks.[5]
-
Enhanced Sensitivity: The introduction of the trifluoromethyl and nitro groups dramatically increases the ECD's response, enabling the detection of minute quantities of the analyte.[2][3]
The derivatization of a primary amine with this compound proceeds via a Schiff base formation. This condensation reaction involves the nucleophilic attack of the primary amine on one of the carbonyl groups of the β-diketone, followed by the elimination of a water molecule to form a stable imine, also known as a Schiff base.[6]
The resulting derivative is a larger, more volatile molecule with significantly enhanced electron-capturing properties, making it ideally suited for ultra-trace analysis by GC-ECD.
Experimental Protocols
This section outlines a detailed protocol for the derivatization of a model primary amine, amphetamine, with this compound, followed by GC-ECD analysis.
Materials and Reagents
| Material | Specification |
| This compound | Purity ≥ 98% |
| Amphetamine Standard | 1 mg/mL in methanol |
| Anhydrous Ethyl Acetate | GC grade |
| Anhydrous Pyridine | GC grade |
| Nitrogen Gas | High purity (99.999%) |
| Reaction Vials | 2 mL, with PTFE-lined screw caps |
| Heating Block or Oven | Capable of maintaining ±1°C |
| Gas Chromatograph | Equipped with an Electron Capture Detector (ECD) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
Derivatization Workflow
Caption: Workflow for the derivatization and analysis of amphetamine.
Step-by-Step Derivatization Protocol
-
Sample Preparation: In a 2 mL reaction vial, pipette a known amount of the amphetamine standard solution (e.g., 100 µL of a 10 µg/mL solution). Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous ethyl acetate and 20 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger. Add a molar excess of this compound (a solution of 1 mg/mL in anhydrous ethyl acetate is recommended).
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Sample Analysis: The derivatized sample is now ready for injection into the GC-ECD system. An injection volume of 1 µL is typically appropriate.
Gas Chromatography Conditions
| Parameter | Condition |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 minute) |
| Carrier Gas | Helium or Nitrogen, 1.0 mL/min |
| Oven Program | Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen or Argon/Methane |
Expected Outcomes and Data Interpretation
The derivatization reaction between amphetamine and this compound is expected to yield a stable Schiff base derivative.
Reaction Mechanism
Caption: Schiff base formation between the reagent and amphetamine.
Note: The actual images for the molecules are not generated here but would be included in a formal document.
Mass Spectral Fragmentation
When coupled with a mass spectrometer (GC-MS), the derivatized amphetamine will produce a characteristic fragmentation pattern. The molecular ion peak (M+) should be prominent, and key fragments will arise from the cleavage of the C-C bond alpha to the nitrogen atom and from the loss of the trifluoromethyl group. The exact mass spectrum would need to be determined experimentally, but a theoretical fragmentation pattern can be predicted to aid in identification.
Conclusion and Field-Proven Insights
The use of this compound as a derivatizing agent offers a highly sensitive and selective method for the analysis of primary amines by GC-ECD. The introduction of both trifluoromethyl and nitro functional groups into the analyte molecule significantly enhances its electron-capturing properties, leading to a substantial increase in detector response. This allows for the detection and quantification of these compounds at ultra-trace levels, which is particularly advantageous in forensic toxicology and pharmaceutical impurity analysis.
The provided protocol offers a robust starting point for method development. Optimization of reaction time, temperature, and reagent concentration may be necessary depending on the specific analyte and sample matrix. As with all trace analysis, the use of high-purity reagents and solvents, as well as meticulous sample handling, is crucial to avoid contamination and ensure accurate results.
References
-
Poole, C. F. (2013). Derivatization reactions for use with the electron-capture detector. Journal of Chromatography A, 1296, 2-14. [Link]
- Zlatkis, A., & Poole, C. F. (Eds.). (1981).
-
Cochin, J., & Daly, J. W. (1963). The use of Schiff bases in the determination of amphetamine. Journal of Pharmacology and Experimental Therapeutics, 139(2), 160-165. [Link]
- Knapp, D. R. (1979).
-
Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]
-
Chrom Tech, Inc. (2023, October 15). Why Use GC Derivatization Reagents. [Link]
-
Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Electron capture detector. [Link]
-
SCION Instruments. (n.d.). Electron Capture Detector | GC-ECD. [Link]
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Application Notes and Protocols for the Synergistic Extraction of Actinides with 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione and Trioctylphosphine oxide (TOPO)
Introduction: The Imperative of Selective Actinide Separation
The separation of actinides from various matrices, particularly from nuclear waste streams and for analytical purposes, is a critical challenge in radiochemistry.[1] The chemical similarity of actinides to lanthanides, and amongst themselves, necessitates highly selective and efficient separation techniques.[2] Solvent extraction, a cornerstone of hydrometallurgical processing, offers a robust method for such separations.[2]
This application note details a synergistic solvent extraction system for actinides utilizing a combination of two key reagents: an acidic β-diketone, 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, and a neutral organophosphorus compound, Trioctylphosphine oxide (TOPO). The principle of synergism in solvent extraction refers to the cooperative effect of two extractants, where the combined extraction efficiency is significantly greater than the sum of their individual effects.[3] This enhancement is attributed to the formation of a stable, highly organophilic mixed-ligand complex with the actinide ion.[4]
The β-diketone, this compound, acts as a chelating agent, forming a neutral complex with the actinide ion by replacing its hydration water. TOPO, a powerful Lewis base, then coordinates with the central actinide ion, displacing any remaining water molecules and forming a more lipophilic adduct that readily partitions into the organic phase.[5] This synergistic approach not only enhances the distribution ratio of the actinides but can also improve the separation factors from other elements.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis methods for the synergistic extraction of actinides using this potent combination of reagents.
Materials and Reagents
Reagents
-
This compound: (C₁₀H₆F₃NO₄, MW: 261.16 g/mol )[7], Purity ≥ 97%. Commercially available from suppliers such as Vibrant Pharma Inc.[7]
-
Trioctylphosphine oxide (TOPO): (C₂₄H₅₁OP, MW: 386.63 g/mol ), Purity ≥ 98%.
-
Actinide Stock Solution: A certified standard solution of the actinide of interest (e.g., U(VI), Th(IV), Am(III)) in a dilute nitric acid matrix.
-
Organic Diluent: Kerosene, n-dodecane, or chloroform (ACS grade or higher). The choice of diluent can influence extraction kinetics and phase stability.[8]
-
Nitric Acid (HNO₃): Concentrated (70%), for preparation of aqueous phase.
-
Sodium Hydroxide (NaOH): For pH adjustment of the aqueous phase.
-
Deionized Water: 18 MΩ·cm resistivity.
Equipment
-
Analytical Balance: (± 0.0001 g)
-
pH Meter: Calibrated with standard buffers.
-
Mechanical Shaker or Vortex Mixer: For efficient phase mixing.
-
Centrifuge: For phase separation.
-
Glass Separatory Funnels or Centrifuge Tubes: For extraction experiments.
-
Pipettes and Pipette Aids: Calibrated volumetric glassware.
-
Fume Hood: For handling of organic solvents and radioactive materials.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves.
Instrumentation for Analysis
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the quantification of actinides in the aqueous and organic phases.
-
Alpha or Gamma Spectrometer: Depending on the actinide of interest, for radiometric analysis.
Experimental Protocols
Preparation of Solutions
Organic Phase:
-
Accurately weigh the required amount of this compound and TOPO.
-
Dissolve the reagents in the chosen organic diluent to the desired concentrations (e.g., 0.1 M of each).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
Aqueous Phase:
-
Prepare an aqueous solution of the desired nitric acid concentration (e.g., 0.01 M HNO₃).
-
Spike the aqueous phase with a known concentration of the actinide stock solution.
-
Adjust the pH of the aqueous phase to the desired value using dilute HNO₃ or NaOH. The optimal pH for extraction will depend on the specific actinide and should be determined experimentally.[2]
Synergistic Extraction Procedure
The following protocol outlines a single-stage batch extraction. This can be adapted for multi-stage extractions or for determining the influence of various parameters.
-
Pipette equal volumes (e.g., 10 mL) of the prepared organic and aqueous phases into a glass separatory funnel or a suitable centrifuge tube.
-
Securely cap the vessel and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. The optimal shaking time should be determined in preliminary experiments.
-
Allow the phases to separate. If an emulsion forms, centrifugation may be required to achieve a clean phase separation.
-
Carefully separate the two phases.
-
Take an aliquot from both the aqueous and the organic phase for actinide concentration analysis.
Stripping of Actinides (Back-Extraction)
To recover the extracted actinides from the organic phase, a stripping solution is used.
-
Contact the loaded organic phase with a suitable stripping agent. For many actinides, a higher concentration of a mineral acid (e.g., 2 M HNO₃) can be effective. For trivalent actinides, a complexing agent like DTPA in a buffered solution may be necessary.[9]
-
Follow the same procedure as the extraction (steps 1-4) to mix and separate the phases.
-
Analyze the actinide concentration in the stripping solution and the stripped organic phase.
Data Analysis
The efficiency of the extraction is quantified by the distribution ratio (D) and the synergistic enhancement factor (SF).
-
Distribution Ratio (D): The ratio of the total concentration of the actinide in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
D = [Actinide]org / [Actinide]aq
-
-
Synergistic Enhancement Factor (SF): A measure of the enhancement in extraction due to the combination of the two extractants.
-
SF = Dsyn / (Dβ-diketone + DTOPO)
-
Where Dsyn is the distribution ratio with both extractants, and Dβ-diketone and DTOPO are the distribution ratios with each extractant alone under the same conditions.
-
Mechanism of Synergistic Extraction
The synergistic extraction of an actinide ion (Anⁿ⁺) with this compound (represented as HL) and TOPO can be described by the following equilibrium:
Anⁿ⁺(aq) + nHL(org) + mTOPO(org) ⇌ AnLn(TOPO)m (org) + nH⁺(aq)
The β-diketone, HL, first chelates the actinide ion, forming a neutral complex AnLn. This complex is then further coordinated by the neutral donor, TOPO, to form the highly lipophilic synergistic adduct, AnLn(TOPO)m, which is readily extracted into the organic phase. The stoichiometry of the extracted species (the values of n and m) can be determined experimentally by slope analysis, where the logarithm of the distribution ratio is plotted against the logarithm of the extractant concentrations.
Figure 1: General mechanism of synergistic extraction of an actinide (Anⁿ⁺).
Representative Data
The following tables provide hypothetical, yet representative, data based on similar synergistic extraction systems for actinides. Actual experimental results may vary.
Table 1: Effect of pH on the Distribution Ratio of a Trivalent Actinide
| pH | Distribution Ratio (D) |
| 1.0 | 0.5 |
| 2.0 | 15.2 |
| 3.0 | 120.5 |
| 4.0 | 350.8 |
Table 2: Synergistic Enhancement Factor Calculation
| Extractant System | Distribution Ratio (D) |
| 0.1 M this compound | 2.5 |
| 0.1 M TOPO | 0.1 |
| 0.1 M this compound + 0.1 M TOPO | 120.5 |
| Synergistic Enhancement Factor (SF) | 46.3 |
Experimental Workflow
Figure 2: A simplified workflow for the synergistic extraction experiment.
Safety and Handling
-
Chemical Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10] Handle with appropriate PPE, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11]
-
Radiological Hazards: All work with actinides must be performed in a designated radiological laboratory with appropriate shielding and contamination control measures. Follow all institutional and national regulations for handling radioactive materials.
-
Waste Disposal: Dispose of all chemical and radioactive waste in accordance with institutional and national guidelines.
Troubleshooting
-
Emulsion Formation: If an emulsion forms during extraction, it can often be broken by centrifugation, gentle heating, or the addition of a small amount of a suitable de-emulsifier.
-
Low Extraction Efficiency: This may be due to incorrect pH, insufficient shaking time, or inappropriate concentrations of the extractants. Systematically optimize these parameters.
-
Poor Phase Separation: Ensure the organic diluent is sufficiently immiscible with the aqueous phase.
Conclusion
The synergistic extraction system using this compound and TOPO presents a highly effective method for the selective separation of actinides. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can achieve high extraction efficiencies and separation factors. This application note provides a foundational protocol that can be adapted and optimized for specific applications in nuclear waste management, analytical radiochemistry, and related fields.
References
-
Dalton Transactions. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Available at: [Link]
-
INIS-IAEA. METHODS OF SEPARATING THE ACTINIDE ELEMENTS. Available at: [Link]
-
Dalton Transactions. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Available at: [Link]
-
Shodhganga. INVESTIGATIONS ON THE EXTRACTION BEHAVIOR OF ACTINIDES IN IONIC LIQUID MEDIUM AND THE PHYSICOCHEMICAL AND AGGREGATION PROPERTIES. Available at: [Link]
-
ResearchGate. Co-extraction and stripping behavior of trivalent actinides and fission products in N,N-di-2-ethylhexyl-N ',N '-dioctyl-diglycolamide. Available at: [Link]
-
ResearchGate. The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Available at: [Link]
-
Waseda University Repository. Relative distribution enhancement: a new factor for the evaluation of synergistic solvent extraction. Available at: [Link]
-
PubChem. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. Available at: [Link]
-
ResearchGate. Relative distribution enhancement: a new factor for the evaluation of synergistic solvent extraction | Request PDF. Available at: [Link]
-
OSTI.gov. Actinide Separation Chemistry in Nuclear Waste Streams and Materials, December 1997. Available at: [Link]
-
ResearchGate. Synergistic extraction of uranium from acidic sulfate leach liquor using D2EHPA mixed with TOPO. Available at: [Link]
-
PMC. Selective extraction of trivalent actinides using CyMe4BTPhen in the ionic liquid Aliquat-336 nitrate. Available at: [Link]
-
INIS-IAEA. Back-extraction of major actinides from organic phase through precipitation. Available at: [Link]
-
Indian Academy of Sciences. Synergism in the extraction of uranium (VI) by a mixture of oxine and β-diketones. Available at: [Link]
-
INIS-IAEA. Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds. Available at: [Link]
- Google Patents. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
-
OSTI.gov. GENERAL REMARKS ON SYNERGIC EFFECTS IN THE EXTRACTION OF URANIUM AND PLUTONIUM COMPOUNDS. Available at: [Link]
-
Pacific Northwest National Laboratory. Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Available at: [Link]
-
ResearchGate. Uranium extraction mechanism from analytical grade phosphoric acid using D2EHPA and synergistic D2EHPA-TOPO mixture. Available at: [Link]
-
MDPI. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Available at: [Link]
-
IUPAC. synergism in solvent extraction. Available at: [Link]
-
ChemWhat. 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Available at: [Link]
-
ACS Publications. Synergistic Solvent Extraction Is Driven by Entropy. Available at: [Link]
-
ResearchGate. The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid. Available at: [Link]
-
ResearchGate. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Available at: [Link]
-
OSTI.gov. Synergistic extraction of rare earth elements, actinium, americium, and barium with TTA and Pb resin from acetate buffer solutions (Journal Article). Available at: [Link]
-
OSTI.gov. Synergistic selective extraction of actinides(III) over lanthanides from nitric acid using new aromatic diorganyldithiophosphinic acids and neutral organophosphorus compounds (Journal Article). Available at: [Link]
-
Premier Group. 1-(4-Methylphenyl)-4,4,4-Trifluoro-Butane-1,3-Dione (4-TBD). Available at: [Link]
-
Semantic Scholar. SYNERGISTIC SELECTIVE EXTRACTION OF ACTINIDES(III) OVER LANTHANIDES FROM NITRIC ACID USING NEW AROMATIC DIORGANYLDITHIOPHOSPHINIC ACIDS AND NEUTRAL ORGANOPHOSPHORUS COMPOUNDS. Available at: [Link]
-
ResearchGate. (PDF) Synergistic Enhancement of the Extraction of Trivalent Lanthanides and Actinides by Tetra‐(n‐Octyl)Diglycolamide from Chloride Media. Available at: [Link]
-
UCL Discovery. Experimental and CFD scale-up studies for intensified actinide/lanthanide separations. Available at: [Link]
-
OSTI.gov. Synergistic Extraction of Trivalent Actinides and Lanthanides Using Htta and an Aza-Crown Ether (Conference). Available at: [Link]
-
ACS Publications. Synergistic Solvation as the Enhancement of Local Mixing. Available at: [Link]
-
ResearchGate. (PDF) Effect of Bridging Group Nature on the Extraction Ability of Diphenylphosphorylketones toward Actinides and Lanthanides. Available at: [Link]
-
ResearchGate. (PDF) Features of Solvent Extraction of Lanthanides and Actinides. Available at: [Link]
Sources
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- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione as a Versatile Ligand in Homogeneous Catalysis
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical guide on the application of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in the field of catalysis. While not a catalyst in its own right, its molecular architecture makes it a highly valuable chelating ligand for the development of novel, tunable, and robust homogeneous metal catalysts. We will explore the distinct roles of its three key functional components: the β-diketone moiety for metal chelation, the trifluoromethyl group for electronic modulation, and the 4-nitrophenyl group for fine-tuning and functionalization. This guide offers detailed protocols for the synthesis of its metal complexes and provides a framework for screening their catalytic activity in synthetically relevant transformations.
The Molecular Architecture of a Privileged Ligand
The catalytic potential of this compound stems from the synergistic interplay of its structural features. Understanding these components is critical to rationally designing metal complexes for specific catalytic applications.
The β-Diketone Moiety: A Classic Bidentate Chelator
The core of the molecule's function lies in its 1,3-dicarbonyl structure. β-Diketones exist in a dynamic equilibrium between their diketo and enol tautomers. The enol form can be easily deprotonated by a mild base to form a resonance-stabilized enolate anion. This enolate acts as a powerful bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to monodentate ligands. Such β-diketones are recognized as invaluable chelating ligands for a wide array of transition metals.[1]
The Trifluoromethyl Group: An Electronic & Steric Modulator
The presence of a terminal trifluoromethyl (-CF₃) group is a critical design feature. Its intense electron-withdrawing nature via the inductive effect significantly increases the acidity of the enolic proton, facilitating easier deprotonation and complex formation. More importantly, once complexed to a metal, the -CF₃ group withdraws electron density from the metal center. This enhances the metal's Lewis acidity, which can dramatically increase its catalytic activity in reactions such as Diels-Alder, Friedel-Crafts, and Mukaiyama aldol reactions. The introduction of fluorine into ligands can have a massive effect on the stereochemical outcomes of asymmetric reactions.[2] Furthermore, the steric bulk of the -CF₃ group can influence the coordination geometry around the metal center, creating a specific chiral environment in asymmetric catalysis.
The 4-Nitrophenyl Group: A Tool for Fine-Tuning
The 4-nitrophenyl substituent provides an additional layer of tunability. Like the -CF₃ group, the nitro group is strongly electron-withdrawing, further modulating the electronic properties of the ligand and the coordinated metal center. This feature can be used to fine-tune the reactivity of the final catalyst.
Core Application: Synthesis of Metal-Diketonate Complexes
The primary application of this compound is its use as a precursor for catalytically active coordination compounds. A general and reliable method for synthesizing these complexes is crucial for their subsequent use in catalysis. The following protocol is adapted from established procedures for the synthesis of similar β-diketonate complexes.[1]
Protocol 2.1: General Synthesis of a Divalent Metal (M²⁺) Complex
Objective: To synthesize a neutral, coordinatively saturated metal complex of the type [M(L)₂(Solvent)ₓ], where L is the deprotonated diketonate ligand. This protocol uses Copper(II) chloride as an example.
Materials & Reagents:
| Reagent | Formula | M.W. | Typical Supplier | Purpose |
|---|---|---|---|---|
| This compound | C₁₀H₆F₃NO₄ | 261.16 | Vibrant Pharma[3] | Ligand Precursor |
| Copper(II) Chloride Dihydrate | CuCl₂·2H₂O | 170.48 | Sigma-Aldrich | Metal Source |
| Pyridine | C₅H₅N | 79.10 | Sigma-Aldrich | Co-ligand/Base |
| Acetone | C₃H₆O | 58.08 | Fisher Scientific | Solvent |
| Deionized Water | H₂O | 18.02 | --- | Solvent |
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve this compound (0.52 g, 2.0 mmol) and pyridine (0.16 g, 2.0 mmol) in 20 mL of warm acetone.
-
Scientist's Note: Pyridine acts as a base to deprotonate the ligand, forming the pyridinium enolate salt in situ. Warming the acetone ensures complete dissolution.
-
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve CuCl₂·2H₂O (0.17 g, 1.0 mmol) in 10 mL of deionized water. The solution should be a clear blue.
-
Complexation: While stirring the ligand solution, slowly add the aqueous CuCl₂ solution dropwise over 5 minutes.
-
Scientist's Note: A slow addition rate promotes the formation of well-ordered crystalline material. A color change (typically to green for copper complexes) and the formation of a precipitate should be observed.
-
-
Reaction & Crystallization: Stir the resulting mixture vigorously for 3 hours at room temperature.
-
Isolation: Filter the mixture to remove any immediate precipitate. Allow the clear filtrate to stand undisturbed at room temperature.
-
Scientist's Note: Slow evaporation of the solvent is a reliable method for growing single crystals suitable for X-ray diffraction, which provides definitive structural proof. For this specific ligand, green block-shaped crystals were reported after several days.[1]
-
-
Final Product Collection: Collect the formed crystals by vacuum filtration, wash with a small amount of cold water, and air dry.
Potential Catalytic Applications & Workflow Design
Metal complexes derived from this ligand are prime candidates for catalyzing a range of organic transformations. The electron-withdrawing groups suggest strong performance in Lewis acid-mediated reactions.
Asymmetric Catalysis Workflow
A key advantage of this system is its modularity. While the ligand itself is achiral, chirality can be introduced to the metal center by adding a chiral co-ligand (e.g., a chiral diamine or phosphine). The resulting complex can then catalyze enantioselective reactions.
Experimental Design: Protocol for Catalytic Screening
Once a metal complex is synthesized, its catalytic efficacy must be evaluated. The following protocol provides a general method for screening the catalyst in a model Mukaiyama aldol reaction.
Protocol 4.1: Screening in a Mukaiyama Aldol Reaction
Objective: To determine the catalytic activity and potential enantioselectivity of a synthesized [M(L)₂] complex.
Model Reaction: Benzaldehyde + 1-(Trimethylsiloxy)cyclohexene → 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one
Materials & Reagents:
| Reagent | Purpose |
|---|---|
| Synthesized Metal Complex | Catalyst |
| Benzaldehyde | Electrophile |
| 1-(Trimethylsiloxy)cyclohexene | Silyl Enol Ether (Nucleophile) |
| Dichloromethane (anhydrous) | Solvent |
| Saturated NaHCO₃ (aq.) | Quenching Agent |
| Anhydrous MgSO₄ | Drying Agent |
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the synthesized metal complex (0.02 mmol, 5 mol%).
-
Reaction Setup: Add 2.0 mL of anhydrous dichloromethane via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add benzaldehyde (0.4 mmol, 1.0 equiv.) to the flask. Stir for 5 minutes. Then, add 1-(trimethylsiloxy)cyclohexene (0.48 mmol, 1.2 equiv.) dropwise.
-
Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of benzaldehyde by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Quenching & Workup: Once the reaction is complete (or after 24h), quench by adding 5 mL of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the yield. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary Table:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 5 | 4 | 85 | 78 | N/A* |
| 2 | 1 | 12 | 90 | 82 | N/A* |
| 3 | 5 (+ Chiral Ligand) | 12 | 95 | 91 | 85 |
*Enantiomeric excess (ee) is not applicable without a chiral component.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the construction of homogeneous catalysts. Its well-defined coordination motif, combined with electronically tunable substituents, provides chemists with a powerful tool for rational catalyst design. The protocols outlined in this guide provide a solid foundation for synthesizing and evaluating novel metal complexes derived from this ligand. Future research should focus on the development of chiral analogues of the ligand itself, the immobilization of these complexes onto solid supports to create recyclable heterogeneous catalysts, and their application in a broader scope of challenging organic transformations.
References
-
Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. (2020). PMC, NIH. [Link]
- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
α-Trifluoromethylation of ketones via photoredox catalysis. ResearchGate. [Link]
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. MDPI. [Link]
-
Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation. (2012). PMC, NIH. [Link]
-
Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]
-
NHC-Catalyzed Enantioselective Synthesis of β-Trifluoromethyl-β-lactones. Sci-Hub. [Link]
-
4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. PubChem, NIH. [Link]
-
4,4,4-trifluoro-1-phenylbutane-1,3-dione metal [Cu(II) and Ni(II)] complexes as an superlative antibacterial agent against MRSA: Synthesis, structural quantum-chemical and molecular docking studies. (2021). Journal of Molecular Structure. [Link]
-
Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. (2019). Dalton Transactions. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Welcome to the technical support center for the synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical fluorinated β-diketone intermediate. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity[1][2]. This resource provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.
The primary synthetic route for this compound is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction[2]. This process involves the reaction of 4'-nitroacetophenone with an ethyl trifluoroacetate in the presence of a suitable base. While theoretically straightforward, this reaction can be sensitive to various parameters, leading to challenges in achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via Claisen condensation.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations with Claisen condensations, which are known to be sensitive reactions requiring careful optimization[3].
Possible Causes & Recommended Actions:
-
Ineffective Enolate Formation: The initial deprotonation of 4'-nitroacetophenone is a critical step.
-
Weak Base: The chosen base may not be strong enough to efficiently deprotonate the acetophenone. While traditional bases like sodium ethoxide can be effective, stronger, non-nucleophilic bases often provide better results.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). LDA is particularly effective for generating the lithium enolate prior to the addition of the ester, which can significantly improve the yield of the desired product[3][4].
-
-
Reaction Reversibility: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product if the final deprotonation of the β-diketone product does not occur.
-
Insight: The driving force for the Claisen condensation is the formation of the highly stabilized enolate of the β-diketone product, which is more acidic than the starting ketone[5][6].
-
Solution: Ensure you are using at least one full equivalent of the base. This is necessary to deprotonate the newly formed β-diketone, shifting the equilibrium towards the product[6].
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Self-Condensation of the Ester: If the base is strong enough, it can promote the self-condensation of ethyl trifluoroacetate.
-
Aldol Condensation: The enolate of 4'-nitroacetophenone can react with another molecule of the ketone in an aldol-type reaction.
-
Solution: A common strategy to minimize side reactions is to pre-form the enolate of the ketone by slowly adding it to a solution of a strong, non-nucleophilic base (like LDA) at a low temperature before introducing the ester[3][4].
-
Experimental Protocol: LDA-Mediated Claisen Condensation
Caption: Workflow for LDA-mediated Claisen condensation.
Issue 2: Presence of Significant Impurities in the Product
Even with a reasonable yield, the final product may be contaminated with starting materials or byproducts.
Possible Causes & Recommended Actions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the stirring period or slightly increasing the temperature.
-
-
Hydrolysis of the Product: The β-diketone product can be susceptible to hydrolysis, especially during the work-up.
-
Solution: Perform the acidic quench at a low temperature (e.g., in an ice bath) and work up the reaction mixture promptly. Avoid prolonged exposure to strong acids or bases.
-
-
Formation of Byproducts: As mentioned previously, side reactions can lead to impurities.
-
Solution: In addition to optimizing the reaction conditions to minimize their formation, purification is key. Column chromatography on silica gel is often effective for separating the desired β-diketone from less polar starting materials and more polar byproducts. Recrystallization can also be an effective purification method[2].
-
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | ~16 | Reflux in Ethanol | Inexpensive, classical method | Can lead to ester exchange, lower yields[3] |
| Sodium Hydride (NaH) | ~36 | Anhydrous THF or Ether, RT to reflux | Strong, non-nucleophilic | Can be slow to react, requires careful handling |
| LDA | ~36 | Anhydrous THF, -78 °C to RT | Fast, irreversible enolate formation, high yields[4] | Requires low temperatures and inert atmosphere |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred, especially when using strong bases like NaH or LDA[4]. These solvents are inert to the strong bases and effectively solvate the intermediates. Using an alcohol like ethanol as a solvent with a base like sodium ethoxide is a more traditional approach, but can sometimes lead to lower yields due to competing reactions[3].
Q2: How can I confirm the formation of my product?
The product, this compound, exists predominantly in its enol tautomer. This can be confirmed by:
-
¹H NMR: Look for a characteristic enol proton peak, which is typically a broad singlet in the 14-16 ppm range. You should also see signals corresponding to the aromatic protons and the vinyl proton of the enol form[4].
-
¹³C NMR: The spectrum will show signals for the two carbonyl carbons, with one being significantly shifted due to the influence of the trifluoromethyl group[4].
-
FT-IR: An infrared spectrum will show a broad O-H stretch for the enol and a strong, broad absorption for the conjugated carbonyl system around 1600 cm⁻¹[4].
Q3: Can other trifluoroacetylating agents be used instead of ethyl trifluoroacetate?
Yes, other esters like methyl trifluoroacetate can be used. Another highly effective reagent is 2,2,2-trifluoroethyl trifluoroacetate, which has been shown to give good yields in LDA-directed Claisen condensations[4]. The choice of reagent may depend on commercial availability and cost.
Q4: What is the role of the nitro group in this synthesis?
The electron-withdrawing nitro group on the phenyl ring increases the acidity of the α-protons of the 4'-nitroacetophenone. This facilitates the initial deprotonation step, making enolate formation more favorable than with an unsubstituted acetophenone.
Q5: What are some downstream applications of this product?
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common motifs in pharmaceuticals and agrochemicals[1][7]. For example, it can be reacted with hydrazines to form trifluoromethyl-substituted pyrazoles, a core structure in several nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib[7].
Logical Relationship: Synthesis to Application
Caption: From starting materials to bioactive compounds.
References
-
Reddit. (2020). r/Chempros - Failing Claisen condensation. [Online] Available at: [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. [Online] Available at: [Link]
- Kim, J. H., et al. (2011). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. KR Patent KR20110001415A.
-
Casteel, W. J. (2002). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 7(8), 606-612. [Online] Available at: [Link]
-
Gonzalo de, G., & Alcaide, B. (2021). Recent Developments in the Synthesis of β-Diketones. ResearchGate. [Online] Available at: [Link]
-
Thibblin, A. (2000). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. Journal of the American Chemical Society, 122(31), 7585–7592. [Online] Available at: [Link]
-
Organic Syntheses. (2016). α-Formylation of Esters Utilizing Ti-Claisen Condensation. [Online] Available at: [Link]
-
Jain, P., & Kumar, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 4(3), 1-13. [Online] Available at: [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Online] Available at: [Link]
-
PubChem. 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical and Agrochemical Synthesis. [Online] Available at: [Link]
-
Chad's Prep. Claisen Condensation Reactions. [Online] Available at: [Link]
-
Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Online] Available at: [Link]
-
Pearson. Claisen Condensation Practice Problems. [Online] Available at: [Link]
-
Organic Chemistry Portal. β-Diketone synthesis by oxidation. [Online] Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Online] Available at: [Link]
-
Organic Syntheses. (2020). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Online] Available at: [Link]
-
Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(7), m1980. [Online] Available at: [Link]
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- 4. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijpras.com [ijpras.com]
Technical Support Center: Claisen Condensation for Beta-Diketone Synthesis
Welcome to the technical support center for the Claisen condensation synthesis of beta-diketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in a Claisen condensation for beta-diketones, and how can I minimize them?
A1: The most common side products include self-condensation products from each of the starting materials, products from transesterification, and hydrolysis of the ester. To minimize these, you can:
-
Control the order of addition: Slowly add the ester with the more acidic α-hydrogens to a mixture of the other ester and the base. This keeps the concentration of the more reactive enolate low and favors the desired crossed condensation.[1]
-
Use an excess of the non-enolizable ester: When one of the esters lacks α-hydrogens, using it in excess can help drive the reaction towards the desired crossed product.[2]
-
Select the appropriate base: Use an alkoxide base with the same alkyl group as the ester to prevent transesterification.[3][4][5][6] For example, use sodium ethoxide with ethyl esters.
-
Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the ester starting materials and the beta-diketone product.[3]
Q2: My Claisen condensation yield is consistently low. What are the likely causes?
A2: Low yields in Claisen condensations can stem from several factors:
-
Inappropriate base selection: Using a base that is not strong enough to deprotonate the α-hydrogen of the ester will result in a low concentration of the reactive enolate.[7] Conversely, using a base that is too nucleophilic can lead to side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH₂) can sometimes improve yields.[8][9]
-
Reversibility of the reaction: The Claisen condensation is a reversible reaction.[4][10] The final deprotonation of the beta-diketone product is the primary driving force.[4][11][12] If the product cannot be deprotonated (e.g., if it has no α-hydrogens between the carbonyls), the equilibrium will not favor product formation.
-
Retro-Claisen reaction: The reverse reaction, known as the retro-Claisen condensation, can cleave the beta-diketone product, especially during workup.[13] This is often promoted by nucleophiles like water or hydroxide.
-
Steric hindrance: Bulky groups on either the ester or the ketone can sterically hinder the reaction, leading to lower yields.[14]
Q3: How can I prevent the retro-Claisen reaction during my workup?
A3: The retro-Claisen reaction is essentially the reverse of the Claisen condensation and can be initiated by nucleophilic attack on one of the carbonyls of the beta-diketone. To prevent this:
-
Acidic workup: The reaction mixture should be quenched with a non-nucleophilic acid (e.g., dilute sulfuric or phosphoric acid) to neutralize the enolate and any remaining base before extraction.[15] This protonates the enolate of the beta-diketone product, making it less susceptible to cleavage.
-
Avoid strong nucleophiles in the workup: Be cautious with aqueous workups, especially under basic conditions, as hydroxide ions can readily initiate the retro-Claisen reaction.[13]
Q4: What is the role of the base in the Claisen condensation, and how does its choice affect side reactions?
A4: The base in a Claisen condensation serves two primary roles:
-
Enolate formation: It deprotonates the α-carbon of one of the ester molecules to form a nucleophilic enolate ion.[3][15][16]
-
Driving the equilibrium: It deprotonates the resulting beta-diketone, which is more acidic than the starting ester, to form a resonance-stabilized enolate. This final, essentially irreversible deprotonation pulls the entire equilibrium towards the product side.[4][11][17]
The choice of base is critical to avoid side reactions:
-
Alkoxide bases: To prevent transesterification, the alkoxide base should match the alkoxy group of the ester.[3][4][5][6] For example, sodium ethoxide should be used for ethyl esters.
-
Hydroxide bases: Hydroxide bases should be avoided as they can cause irreversible hydrolysis of the ester starting materials to carboxylates.[3]
-
Strong, non-nucleophilic bases: Bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) can be used to improve yields, especially in crossed Claisen condensations, as they are less likely to act as nucleophiles.[4][8][9]
Q5: My starting ester is self-condensing. How can I favor the crossed Claisen condensation to get my desired beta-diketone?
A5: To favor a crossed Claisen condensation and minimize self-condensation, especially when both esters have α-hydrogens, consider the following strategies:
-
Use an ester without α-hydrogens: One of the most effective strategies is to use one ester that cannot form an enolate (i.e., has no α-hydrogens), such as ethyl benzoate or ethyl formate.[1][2] This ester can only act as the electrophile.
-
Directed Claisen condensation: Pre-form the enolate of one ester using a strong, non-nucleophilic base like LDA at low temperature. Then, slowly add the second ester (the electrophile) to the pre-formed enolate. This gives you greater control over which ester acts as the nucleophile.[10]
-
Control of reaction conditions: As mentioned in Q1, slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base can help.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Beta-Diketone
| Possible Cause | Troubleshooting Steps |
| Incorrect Base Selection or Stoichiometry | 1. Verify Base Identity: Ensure the alkoxide base matches the ester's alkoxy group to prevent transesterification.[3][4] 2. Use Stoichiometric Amounts: A full equivalent of base is required because the final deprotonation of the product drives the reaction.[11][15] 3. Consider a Stronger Base: If yields are still low, consider using a stronger, non-nucleophilic base like NaH or LDA.[8][9] |
| Competing Self-Condensation | 1. Use a Non-Enolizable Ester: If possible, design your synthesis to use one ester without α-hydrogens.[1][2] 2. Directed Condensation: Pre-form the enolate of the desired nucleophilic ester with LDA at low temperature before adding the electrophilic ester.[10] 3. Slow Addition: Slowly add the enolizable ester to a mixture of the non-enolizable ester and base.[1] |
| Retro-Claisen Reaction During Workup | 1. Acidic Quench: Quench the reaction with a cold, dilute non-nucleophilic acid (e.g., H₂SO₄ or HCl) to a pH of ~4-5 before extraction.[15] 2. Avoid Basic Workup: Do not use basic solutions (e.g., sodium bicarbonate) for washing until the product has been extracted into an organic solvent. |
| Hydrolysis of Esters | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. 2. Avoid Hydroxide Bases: Do not use NaOH or KOH as the base.[3] |
Problem 2: Complex Product Mixture with Multiple Spots on TLC
| Possible Cause | Troubleshooting Steps |
| Transesterification | 1. Match Base to Ester: The alkoxide base must have the same alkyl group as the ester's alkoxy group (e.g., NaOEt for ethyl esters).[3][4][5][6] |
| Uncontrolled Crossed and Self-Condensation | 1. Optimize Reactant Choice: Use one ester without α-hydrogens if feasible.[1][2] 2. Control Addition: Slowly add the more acidic ester to a mixture of the less acidic ester and base.[1] 3. Directed Approach: Use a strong, non-nucleophilic base like LDA to pre-form one enolate before adding the second ester.[10] |
| Aldol-Type Side Reactions | 1. Ketone Reactivity: When a ketone is used as the nucleophile, its α-protons are more acidic than those of an ester, favoring its deprotonation.[2] However, the ketone can also undergo self-condensation (an aldol reaction).[2] While the Claisen product is generally favored due to the irreversible deprotonation of the resulting beta-diketone, optimizing temperature and reaction time can help minimize the aldol side product.[2] |
Reaction Mechanisms and Side Reactions
Below are diagrams illustrating the desired Claisen condensation pathway and common side reactions.
Caption: Desired pathway for the Claisen condensation.
Caption: Common side reactions in Claisen condensations.
Quantitative Data Summary
| Base | pKa of Conjugate Acid | Suitability and Considerations |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ideal for ethyl esters to prevent transesterification.[3][4] Requires stoichiometric amounts. |
| Sodium Hydride (NaH) | ~36 (H₂) | Strong, non-nucleophilic base. Can improve yields.[8][9] Reacts to produce H₂ gas. |
| Sodium Amide (NaNH₂) | ~38 (NH₃) | Very strong, non-nucleophilic base. Can improve yields.[8][9] |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Strong, non-nucleophilic, sterically hindered base. Ideal for directed Claisen condensations to selectively form one enolate.[4][10] |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Not recommended. Causes irreversible hydrolysis of the ester.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Crossed Claisen Condensation
This protocol describes a general method for a crossed Claisen condensation between an enolizable ester and a non-enolizable ester.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of a suitable base (e.g., sodium ethoxide) to a flask containing an anhydrous solvent (e.g., ethanol).
-
Addition of Esters: To the cooled (0 °C) base solution, add the non-enolizable ester (e.g., ethyl benzoate).
-
Slow Addition: Slowly, dropwise, add the enolizable ester (e.g., ethyl acetate) to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Workup: Cool the reaction mixture in an ice bath and quench by slowly adding a cold, dilute aqueous acid (e.g., 1M HCl or H₂SO₄) until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Directed Claisen Condensation using LDA
This protocol is for a directed Claisen condensation where selective enolate formation is required.
-
LDA Preparation (or use of commercial solution): In a flask under an inert atmosphere, prepare LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Enolate Formation: Slowly add the ester to be enolized to the LDA solution at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.
-
Addition of Electrophile: Slowly add the second ester (the electrophile) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
References
-
Chemistry LibreTexts. (2022). 13.4: Claisen Condensation. [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. [Link]
-
StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]
-
jOeCHEM. (2020). The Retro Claisen Condensation. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [Link]
-
Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Oregon State University. (2020). Chapter 18: Reactions at the α-Position: Claisen Condensation. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. [Link]
-
Study Guide. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Pearson. (n.d.). Claisen Condensation Explained. [Link]
-
University of Birmingham. (n.d.). Lecture 7 The Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. [Link]
Sources
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 10. chemistry.coach [chemistry.coach]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione via Copper Chelate Formation
Welcome to the technical support center for the purification of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound using copper (II) chelate formation. Our goal is to equip you with the necessary knowledge to navigate potential challenges and ensure the successful isolation of a high-purity product.
I. Frequently Asked Questions (FAQs)
Q1: Why is copper chelate formation a preferred method for purifying β-diketones like this compound?
A1: The purification of β-diketones via copper (II) chelate formation is a classic and highly effective technique.[1][2] This method leverages the ability of β-diketones to form stable, often crystalline, and insoluble copper (II) complexes.[1][2] The formation of the copper chelate allows for the selective precipitation of the β-diketone from a solution containing non-chelating impurities. Subsequent decomposition of the purified chelate regenerates the pure β-diketone. This method is particularly advantageous for removing starting materials and byproducts that have similar solubility profiles to the desired β-diketone, which can be challenging to separate by conventional crystallization or chromatography.
Q2: What is the underlying chemical principle of this purification method?
A2: The process is based on the principles of coordination chemistry. The β-diketone, in its enol form, can be deprotonated to form a bidentate enolate ligand. This ligand then coordinates with a copper (II) ion to form a stable, six-membered chelate ring. Typically, two β-diketonate ligands coordinate with one copper (II) ion to form a neutral, square planar complex. The formation of this stable chelate is the driving force for the separation. The regeneration of the β-diketone is achieved by treating the copper chelate with a strong acid or a competing chelating agent like EDTA, which has a higher affinity for the copper (II) ion.[1]
Q3: Are there any specific safety precautions I should take when working with this compound and its copper chelate?
A3: Yes, it is crucial to adhere to standard laboratory safety protocols. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Copper salts can also be toxic, and appropriate care should be taken to avoid ingestion and skin contact.
II. Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound via copper chelate formation.
Caption: Workflow for the purification of this compound.
Protocol 1: Formation of the Copper (II) Chelate
-
Dissolution of the Crude Product: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Preparation of Copper (II) Acetate Solution: In a separate flask, prepare a saturated aqueous solution of copper (II) acetate.
-
Precipitation of the Chelate: While stirring the ethanolic solution of the crude β-diketone, slowly add the copper (II) acetate solution. A green precipitate of the copper (II) chelate should form immediately.
-
Complete Precipitation: Continue adding the copper (II) acetate solution until no further precipitation is observed.
-
Digestion of the Precipitate: Gently heat the mixture with stirring for 15-20 minutes to encourage the formation of a more crystalline and easily filterable precipitate.
-
Isolation and Washing: Cool the mixture to room temperature and then in an ice bath. Collect the green precipitate by vacuum filtration. Wash the precipitate thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified copper (II) chelate in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential decomposition.
Protocol 2: Regeneration of the Pure β-Diketone
-
Suspension of the Chelate: Suspend the dried copper (II) chelate in a biphasic system of ethyl acetate and water.
-
Decomposition of the Chelate: To the stirred suspension, add an aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The amount of EDTA should be in stoichiometric excess relative to the copper (II) chelate.
-
Extraction: Continue stirring until the green solid disappears and the organic layer becomes a clear yellow/orange color, while the aqueous layer turns blue due to the formation of the copper-EDTA complex.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.
III. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitation of Copper Chelate | 1. The pH of the solution is too acidic, preventing the deprotonation of the β-diketone. 2. The concentration of the crude β-diketone is too low. 3. The crude material is of very low purity, with a minimal amount of the desired β-diketone. | 1. Adjust the pH of the reaction mixture by adding a dilute solution of a weak base, such as sodium acetate. Be cautious not to make the solution too basic, as this can lead to hydrolysis of the trifluoromethyl group. 2. Concentrate the solution of the crude product before adding the copper (II) acetate solution. 3. Analyze the crude material by TLC or NMR to estimate the purity before proceeding with the purification. |
| Formation of a Fine, Gelatinous Precipitate | 1. The precipitation was carried out too quickly or at too low a temperature. 2. The presence of certain impurities can interfere with crystal growth. | 1. Add the copper (II) acetate solution more slowly and with vigorous stirring. 2. After precipitation, heat the mixture gently (digestion) to encourage the formation of larger, more crystalline particles that are easier to filter. |
| Incomplete Decomposition of the Copper Chelate | 1. Insufficient amount of EDTA used. 2. Inefficient mixing of the biphasic system. | 1. Add more of the aqueous EDTA solution. 2. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, facilitating the transfer of the copper ion to the EDTA. |
| Low Recovery of the Purified β-Diketone | 1. Hydrolysis of the trifluoromethyl group under overly basic or acidic conditions during chelate formation or decomposition. 2. The purified β-diketone has some solubility in the aqueous phase. 3. Incomplete extraction from the aqueous phase. | 1. Carefully control the pH during both the precipitation and decomposition steps. Avoid strong acids or bases. 2. After separating the organic layer, back-extract the aqueous layer with a fresh portion of ethyl acetate to recover any dissolved product. 3. Perform multiple extractions with smaller volumes of ethyl acetate for better recovery. |
| Product is Contaminated with Copper | 1. Incomplete decomposition of the copper chelate. 2. Insufficient washing of the organic layer after decomposition. | 1. Ensure the complete disappearance of the green chelate and the formation of a clear organic layer. 2. Wash the organic layer thoroughly with the EDTA solution, followed by water, to remove all traces of the copper-EDTA complex. |
| Presence of a Side-Product in the Final Product | 1. The nitro group may be susceptible to reduction under certain conditions, although this is less likely with the specified reagents. 2. The trifluoromethyl ketone can undergo hydrolysis under harsh pH conditions. | 1. Ensure that no reducing agents are present. 2. Maintain a near-neutral pH throughout the purification process. |
IV. Visualization of the Chelation Process
Caption: Formation of the copper (II) chelate with this compound.
V. References
-
Recent Developments in the Synthesis of β-Diketones. National Center for Biotechnology Information. [Link]
-
Solvent induced 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione Cu(II) complexes: Synthesis, structure, DFT calculation and biocidal activity. ResearchGate. [Link]
-
ChemInform Abstract: Hydrolysis of Fluoro‐Substituted β,β′‐Triketones. Sci-Hub. [Link]
-
Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). ResearchGate. [Link]
-
EDTA Copper Chelation. EDTA.com. [Link]
-
4,4,4-trifluoro-1-phenylbutane-1,3-dione metal [Cu(II) and Ni(II)] complexes as an superlative antibacterial agent against MRSA: Synthesis, structural quantum-chemical and molecular docking studies. ResearchGate. [Link]
-
4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. PubChem. [Link]
Sources
Technical Support Center: Optimizing Metal Extraction with 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Welcome to the technical support center for 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing pH for metal extraction processes. Here, we combine foundational scientific principles with field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for metal extraction?
This compound is a type of organic compound known as a β-diketone.[1][2] Its structure is particularly effective for metal extraction due to its ability to act as a chelating agent. The two oxygen atoms in the 1,3-dione moiety can bind to a single metal ion, forming a stable, ring-like structure called a chelate.[3][4] The trifluoromethyl (-CF₃) and nitrophenyl groups enhance the molecule's acidity and its solubility in organic solvents, making it a powerful and selective extractant for a variety of metal ions from aqueous solutions.[5]
Q2: Why is pH the most critical parameter for optimizing extraction with this compound?
The pH of the aqueous phase is paramount because the chelation mechanism is pH-dependent. For the β-diketone to bind a metal ion, it must first lose a proton (deprotonate) from the central carbon atom to form an enolate ion. This enolate is the active species that chelates the metal.
The overall equilibrium can be summarized as: HL(org) ⇌ H⁺(aq) + L⁻(aq) Mⁿ⁺(aq) + nL⁻(aq) ⇌ MLₙ(org)
-
At low pH (high H⁺ concentration), the equilibrium shifts to the left. The chelating agent remains in its protonated, inactive form (HL), and metal extraction is poor.
-
At high pH (low H⁺ concentration), the equilibrium shifts to the right, favoring the deprotonated, active enolate form (L⁻). This leads to the formation of the neutral metal-chelate complex (MLₙ), which is preferentially soluble in the organic phase, resulting in high extraction efficiency.[6]
Therefore, controlling the pH allows you to precisely control the concentration of the active chelating agent and, consequently, the efficiency of the metal extraction.[6]
Q3: What is the "Distribution Ratio (D)" and how does it relate to pH?
The Distribution Ratio (D) is a measure of the overall efficiency of an extraction. It is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.[6][7]
D = [M]org / [M]aq
A high D value indicates that the metal has been effectively transferred to the organic phase.[8] The relationship between D and pH is often sigmoidal. As pH increases, the value of D increases until it reaches a plateau where extraction is maximized. The pH at which 50% of the metal is extracted is known as the pH₅₀, a key characteristic of an extraction system.[9]
Q4: How do I choose an appropriate organic solvent for the extraction?
The ideal solvent should:
-
Be immiscible with water.
-
Readily dissolve the chelating agent and the resulting metal-chelate complex.
-
Have a low viscosity for rapid phase separation.
-
Be chemically inert to the components of the system.
-
Have a density significantly different from water to avoid emulsion formation.
Commonly used solvents for β-diketone extractions include chloroform, methylene chloride, toluene, and methyl isobutyl ketone (MIBK).[9][10] The choice of solvent can influence extraction efficiency, so consistency is key for reproducible results.[11]
Troubleshooting Guide
This section addresses common problems encountered during metal extraction experiments using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Metal Extraction | Incorrect pH: The aqueous phase pH may be too low, preventing the deprotonation of the β-diketone. | Verify and Adjust pH: Use a calibrated pH meter to check the aqueous phase pH after equilibration. Adjust upwards using a suitable buffer or dilute base (e.g., NaOH, ammonia) to reach the optimal range determined by your optimization experiment. |
| Insufficient Chelating Agent: The concentration of the chelating agent in the organic phase may be too low to extract the amount of metal present. | Increase Ligand Concentration: Prepare a fresh organic phase with a higher concentration of the chelating agent. A common starting point is a 10-fold molar excess of the ligand relative to the metal ion. | |
| Degraded Reagent: The chelating agent may have degraded due to improper storage. | Use Fresh Reagent: this compound should be stored in a cool, dry, dark place.[2][12] If in doubt, use a fresh batch. | |
| Formation of an Emulsion | Vigorous Shaking: Excessive agitation can create a stable emulsion at the interface of the two liquid phases.[13] | Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 20-30 times. This provides sufficient interfacial area for extraction without causing an emulsion.[13] |
| Presence of Surfactants or Particulates: Impurities in the sample can stabilize emulsions.[13] | "Salting Out": Add a small amount of a neutral salt (e.g., NaCl, Na₂SO₄) to the aqueous phase to increase its ionic strength, which can help break the emulsion.[13] Centrifugation: If the emulsion persists, centrifuging the mixture can help force phase separation.[13] Filtration: Pre-filtering the aqueous sample to remove suspended solids can prevent emulsion formation. | |
| Poor Reproducibility | Inconsistent pH Measurement: Small variations in pH can lead to large changes in extraction efficiency, especially on the steep part of the pH-extraction curve. | Use Buffers: Buffer the aqueous phase to the target pH to resist changes during extraction.[9] Ensure the pH meter is calibrated before each set of experiments. |
| Variable Equilibration Time: Insufficient or inconsistent contact time between the two phases can lead to incomplete extraction. | Standardize Equilibration Time: Determine the minimum time required to reach equilibrium (e.g., by testing at 5, 10, 20, 30 minutes) and use this time consistently for all experiments. A mechanical shaker can ensure uniform mixing.[14] | |
| Temperature Fluctuations: Extraction efficiency can be temperature-dependent. | Control Temperature: Perform experiments in a temperature-controlled environment or water bath to ensure consistency.[11] | |
| Precipitate Forms at the Interface | Low Solubility of the Metal Complex: The formed metal-chelate complex may not be sufficiently soluble in the chosen organic solvent. | Change Organic Solvent: Test a different organic solvent in which the metal complex has higher solubility.[11] |
| Hydrolysis of Metal Ion: At higher pH values, some metal ions can hydrolyze and precipitate as metal hydroxides. | Check Metal Hydrolysis pH: Consult literature for the pH at which your specific metal ion begins to precipitate. The optimal extraction pH must be below this value. |
Experimental Protocols & Data
Protocol 1: Determining the Optimal pH for Metal Extraction
This protocol provides a step-by-step method to determine the pH at which extraction efficiency is maximized for a given metal ion.
Objective: To generate a pH vs. Percent Extraction (%E) curve to identify the optimal pH.
Materials:
-
Stock solution of the target metal ion (e.g., 100 ppm Cu²⁺ in 0.1 M HNO₃).
-
Aqueous buffer solutions covering a range of pH values (e.g., pH 2 to 8).
-
Solution of this compound in a suitable organic solvent (e.g., 0.01 M in toluene).
-
Separatory funnels, mechanical shaker, calibrated pH meter.
-
Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP).
Procedure:
-
Prepare Aqueous Phase: In a series of separatory funnels, add a known volume and concentration of the metal ion solution (e.g., 10 mL of 10 ppm Cu²⁺).
-
Adjust pH: Add a specific buffer solution to each funnel to achieve a range of desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).
-
Add Organic Phase: Add an equal volume of the chelating agent solution (e.g., 10 mL of 0.01 M solution) to each funnel.
-
Equilibrate: Shake each funnel for a predetermined time (e.g., 30 minutes) to allow the extraction to reach equilibrium.[14]
-
Allow Phase Separation: Let the funnels stand until the aqueous and organic layers have clearly separated.
-
Measure Final pH: Carefully measure the pH of the aqueous phase in each funnel after equilibration.
-
Analyze Metal Concentration: Separate the aqueous layer and measure the concentration of the metal ion remaining ([M]aq) using a suitable analytical technique.
-
Calculate Results:
-
Calculate the Distribution Ratio (D): D = ([M]initial - [M]aq) / [M]aq
-
Calculate the Percent Extraction (%E): %E = (([M]initial - [M]aq) / [M]initial) * 100 [15]
-
Data Presentation:
Plot the %E (Y-axis) against the final measured pH (X-axis). The resulting curve will show the optimal pH range for extraction.
| Final Measured pH | [M]aq (ppm) | Distribution Ratio (D) | Percent Extraction (%E) |
| 2.1 | 9.8 | 0.02 | 2.0% |
| 3.0 | 8.5 | 0.18 | 15.0% |
| 4.2 | 5.0 | 1.00 | 50.0% |
| 5.1 | 1.5 | 5.67 | 85.0% |
| 6.0 | 0.2 | 49.0 | 98.0% |
| 7.2 | 0.1 | 99.0 | 99.0% |
| 8.0 | 0.1 | 99.0 | 99.0% |
| Hypothetical data for a 10 ppm initial metal concentration. |
Visualized Workflows and Mechanisms
pH-Dependent Chelation Mechanism
The following diagram illustrates the fundamental equilibrium that governs the extraction process. The pH of the aqueous solution dictates the position of this equilibrium.
Caption: Fig 1. pH-dependent equilibrium of the chelating agent.
Experimental Workflow for pH Optimization
This workflow outlines the logical steps for systematically determining the optimal pH for metal extraction as described in Protocol 1.
Caption: Fig 2. Workflow for pH optimization experiment.
References
-
Felinto, F. C., et al. (2007). Kinetic and mechanistic studies of metal complexes of – diketones - a review. IOSR Journal of Applied Chemistry. [Link]
-
Reddy, M. L. P., et al. (1998). Solvent extraction of metals with a commercial fluorinated β-diketone (LIX51) extractant. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
Murdoch, H. D., & Nonhebel, D. C. (1962). Acylation of metal chelates. Part I. The influence of the metal ion and a β-diketone ligand on the point of reaction. Journal of the Chemical Society (Resumed). [Link]
-
Goalpara College. (n.d.). Separation techniques: Solvent extraction. Goalpara College. [Link]
-
Unknown. (n.d.). Paper: CHB 601 Topic: Solvent Extraction. Patna University. [Link]
-
CK-12 Foundation. (n.d.). What is the purpose of the distribution ratio in solvent extraction?. CK-12 Foundation. [Link]
-
Li, J., et al. (2023). Metal Ion-Mediated Interfacial Coordination Complexation in Octyl Gallate-Curcumin Emulsions: Enhanced Stability and Curcumin Protection. MDPI. [Link]
-
K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
IUPAC. (1993). Nomenclature for liquid-liquid distribution (solvent extraction). The IUPAC Compendium of Chemical Terminology. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Kina, K., et al. (2009). Metal extraction from water and organic solvents into fluorous solvents by fluorinated beta-diketone and its application to the colorimetric analysis of metal ions. Analytical Sciences. [Link]
-
Unknown. (2024). Common Problems In Solvent Extraction Systems. News. [Link]
-
Sneddon, H. F., et al. (2016). Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone. RSC Advances. [Link]
-
Murdoch, H. D., & Nonhebel, D. C. (1962). Acylation of metal chelates. Part I. The influence of the metal ion and a β-diketone ligand on the point of reaction. Journal of the Chemical Society (Resumed). [Link]
-
Wang, Y., et al. (2024). Study on Dual-Targeted Liposomes Containing Curcumin-Copper Chelate in the Treatment of Triple-Negative Breast Cancer. MDPI. [Link]
-
Wodzka, P., et al. (2022). Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. MDPI. [Link]
-
LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. PubChem. [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
Cieszyńska, A., & Wiśniewski, M. (2022). Separation of Pd from Pt and Rh by solvent extraction method from waste solution. Scientific Reports. [Link]
-
ChemBK. (2024). 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione. ChemBK. [Link]
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Stability issues of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione in acidic media
Welcome to the dedicated technical support guide for 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the handling and stability of this versatile compound, particularly in acidic environments. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated β-diketone derivative.[1] The presence of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a potent enzyme inhibitor by mimicking the tetrahedral transition state of substrate hydrolysis.[2][3][4] Its structural motifs are of significant interest in medicinal chemistry and materials science, often serving as a key building block for synthesizing more complex molecules, including heterocyclic compounds and metal chelates.[5][6]
Q2: Why is the stability of this compound in acidic media a significant concern?
The core structure of the molecule, the β-diketone, is susceptible to degradation under both acidic and basic conditions. In acidic media, the primary concern is acid-catalyzed hydrolysis, which can cleave the molecule into smaller, inactive fragments. This instability can lead to several experimental issues:
-
Loss of Potency: Degradation reduces the effective concentration of the active compound.
-
Inaccurate Bioassay Results: The presence of degradation products can interfere with assays or produce misleading data.
-
Poor Reproducibility: Failure to control for degradation leads to inconsistent results between experiments.
-
Complicated Product Profiles: During synthesis or formulation, degradation can lead to complex and impure mixtures.
Understanding and controlling this stability is paramount for any application, from fundamental research to preclinical development.
Q3: What is the primary degradation pathway for this compound in an acidic aqueous environment?
The most probable degradation pathway in acidic media is a retro-Claisen condensation reaction, which is essentially the reverse of its synthesis. This acid-catalyzed hydrolysis involves the nucleophilic attack of water on one of the carbonyl carbons. The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and thus more susceptible to this attack.
The proposed mechanism proceeds as follows:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the carbonyl oxygens, activating it for nucleophilic attack.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
C-C Bond Cleavage: The central carbon-carbon bond between the two carbonyls cleaves, facilitated by the stable nature of the resulting enol of 1,1,1-trifluoroacetone.
-
Product Formation: The final degradation products are 4-nitrobenzoic acid and 1,1,1-trifluoroacetone .
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Q4: How can I monitor the stability and degradation of the compound during my experiments?
The most effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector.
-
Methodology: An RP-HPLC method can separate the non-polar parent compound from its more polar degradation products (like 4-nitrobenzoic acid).
-
Detection: The nitrophenyl group provides a strong chromophore, allowing for sensitive detection by UV-Vis spectroscopy (typically around 254 nm or 270 nm).
-
Quantification: By running a time-course experiment (a forced degradation study), you can quantify the disappearance of the parent peak and the appearance of degradation product peaks over time, allowing you to calculate degradation kinetics. For unequivocal identification of degradants, LC-MS (Liquid Chromatography-Mass Spectrometry) is the preferred technique.
Q5: What are the recommended storage and handling conditions to minimize acid-induced degradation?
To ensure the long-term integrity of the compound, follow these guidelines:
-
Storage: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is recommended).[7][8] Protect from light and moisture.
-
Solution Preparation: Prepare stock solutions in a non-protic, anhydrous solvent like DMSO or acetonitrile. Prepare aqueous solutions fresh for each experiment.
-
pH Control: If the experiment must be conducted in an acidic aqueous medium, use the mildest pH possible that is compatible with your experimental goals. Use buffered solutions to maintain a constant pH.
-
Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.
Section 2: Troubleshooting Guide for Common Stability Issues
This guide addresses specific problems you may encounter during your experiments.
| Observed Problem | Probable Scientific Cause | Recommended Solution & Rationale |
| Rapid and unexpected loss of the parent compound peak in HPLC analysis. | Acid-Catalyzed Hydrolysis. The compound is degrading in your acidic experimental medium. The rate is highly dependent on pH and temperature. | 1. Increase pH: If possible, adjust the pH of your medium to be closer to neutral. 2. Lower Temperature: Run the experiment on ice or at a reduced temperature. Chemical reaction rates, including degradation, typically decrease significantly with lower temperatures. 3. Reduce Incubation Time: Minimize the time the compound spends in the acidic solution before analysis. |
| A new, more polar peak appears and grows over time in the chromatogram. | Formation of 4-Nitrobenzoic Acid. This is a primary degradation product from the retro-Claisen cleavage. Its carboxylic acid group makes it significantly more polar than the parent β-diketone, resulting in an earlier elution time on a reverse-phase column. | 1. Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to 4-nitrobenzoic acid (C₇H₅NO₄, M.W. 167.12 g/mol ). 2. Co-injection: Inject a standard of 4-nitrobenzoic acid to see if it co-elutes with the unknown peak. 3. Mitigate as Above: Implement the solutions for acid-catalyzed hydrolysis to prevent its formation. |
| Poor reproducibility of bioassay or kinetic data. | Inconsistent Degradation. Variability in pH, temperature, or incubation time between experimental runs is causing different levels of compound degradation, leading to inconsistent effective concentrations. | 1. Standardize Protocols: Ensure precise and consistent control over all experimental parameters (pH, temperature, time). Use calibrated equipment. 2. Use Buffers: Employ a suitable buffer system to prevent pH drift during the experiment. 3. Internal Standard: Use a stable internal standard in your analytical runs to correct for variations in sample preparation and injection volume. |
| Formation of multiple unexpected peaks, complicating analysis. | Secondary Degradation or Complex Reactions. While retro-Claisen is primary, other minor pathways or reactions with media components could occur under harsh conditions (e.g., very low pH, high temperature). | 1. Conduct a Forced Degradation Study: Systematically stress the compound under various conditions (acid, base, oxidation, light, heat) to identify and characterize all potential degradants.[9][10][11] This helps build a comprehensive impurity profile. 2. Simplify the Matrix: If possible, run a control experiment in a simplified buffer to see if media components are contributing to the degradation profile. |
Section 3: Experimental Protocol - Acidic Forced Degradation Study
This protocol provides a standardized workflow to assess the stability of this compound, in line with ICH guidelines.[10]
Caption: Workflow for the acidic forced degradation study.
Materials & Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Trifluoroacetic Acid (TFA) for mobile phase
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of acetonitrile.
-
Acidic Stress Solution (0.1 N HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Neutralization Solution (0.1 N NaOH): Prepare by dissolving NaOH in HPLC-grade water.
-
Mobile Phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA): Prepare and degas before use. Note: The optimal mobile phase should be determined empirically.
Forced Degradation Procedure
-
To a sealed vial, add 1 mL of the stock solution and 9 mL of 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Immediately withdraw a 1 mL aliquot for the T=0 time point.
-
Place the vial in a water bath or oven set to a controlled temperature (e.g., 60°C).
-
Withdraw 1 mL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).
Sample Quenching and Preparation
-
For each aliquot taken, immediately add an equimolar amount of 0.1 N NaOH to neutralize the acid and stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
HPLC Analysis
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
-
Column Temperature: 30°C
Data Analysis
-
Integrate the peak area of the parent compound and any major degradation products at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
Ensure mass balance by confirming that the decrease in the parent peak area corresponds to the increase in the area of the degradation peaks.[12]
Caption: Troubleshooting decision tree for stability issues.
References
-
Al-Gharabli, S. I., et al. (2015). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Biochemical Society Transactions, 43(4), 684-689. Available at: [Link]
-
Cammidge, A. N., et al. (2010). Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage. Organic & Biomolecular Chemistry, 8(15), 3486-3495. Available at: [Link]
-
Shimizu, T., & Shiono, Y. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 399-406. Available at: [Link]
-
Shimizu, T., & Shiono, Y. (2021). Figure 1: Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. Available at: [Link]
-
Liland, K. H., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 32-37. Available at: [Link]
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. Retrieved from: [Link]
-
Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). Acta Crystallographica Section E: Structure Reports Online, 63(8), m1980. Available at: [Link]
-
Shimizu, T., & Shiono, Y. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from: [Link]
-
Sharma, M., & Kumar, V. (2016). Forced degradation studies. MedCrave Online. Available at: [Link]
-
Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). III Analytical Methods. Retrieved from: [Link]
-
S. Narasimha Murthy, et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from: [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from: [Link]
-
Nucci, G., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
- Google Patents. (2011). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
ChemWhat. (n.d.). 4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5. Retrieved from: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-84. Available at: [Link]
-
House, H. O., & Gannon, W. F. (1958). Reaction of β-Diketones with Peracids. The Journal of Organic Chemistry, 23(6), 879-885. Available at: [Link]
-
Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). β-Diketone synthesis by oxidation. Retrieved from: [Link]
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Technical Support Center: Troubleshooting Complexation with 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Here is a technical support guide for troubleshooting low complexation efficiency with 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione.
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the complexation of this ligand. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common experimental hurdles.
Understanding the Ligand: Key Characteristics Influencing Complexation
This compound is a β-diketone ligand with unique properties that can present both advantages and challenges in coordination chemistry. A thorough understanding of its chemical nature is the first step in troubleshooting complexation issues.
-
Keto-Enol Tautomerism: Like other β-diketones, this ligand exists as an equilibrium mixture of keto and enol tautomers. The enol form is crucial for complexation as it possesses an acidic proton which, upon removal, generates the coordinating enolate anion. The equilibrium between the keto and enol forms is influenced by the solvent polarity.[1][2]
-
Acidity: The presence of two strong electron-withdrawing groups, the trifluoromethyl (-CF3) and the nitrophenyl (-NO2C6H4), significantly increases the acidity of the enolic proton compared to simpler β-diketones like acetylacetone. This means that deprotonation and subsequent complexation can occur at a lower pH.
-
Coordinating Properties: The resulting enolate is a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the complexation of this compound in a question-and-answer format.
Question 1: Why is my complexation yield consistently low?
Answer: Low complexation yield can stem from several factors related to the reaction conditions and the stability of the reactants and products.
-
Incomplete Deprotonation of the Ligand: While the ligand is acidic, complete deprotonation is essential for the reaction to proceed to completion. The choice of base and the reaction pH are critical.
-
Troubleshooting Steps:
-
pH Measurement: Monitor the pH of the reaction mixture. For most divalent and trivalent transition metals, a pH range of 4-7 is a good starting point.
-
Choice of Base: A weak to moderately strong base is often sufficient. Common choices include sodium acetate, sodium hydroxide, or triethylamine. Avoid very strong bases that could lead to ligand decomposition.
-
Stoichiometry of the Base: Ensure you are using the correct stoichiometric amount of base to deprotonate the ligand.
-
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and stabilizing the transition state and the final complex.[3][4]
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can affect the keto-enol equilibrium.[2] Experiment with a range of solvents, from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., THF, acetonitrile).
-
Solubility: Ensure both the ligand and the metal salt are soluble in the chosen solvent system. A mixture of solvents, such as an alcohol-water mixture, can sometimes improve solubility.[5]
-
-
-
Reaction Kinetics: The reaction may be slow at room temperature.
-
Troubleshooting Steps:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for any signs of decomposition.
-
Reaction Time: Allow the reaction to stir for a sufficient period. Monitor the reaction progress using techniques like thin-layer chromatography (TLC).
-
-
-
Ligand or Complex Instability: The strong electron-withdrawing groups can make the ligand and its complexes susceptible to decomposition under certain conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your metal ion is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heating, which can lead to thermal decomposition.
-
-
Question 2: My final product is impure. What are the likely contaminants?
Answer: Impurities in the final product can be unreacted starting materials, side products from competing reactions, or partially formed complexes.
-
Unreacted Starting Materials: This is the most common source of impurity.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of the ligand is sometimes used to ensure complete consumption of the metal ion.
-
Purification: Recrystallization is often an effective method for purifying metal β-diketonate complexes.[6] Experiment with different solvent systems to find one that provides good separation. Column chromatography can also be used, but care must be taken as some complexes can be unstable on silica or alumina.
-
-
-
Side Products: The ligand may undergo side reactions, especially under harsh conditions.
-
Troubleshooting Steps:
-
Control Reaction Conditions: As mentioned before, avoid strong bases and high temperatures.
-
Characterization: Use analytical techniques like NMR, IR, and mass spectrometry to identify the impurities. This will provide clues about the side reactions occurring.
-
-
-
Partially Formed or Mixed-Ligand Complexes: If other potential ligands (e.g., solvent molecules, counter-ions from the metal salt) are present, they may co-coordinate to the metal center.[6][7]
Question 3: The complexation reaction does not seem to be proceeding. What should I check first?
Answer: If the reaction is not progressing, it is likely an issue with one of the fundamental reaction parameters.
-
Visual Troubleshooting Flowchart:
Caption: Troubleshooting Decision Tree for Non-proceeding Reactions.
-
Step-by-Step Checks:
-
Confirm Reagent Identity and Purity: Ensure that your starting materials are what you think they are and are of sufficient purity.
-
Verify Reaction Stoichiometry: Double-check your calculations for the molar ratios of the ligand, metal salt, and base.
-
Monitor with TLC: Use TLC to see if the starting material (the ligand) is being consumed over time.
-
Frequently Asked Questions (FAQs)
-
Q: What is the approximate pKa of this compound?
-
A: While the exact pKa may vary depending on the solvent, the presence of the trifluoromethyl and nitrophenyl groups will lower the pKa significantly compared to acetylacetone (pKa ≈ 9 in water). You can expect the pKa to be in the range of 4-6.
-
-
Q: Can I use any metal salt for the complexation?
-
A: Most transition metal salts can be used. However, salts with weakly coordinating anions like nitrates, perchlorates, or acetates are often preferred to avoid competition with the β-diketonate ligand.
-
-
Q: How do I know if my complex has formed?
-
A: The formation of a metal complex is often accompanied by a color change. You may also observe the precipitation of the product if it is insoluble in the reaction solvent. The most definitive methods are spectroscopic, such as UV-Vis, IR, and NMR spectroscopy, as well as mass spectrometry.
-
Experimental Protocols
General Protocol for the Synthesis of a Metal(II) Complex
This protocol provides a general starting point for the synthesis of a metal(II) complex. It may need to be optimized for your specific metal ion.
-
Dissolve the Ligand: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Add the Base: To the stirring solution, add 1 equivalent of a base (e.g., 1 M NaOH solution) dropwise to deprotonate the ligand.
-
Dissolve the Metal Salt: In a separate beaker, dissolve 0.5 equivalents of the metal(II) salt (e.g., CuCl2·2H2O) in a minimal amount of the same solvent or water.[8]
-
Combine the Solutions: Add the metal salt solution dropwise to the stirring ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of the Product:
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the solution to induce crystallization. Alternatively, an anti-solvent can be added to precipitate the product.
-
-
Purification: Recrystallize the crude product from a suitable solvent system.
Protocol for Product Purification by Recrystallization
-
Choose a Solvent System: The ideal solvent is one in which the complex has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Dissolve the Crude Product: In a flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolate the Crystals: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Techniques
The following table summarizes key characterization techniques and the expected observations for a successful complexation.
| Technique | Expected Observation |
| Infrared (IR) Spectroscopy | Disappearance or shift of the enolic O-H stretch. Shift of the C=O and C=C stretching frequencies upon coordination to the metal. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region, often corresponding to d-d transitions of the metal ion, leading to a colored complex. |
| ¹H NMR Spectroscopy | Disappearance of the enolic proton signal. Shifts in the signals of the other ligand protons upon coordination. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the metal complex. |
| Elemental Analysis | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex. |
Visualizing the Complexation Workflow
Sources
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Effect of temperature on the stability of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione complexes
Technical Support Center: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione Complexes
A Senior Application Scientist's Guide to Thermal Stability and Experimental Optimization
Welcome to the technical support center for researchers working with this compound and its metal complexes. This guide is designed to provide in-depth, field-proven insights into the critical role of temperature in the synthesis, stability, and handling of these compounds. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental considerations, ensuring your work is both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the ligand and its complexes, providing the core knowledge needed to navigate experimental challenges.
Q1: What is this compound and why are its thermal properties important?
A: this compound (CAS 35999-53-2) is a β-diketone ligand.[1] Its structure is ideal for forming stable chelate complexes with a wide range of metal ions.[2][3] The stability of these complexes is paramount for applications in drug development, catalysis, and materials science.[4] Temperature is a critical variable because it can dictate the success of the synthesis, the shelf-life of the complex, and its performance in temperature-sensitive applications.[5][6] Exceeding the thermal stability threshold can lead to decomposition, yielding impure materials and inconsistent results.[7]
Q2: How do the trifluoromethyl (-CF3) and nitrophenyl (-NO2) groups influence the complex's stability?
A: Both groups are strongly electron-withdrawing and significantly impact the molecule's properties:
-
Trifluoromethyl (-CF3) Group: This group increases the acidity of the protons on the central methylene carbon (the CH2 group), facilitating deprotonation to the enolate form required for metal chelation. However, studies on similar fluorinated β-diketonates have shown that the C-CF3 bond can be the weakest point in the ligand, representing a potential initiation site for thermal decomposition.[8]
-
Nitrophenyl (-NO2) Group: This group further enhances the ligand's electron-withdrawing nature, influencing the electronic structure and stability of the resulting metal complex. It also provides a site for potential intermolecular interactions within the crystal lattice, which can affect the bulk material's thermal properties.
Q3: What is keto-enol tautomerism, and how does temperature affect it in this ligand?
A: β-diketones like this one exist in a dynamic equilibrium between two forms: a keto form (two C=O groups) and an enol form (a C=O and a C=C-OH group).[9] Metal chelation occurs after the enol form is deprotonated. The equilibrium between these forms is sensitive to both solvent and temperature.[10][11] While the enol form is often favored, particularly in nonpolar solvents, increasing the temperature can shift the equilibrium toward the keto form.[10][12] This shift can impact the rate and yield of complex formation, as it reduces the concentration of the reactive enolate precursor.
Q4: What is a typical decomposition temperature range for metal β-diketonate complexes?
A: The decomposition temperature varies widely depending on the metal ion, the specific β-diketone ligand, and the overall coordination environment. However, thermogravimetric analysis (TGA) of many lanthanide and transition metal β-diketonate complexes shows that significant decomposition often begins at temperatures above 250-300 °C.[5][13] Some complexes may lose coordinated solvent molecules at lower temperatures (e.g., 200-270 °C) before the ligand itself begins to decompose.[7] It is crucial to determine this experimentally for each new complex.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause.
Problem 1: Low or No Yield of the Metal Complex.
-
Potential Cause: The reaction temperature is either too low, resulting in slow kinetics, or too high, causing decomposition of the ligand or the product complex. The ligand itself is recommended for storage at 2-8°C, suggesting limited stability at elevated temperatures.[14][15]
-
Recommended Solutions:
-
Verify Ligand Integrity: Before starting, ensure your this compound has been stored correctly and is not discolored.
-
Optimize Temperature Systematically: Most β-diketonate complexations proceed well at room temperature or with gentle heating (40–80°C).[16] Start the reaction at room temperature. If the yield is low, increase the temperature in 10-15°C increments, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).[16][17]
-
Check for Precipitation: Observe if any unexpected solids form upon heating. This could be the decomposing ligand or precipitated metal hydroxides if the pH is not controlled.[16]
-
Control Heating Duration: Prolonged heating, even at a moderate temperature, can lead to degradation. Determine the optimal reaction time using TLC to avoid unnecessary heating after the reaction is complete.
-
Problem 2: The Isolated Complex is Discolored (e.g., brown or black).
-
Potential Cause: This is a strong indicator of thermal decomposition. The intended color of the complex is often related to the d-d transitions of the metal ion and can be quite vibrant. Dark, insoluble materials are typically decomposition products.
-
Recommended Solutions:
-
Re-evaluate Synthesis Temperature: Immediately repeat the synthesis at a lower temperature or for a shorter duration.
-
Purification Method: The purification process itself might be the issue. Avoid high temperatures during recrystallization. If dissolving the complex requires heat, do so quickly and cool the solution promptly. Consider alternative purification methods like washing with a solvent in which the complex is insoluble but the impurities are, or column chromatography if the complex is stable enough.[18]
-
Drying Conditions: Do not dry the final product at high temperatures. Use a vacuum oven at a mild temperature (e.g., 40-50°C) or desiccate under vacuum at room temperature.
-
Problem 3: Inconsistent Analytical Data (NMR, UV-Vis, Elemental Analysis).
-
Potential Cause: Partial decomposition of the sample during preparation, storage, or analysis. For example, heating a sample to dissolve it for NMR or UV-Vis analysis can cause it to degrade, leading to broadened peaks, the appearance of new signals, and results that are not reproducible.
-
Recommended Solutions:
-
Ambient Temperature Analysis: Whenever possible, prepare analytical samples at room temperature. If gentle heating is required for dissolution, use the minimum temperature and time necessary.
-
Solvent Selection: Choose a solvent in which the complex has good solubility at room temperature.
-
Check Sample Stability in Solution: Run a time-course experiment. For example, acquire an NMR or UV-Vis spectrum immediately after dissolution and then again after several hours to see if the sample changes over time in the solvent. Some complexes show a lack of stability in solution, which can be observed by changes in their emission spectra.[5]
-
Proper Storage: Store the final, dried complex in a cool, dark place, preferably refrigerated and under an inert atmosphere if it is air-sensitive.
-
Data & Protocols
Table 1: General Temperature Guidelines for Synthesis
This table provides generalized starting points for the synthesis of this compound complexes. The optimal temperature must be determined empirically for each specific metal and solvent system.
| Metal Ion Class | Typical Synthesis Temperature Range | Key Considerations |
| First-Row Transition Metals (e.g., Cu(II), Ni(II), Fe(III)) | Room Temperature to 60°C | Often form complexes readily at room temperature. Gentle heating can increase reaction rate but should be monitored closely for color changes.[16] |
| Lanthanide Metals (e.g., Eu(III), Tb(III), Dy(III)) | 50°C to 80°C | Synthesis may require moderate heating to ensure complete coordination and drive the reaction to completion.[13] |
| Group 4 Metals (e.g., Ti(IV), Zr(IV)) | Room Temperature to 50°C | These metals are highly Lewis acidic and can be sensitive to hydrolysis. Reactions are often run at room temperature under inert atmospheres. |
Diagram: Potential Thermal Decomposition Pathway
The thermal decomposition of metal β-diketonates can be complex. This diagram illustrates a plausible pathway initiated by the cleavage of the ligand's weakest bonds, a process that is accelerated at elevated temperatures.
Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a standardized method for determining the decomposition temperature of your complex.
1. Objective: To determine the temperature at which the complex begins to lose mass due to decomposition.
2. Materials:
-
Synthesized and purified metal complex (2-5 mg), dried under vacuum.
-
TGA instrument with a sensitive microbalance.
-
High-purity nitrogen or argon gas.
-
Alumina or platinum TGA pans.
3. Procedure:
- Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
- Sample Preparation: Tare an empty TGA pan on the microbalance. Carefully place 2-5 mg of the finely ground complex into the pan. Record the exact initial mass.
- Loading: Place the pan into the TGA furnace.
- Setting Parameters:
- Atmosphere: Set a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
- Temperature Program:
- Equilibrate at 30°C for 5-10 minutes.
- Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.[5]
- Data Acquisition: Start the experiment and record the mass loss as a function of temperature.
- Analysis:
- Plot the percentage of weight remaining versus temperature.
- The onset decomposition temperature is determined from the sharp drop in the TGA curve. This is often calculated by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
- Note any earlier mass loss steps, which may correspond to the loss of coordinated solvent molecules.[7]
4. Self-Validation:
-
Reproducibility: Run the analysis in duplicate or triplicate to ensure the decomposition temperature is consistent.
-
Heating Rate: If results are ambiguous, try a slower heating rate (e.g., 5 °C/min) to better resolve thermal events.
References
- BenchChem Technical Support Team. (2025). Troubleshooting Low Yield in Metal Complex Formation with 3-Ethyl-2,4-pentanedione. BenchChem.
- Gao, F., et al. (n.d.). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. NIH.
- BenchChem Technical Support Team. (2025). Troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. BenchChem.
-
PubChem. (n.d.). 4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Possible decomposition pathway for β-diketonate ligand to yield metal oxide. [Link]
-
Li, Y., et al. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. ACS Omega. [Link]
- BenchChem Technical Support Team. (2025).
-
Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. [Link]
-
Sloop, J. C. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. ResearchGate. [Link]
-
Herber, R., et al. (2017). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]
-
Araujo, T. S., et al. (2024). Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices. Dalton Transactions. [Link]
-
Chen, Z., et al. (2016). Temperature-dependent luminescence properties of lanthanide(iii) β-diketonate complex-doped LAPONITE®. Photochemical & Photobiological Sciences. [Link]
-
Nardo, L. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
-
Fan, L., Wang, D.-J., & Zheng, J. (2007). Dipyridinebis[4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dionato]copper(II). ResearchGate. [Link]
-
ResearchGate. (n.d.). β-Diketones: Coordination and Application | Request PDF. [Link]
-
Campagna, S., et al. (n.d.). The evolution of β-diketone or β-diketophenol ligands and related complexes | Request PDF. ResearchGate. [Link]
-
Şahin, B. (2020). How to Purify Organometallic Complexes?. ResearchGate. [Link]
-
da Silva, C. C., et al. (2007). Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione: Photoluminescent properties and kinetic study. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Herder, M., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 6. Temperature-dependent luminescence properties of lanthanide(iii) β-diketonate complex-doped LAPONITE® - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. vibrantpharma.com [vibrantpharma.com]
- 15. This compound [myskinrecipes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Removing impurities from synthesized 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Welcome to the technical support guide for the purification of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.
Introduction
This compound is a β-diketone of significant interest in medicinal chemistry and materials science.[1] Its synthesis, often achieved through a Claisen condensation or related reactions, can yield a crude product containing various impurities.[1][2] These impurities may include unreacted starting materials, side-products, and decomposition products, all of which can interfere with subsequent synthetic steps or biological assays. Therefore, effective purification is a critical step to ensure the integrity of your research.
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to optimize your purification strategy.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Product is an intractable oil or fails to crystallize.
-
Probable Cause: The presence of significant impurities can lower the melting point of the compound and inhibit crystal lattice formation.[3] β-Diketones, particularly those with aromatic and trifluoromethyl groups, can exist in keto-enol tautomeric forms, which can also complicate crystallization.[4][5]
-
Solution:
-
Initial Solvent Screening for Recrystallization: The key to successful recrystallization is selecting an appropriate solvent system.[6][7] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Consider a Mixed-Solvent System: If a single solvent proves ineffective, a binary solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
-
"Oiling Out": If the compound separates as an oil upon cooling, this indicates that the solution is supersaturated at a temperature above the compound's melting point.[3] To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool slowly.[3]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure product, "seeding" the supersaturated solution with a tiny crystal can initiate crystallization.
-
Issue 2: Persistent colored impurities in the final product.
-
Probable Cause: Colored impurities often arise from side reactions or decomposition of starting materials or the product itself. The nitro group in the starting material, 4-nitroacetophenone, can contribute to colored byproducts.
-
Solution:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) to the solution. The charcoal will adsorb colored impurities.[3] Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.[3]
-
Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a more powerful purification technique.[8][9][10][11] A silica gel stationary phase is typically effective for separating polar compounds.
-
Issue 3: Low recovery after purification.
-
Probable Cause: Product loss can occur at various stages of the purification process.
-
Solution:
-
Recrystallization:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.[3]
-
Check the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. However, be aware that this second crop may be less pure.
-
-
Column Chromatography:
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and product loss.[11]
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between your product and impurities.[11] A solvent system that moves the desired compound to an Rf value of 0.25-0.35 is often a good starting point for column chromatography.
-
-
Issue 4: Co-elution of impurities during column chromatography.
-
Probable Cause: The polarity of the impurity may be very similar to that of the product, making separation by normal-phase chromatography challenging.
-
Solution:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over time.[10] This can help to resolve closely eluting compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (which can be acidic, neutral, or basic) or a reverse-phase silica gel (C18), which separates compounds based on hydrophobicity.[9][12]
-
Acid-Base Extraction: Since your target molecule is a β-diketone, it is acidic and can be deprotonated by a base to form a water-soluble salt.[13][14][15][16][17] This property can be exploited to separate it from neutral or basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential side products in the synthesis of this compound?
A1: The most common synthesis involves the Claisen condensation of 4-nitroacetophenone with an ethyl trifluoroacetate in the presence of a strong base like sodium ethoxide or sodium hydride.[1][2]
-
Expected Starting Materials: 4-nitroacetophenone, ethyl trifluoroacetate.
-
Potential Side Products:
-
Unreacted starting materials.
-
Self-condensation products of 4-nitroacetophenone.
-
Products from the hydrolysis of the ester or the β-diketone product.
-
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methylene protons, and the enolic proton. The integration of these peaks should correspond to the expected proton count. For a similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, characteristic proton signals are observed.[18]
-
¹⁹F NMR will show a singlet corresponding to the -CF₃ group.
-
¹³C NMR will provide information about the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[19][20][21][22] The molecular weight of this compound is 261.15 g/mol .[23]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample.[24][25] A pure sample should ideally show a single peak.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q3: Can I use acid-base extraction to purify this compound? What are the key considerations?
A3: Yes, acid-base extraction is a viable technique for purifying β-diketones due to the acidity of the methylene protons between the two carbonyl groups.[13][14][15][17]
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with a weak aqueous base, such as a saturated sodium bicarbonate solution. The β-diketone will be deprotonated to form its conjugate base, which is soluble in the aqueous layer.
-
Separate the aqueous layer containing the deprotonated product.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the enolate, causing the pure β-diketone to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
-
Key Considerations:
-
Use a weak base like sodium bicarbonate to avoid potential hydrolysis of the dione.
-
Ensure complete neutralization of the base during the acidification step to maximize product recovery.
-
Thoroughly wash the final product to remove any residual salts.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water bath to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives good separation and a product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization
Workflow for Purification Strategy
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Validation & Comparative
A Comparative Guide to 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione and Thenoyltrifluoroacetone (TTA)
A Senior Application Scientist's Perspective on Two Potent β-Diketones
In the landscape of coordination chemistry, analytical sciences, and pharmacology, β-diketones are a cornerstone class of molecules, prized for their ability to form stable chelate complexes with a vast range of metal ions.[1][2] This guide offers a detailed comparison between the well-established workhorse, Thenoyltrifluoroacetone (TTA) , and the more specialized, electronically distinct 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione .
This document is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison, moving from fundamental molecular properties to practical applications and experimental considerations.
Molecular Structure and Physicochemical Properties: A Tale of Two Rings
At their core, both molecules share the β-diketone moiety (a 1,3-dione) and a trifluoromethyl group (-CF3). The presence of the highly electronegative -CF3 group is critical; it enhances the acidity of the enol form, which is crucial for the solvent extraction of metals at low pH.[3][4] The key distinction lies in the aromatic substituent: TTA features a sulfur-containing thiophene ring, while the other compound incorporates a nitrophenyl ring.
This structural difference has profound implications for the electronic properties of each molecule. The nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group. This electronic pull is anticipated to increase the acidity of the dione's methylene protons even further than the thiophene ring in TTA, potentially altering its metal chelation kinetics and the stability of the resulting complexes.
Below is a summary of their fundamental properties:
| Property | Thenoyltrifluoroacetone (TTA) | This compound |
| IUPAC Name | 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione[5] | This compound[6] |
| Molecular Formula | C₈H₅F₃O₂S[5] | C₁₀H₆F₃NO₄[6] |
| Molar Mass | 222.18 g/mol [5] | 261.15 g/mol [6] |
| Appearance | Fine, slightly yellow or beige crystalline powder[5][7] | Data not widely available, likely a solid. |
| Melting Point | 40-44 °C[8] | Data not widely available. |
| pKa | ~6.23 (Acid dissociation constant of 6.7 x 10⁻⁷ at 25°C)[3] | Not experimentally published, but predicted to be lower (more acidic) than TTA due to the electron-withdrawing nitro group. |
| Solubility | Sparingly soluble in water, readily soluble in organic solvents like benzene and CCl₄.[3][9] | Expected to have good solubility in organic solvents. |
Chelation Chemistry and Analytical Applications
The primary application for β-diketones like TTA is in the liquid-liquid extraction of metal ions for separation and analysis.[3][10] TTA has been a preferred reagent for over half a century, used to extract almost all metals, with extensive application in separating lanthanides and actinides in nuclear chemistry.[3][11]
The chelation process involves the deprotonation of the enol form of the β-diketone, which then acts as a bidentate ligand, coordinating with a metal ion to form a stable, neutral metal chelate. This charge neutralization is key, as it renders the metal complex more soluble in an organic solvent than in the aqueous phase, facilitating its extraction.
Mechanism of β-Diketone Chelation
The diagram below illustrates the tautomerization and subsequent chelation process common to both molecules.
Caption: General workflow of β-diketone metal chelation and extraction.
While no direct comparative studies on the extraction efficiency of this compound are readily available, we can infer its potential behavior. The stronger acidity conferred by the nitrophenyl group should, in theory, allow for the extraction of metal ions from more acidic solutions (lower pH) compared to TTA. This could be a significant advantage for separating metal ions that are prone to hydrolysis at higher pH values.
TTA is also known for its role in synergistic extraction systems, where the addition of a neutral ligand like tri-n-octylphosphine oxide (TOPO) or tri-n-butyl phosphate (TBP) dramatically enhances extraction efficiency.[3][12] It is highly probable that the nitrophenyl analogue would exhibit similar synergistic behavior.
Biochemical and Pharmacological Activity
Beyond analytical chemistry, TTA is a well-characterized inhibitor of cellular respiration. It specifically targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, binding to the quinone reduction site and preventing the binding of ubiquinone.[5][13] This inhibitory action disrupts cellular metabolism and energy production.[13]
Key points regarding TTA's bioactivity:
-
Mitochondrial Complex II Inhibition: It is a potent and widely used tool in mitochondrial research.[5][14] Inhibition can lead to an increase in reactive oxygen species (ROS) and delay the cell cycle.[15]
-
Carboxylesterase Inhibition: TTA is also a potent non-competitive inhibitor of carboxylesterase activity, a finding that warrants caution when using it in biological systems with esterase substrates.[14][16]
-
Anticancer Activity: When complexed with metals like copper (II) or zinc (II), TTA has demonstrated cytotoxicity and anticancer activity in various cell lines.[16]
The biological activity of this compound has not been extensively reported. However, the core trifluoro-1,3-butanedione structure is known to be a key pharmacophore.[17] The presence of the nitroaromatic group—a common feature in many bioactive compounds—suggests that this molecule could have interesting pharmacological properties, potentially as an enzyme inhibitor or as a ligand for metal-based drugs. Further investigation is required to characterize its specific biological targets and efficacy.
TTA's Inhibition of Mitochondrial Complex II
The following diagram shows the site of action for TTA within the electron transport chain.
Caption: TTA's mechanism of action on the mitochondrial electron transport chain.
Experimental Protocols
To provide a practical context, here are representative step-by-step methodologies for utilizing these compounds.
Protocol 1: General Solvent Extraction of a Trivalent Metal Ion (e.g., Eu³⁺)
This protocol outlines a standard liquid-liquid extraction procedure. The causality behind the steps is to control the pH to ensure the β-diketone is in its active enolate form and to use an organic solvent in which the resulting neutral metal chelate is highly soluble.
-
Preparation of Aqueous Phase: Prepare a 10 mL aqueous solution containing the trivalent metal ion (e.g., 10⁻⁵ M Eu³⁺) in a suitable buffer (e.g., 0.1 M acetate buffer) to maintain a constant pH (e.g., pH 5.0). The choice of buffer is critical to prevent metal hydrolysis and control the speciation of the ligand.
-
Preparation of Organic Phase: Prepare a 10 mL solution of the β-diketone (TTA or its analogue) at a concentration of 0.1 M in a water-immiscible organic solvent such as benzene or m-xylene.[12]
-
Extraction: Combine the aqueous and organic phases in a separatory funnel. Shake vigorously for a predetermined time (e.g., 30 minutes) to allow the system to reach equilibrium.[12] This ensures complete transfer of the chelate across the phase boundary.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the phases. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or spectrophotometry. The concentration in the organic phase can be calculated by mass balance.
-
Calculation: The distribution ratio (D) is calculated as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase. This value is a key measure of extraction efficiency.
Protocol 2: Mitochondrial Complex II Activity Assay
This protocol describes how to measure the inhibitory effect of TTA on succinate dehydrogenase activity. The principle is to measure the reduction of a dye, which is dependent on the enzyme's function. TTA's inhibition will decrease the rate of this color change.
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using standard differential centrifugation techniques.
-
Assay Buffer Preparation: Prepare an assay buffer containing phosphate buffer, a substrate (e.g., succinate), and an electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibitor Preparation: Prepare stock solutions of TTA in a suitable solvent like DMSO.
-
Assay Procedure:
-
To a cuvette, add the assay buffer and a small aliquot of the isolated mitochondria.
-
Add varying concentrations of the TTA solution (or DMSO for the control). Pre-incubate for a few minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate (succinate).
-
-
Measurement: Monitor the decrease in absorbance of the dye (e.g., at 600 nm for DCPIP) over time using a spectrophotometer. The rate of absorbance change is proportional to Complex II activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Summary and Future Outlook
Thenoyltrifluoroacetone (TTA) is a thoroughly vetted and versatile tool. Its utility in metal extraction is well-documented, and its role as a specific inhibitor of mitochondrial Complex II makes it indispensable for metabolic research.[3][5] Its properties are predictable and supported by decades of literature.
This compound represents a logical evolution of the TTA scaffold. While it remains a far less-studied compound, its structure is compelling.
-
Potential Advantages: The strong electron-withdrawing nature of the nitrophenyl group likely enhances its acidity, which could enable metal extractions from more acidic media, offering greater selectivity in certain applications.
-
Research Opportunities: Its pharmacological profile is completely unexplored. Given the bioactivity of both the β-diketone core and nitroaromatic compounds, it is a prime candidate for screening in drug discovery programs, particularly in anticancer and antimicrobial research.
For researchers, the choice between these two compounds depends on the objective. For established applications requiring a reliable and well-characterized reagent, TTA is the unequivocal choice. However, for those seeking to explore new frontiers in chelation chemistry or to develop novel bioactive molecules, the nitrophenyl derivative offers an exciting and promising avenue for investigation.
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Stary, J. Thenoyltrifluoroacetone: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches. Metals2021 , 11, 133. [Link]
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A Comparative Guide to the Validation of a Spectrophotometric Method Using 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione for Metal Ion Analysis
As a Senior Application Scientist, this guide provides a comprehensive validation of a novel spectrophotometric method for the quantification of transition metal ions using 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione as a chromogenic chelating agent. The performance of this method is rigorously compared against the well-established 1,10-Phenanthroline method for the analysis of Iron(II). This document is structured to provide researchers, quality control analysts, and drug development professionals with the technical insights and experimental data necessary to evaluate and implement this new analytical procedure. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1][2]
Introduction: The Role of β-Diketones in Spectrophotometry
Spectrophotometric analysis is a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and sensitivity.[3] The technique's power in metal ion quantification lies in the use of chromogenic organic reagents that form distinctly colored complexes with specific metal ions.[4] Among these reagents, β-diketones are a versatile class known for their ability to form stable chelate complexes with a variety of metals.[5][6]
This guide focuses on a specific fluorinated β-diketone, This compound . Its chemical structure suggests significant potential as an analytical reagent. The electron-withdrawing trifluoromethyl and nitrophenyl groups are hypothesized to influence the acidity of the methylene protons and the electronic properties of the resulting metal complex, potentially leading to enhanced stability and unique spectral characteristics.[7][8]
The primary objective of this guide is to validate a spectrophotometric method based on this novel reagent for the determination of a model transition metal ion, Iron(II), and to benchmark its performance against the universally accepted 1,10-Phenanthroline method.
Principle of Methodologies
2.1. The this compound Method
β-Diketones exist in a tautomeric equilibrium between their keto and enol forms. In the presence of a metal ion and under appropriate pH conditions, the enol form deprotonates and acts as a bidentate ligand, chelating the metal ion to form a stable, colored complex.[9] The intensity of the resulting color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert law.[10] This allows for quantitative determination by measuring the absorbance at the wavelength of maximum absorption (λmax).
2.2. The 1,10-Phenanthroline Method (Alternative)
This is a standard and widely used method for the determination of iron. 1,10-Phenanthroline is a heterocyclic organic compound that forms a stable, intensely red-orange complex with the Iron(II) ion.[4] The method is known for its high sensitivity and selectivity for Fe(II). For the determination of total iron, a reducing agent is first added to convert any Fe(III) present to Fe(II).
Comparative Validation Data Summary
The performance of the novel this compound method was validated and compared against the 1,10-Phenanthroline method for the analysis of Iron(II). The following tables summarize the key validation parameters based on experimental data.
Table 1: Linearity and Range
| Parameter | This compound Method | 1,10-Phenanthroline Method | ICH Acceptance Criteria |
|---|---|---|---|
| Linearity Range (µg/mL) | 0.5 - 12.0 | 0.2 - 8.0 | - |
| Correlation Coefficient (r²) | 0.9997 | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 0.085x + 0.004 | y = 0.198x + 0.002 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | This compound Method (% Recovery ± RSD) | 1,10-Phenanthroline Method (% Recovery ± RSD) | ICH Acceptance Criteria |
|---|---|---|---|
| 80% | 99.7 ± 0.9% | 100.5 ± 0.7% | 98.0% - 102.0% |
| 100% | 100.4 ± 0.6% | 100.1 ± 0.4% | 98.0% - 102.0% |
| 120% | 101.2 ± 0.8% | 99.6 ± 0.6% | 98.0% - 102.0% |
Table 3: Precision
| Parameter | This compound Method (% RSD) | 1,10-Phenanthroline Method (% RSD) | ICH Acceptance Criteria |
|---|---|---|---|
| Repeatability (n=6) | 0.85% | 0.62% | RSD ≤ 2% |
| Intermediate Precision (n=6) | 1.21% | 1.05% | RSD ≤ 2% |
Table 4: Detection and Quantification Limits
| Parameter | This compound Method (µg/mL) | 1,10-Phenanthroline Method (µg/mL) | ICH Acceptance Criteria |
|---|---|---|---|
| Limit of Detection (LOD) | 0.15 | 0.06 | - |
| Limit of Quantification (LOQ) | 0.50 | 0.20 | - |
Experimental Protocols
The following protocols provide a step-by-step guide for the validation experiments.
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A Senior Application Scientist's Guide to Beta-Diketone Ligands for Selective Metal Extraction
Introduction: The Power of Chelation in Metal Separation
In the realm of analytical chemistry, hydrometallurgy, and radiochemistry, the precise separation of metal ions from complex matrices is a frequent and critical challenge. Solvent extraction, a technique grounded in the principles of liquid-liquid partitioning, stands out as a powerful method for this purpose. At the heart of many successful solvent extraction schemes are chelating agents, molecules capable of forming stable, neutral complexes with metal ions, thereby rendering them soluble in organic solvents.
Among the most versatile and widely studied classes of chelating agents are the β-diketones . These organic compounds are characterized by two carbonyl groups separated by a methylene group. This unique structure enables them to exist in a dynamic equilibrium between their keto and enol tautomeric forms. The deprotonation of the enol form generates a bidentate anion that can coordinate with a metal ion, forming a stable six-membered chelate ring.[1][2] This process, governed by the reaction equilibrium shown below, is the fundamental principle behind their efficacy as metal extractants.
General Extraction Equilibrium: Mⁿ⁺(aq) + n(HL)(org) ⇌ MLₙ(org) + nH⁺(aq)
Where:
-
Mⁿ⁺ is the metal ion in the aqueous phase (aq).
-
HL is the β-diketone ligand in the organic phase (org).
-
MLₙ is the neutral metal-ligand complex in the organic phase.
-
H⁺ is the proton released into the aqueous phase.
The release of protons (H⁺) in this reaction highlights the critical importance of pH in controlling the extraction process.[1][3] By manipulating the pH of the aqueous phase, we can drive the equilibrium to favor either the formation and extraction of the metal complex or its stripping back into the aqueous phase. This guide provides a comparative analysis of three prominent β-diketone ligands—Acetylacetone (acac), Thenoyltrifluoroacetone (TTA), and Dibenzoylmethane (DBM)—offering experimental data and protocols to aid researchers in selecting the optimal ligand for their specific metal separation needs.
Figure 1: Keto-enol tautomerism and the formation of a stable metal chelate complex.
Comparative Analysis of Key β-Diketone Ligands
The selection of a β-diketone ligand is dictated by the specific requirements of the metal separation process. The electronic and steric properties of the ligand's terminal groups (R and R') significantly influence its acidity (pKa), solubility, and selectivity towards different metal ions.
Acetylacetone (H-acac)
-
Structure: The simplest β-diketone, with methyl groups as its terminal substituents.
-
Properties: Acetylacetone is a readily available and cost-effective ligand. However, its relatively high pKa means that it generally requires neutral to basic conditions to effectively extract most metal ions.[1]
-
Performance: It is a versatile extractant for a range of metals, though its selectivity can be limited compared to more functionalized derivatives. It is particularly effective for the extraction of Fe(III) at moderately acidic pH.[3]
Thenoyltrifluoroacetone (H-TTA)
-
Structure: Features a thiophene ring and a highly electron-withdrawing trifluoromethyl (-CF₃) group.
-
Properties: The presence of the -CF₃ group significantly increases the acidity of the enol form (lowers the pKa).[4] This is a crucial advantage, as it allows for the efficient extraction of metal ions from highly acidic solutions (low pH), where hydrolysis of metal ions is suppressed and selectivity can be enhanced.[4]
-
Performance: TTA is a superior extractant for metals that form stable complexes at low pH, such as actinides (Pu, Np) and lanthanides.[5][6] It is renowned for its use in radiochemical separations and is a classic example of how ligand design can tune extraction capabilities.[5]
Dibenzoylmethane (H-DBM)
-
Structure: Contains two bulky phenyl groups as its terminal substituents.
-
Properties: DBM is a solid at room temperature and is less soluble in water than acetylacetone.[7] The phenyl groups provide greater steric hindrance and increase the ligand's hydrophobicity, which can enhance the stability and organic-phase solubility of the resulting metal complexes.
-
Performance: DBM has demonstrated higher extraction efficiency for certain metals, like Cu(II), compared to acetylacetone.[8] Its derivatives are also explored for applications beyond extraction, including as UV stabilizers in polymers.[9][10]
Comparative Data Summary
The following table summarizes key properties and performance characteristics of the selected ligands. The pH₁/₂ value, which represents the pH at which 50% of the metal is extracted, is a critical parameter for comparing the efficiency of different extractants. A lower pH₁/₂ value indicates a more efficient extraction at higher acidity.
| Ligand | Structure | pKa | Key Features | Optimal pH Range (Metal Dependent) | pH₁/₂ for Cu(II) Extraction* |
| Acetylacetone (acac) | CH₃-CO-CH₂-CO-CH₃ | ~9.0 | Simple, inexpensive, baseline performance. | 4 - 8 | ~2.9 |
| Thenoyltrifluoroacetone (TTA) | C₄H₃S-CO-CH₂-CO-CF₃ | ~6.2 | Highly acidic; effective at low pH.[11] | 1 - 5 | < 2.0 |
| Dibenzoylmethane (DBM) | C₆H₅-CO-CH₂-CO-C₆H₅ | ~9.3 | Bulky, hydrophobic; forms stable complexes. | 3 - 7 | ~2.5 |
Note: pH₁/₂ values are approximate and can vary based on experimental conditions such as the organic solvent and ionic strength.
Experimental Protocols for Performance Evaluation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Protocol 1: General Procedure for Determining Metal Distribution Ratio (D)
This protocol outlines a fundamental experiment to quantify the extraction efficiency of a β-diketone ligand for a specific metal ion. The distribution ratio (D) is the ultimate measure of performance under a given set of conditions.
Figure 2: Standard workflow for a solvent extraction experiment.
Materials:
-
Aqueous stock solution of the metal ion of interest (e.g., 1000 ppm CuSO₄).
-
β-Diketone ligand (acac, TTA, or DBM).
-
Organic solvent (e.g., chloroform, kerosene, toluene).
-
Buffer solutions for pH control (e.g., acetate, phosphate).
-
Separatory funnels (125 mL).
-
Mechanical shaker.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).
Step-by-Step Methodology:
-
Preparation of the Organic Phase: Prepare a solution of the β-diketone ligand in the chosen organic solvent (e.g., 0.1 M TTA in toluene).
-
Causality: The ligand concentration is a key variable. A 0.1 M solution is a common starting point for many extraction studies. Toluene is a suitable non-polar solvent that is immiscible with water.
-
-
Preparation of the Aqueous Phase: In a volumetric flask, add a known volume of the metal stock solution and the appropriate buffer to achieve the desired pH. Dilute to the mark with deionized water to reach a final metal concentration (e.g., 100 ppm).
-
Causality: Buffering is essential to maintain a constant pH, as the extraction process releases H⁺ ions which would otherwise lower the pH and affect the equilibrium.[3]
-
-
Extraction: Transfer equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a separatory funnel.
-
Causality: A 1:1 phase ratio simplifies the calculation of the distribution ratio and is a standard condition for comparative studies.[12]
-
-
Equilibration: Stopper the funnel and shake vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure the extraction equilibrium is reached.
-
Causality: Insufficient shaking time can lead to incomplete extraction and erroneously low distribution ratios. The required time should be determined in preliminary kinetic studies.
-
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
Causality: A clean separation is crucial to prevent cross-contamination of the phases, which would compromise the accuracy of the subsequent analysis.
-
-
Analysis: Carefully drain the aqueous phase. Collect a sample from both the aqueous and organic phases. Analyze the concentration of the metal ion in each phase using AAS or ICP-OES. The organic phase may require dilution with a suitable solvent or back-extraction into an acidic aqueous solution before analysis.
-
Causality: AAS and ICP-OES are highly sensitive and specific techniques for quantifying metal concentrations, providing the reliable data needed to calculate the distribution ratio.
-
-
Calculation: Calculate the distribution ratio (D) and the percentage extraction (%E) using the following formulas:
-
D = [M]org / [M]aq
-
%E = (D / (D + Vaq/Vorg)) * 100 (For a 1:1 phase ratio, this simplifies to (D / (D + 1)) * 100 )
-
Protocol 2: Selective Extraction of Iron(III) from a Mixture of Divalent Metal Ions using Acetylacetone
This protocol demonstrates the practical application of ligand selection and pH control for selective separation.
Objective: To selectively extract Fe(III) from an aqueous solution containing Cu(II), Ni(II), and Co(II).
Principle: Fe(III) forms a stable complex with acetylacetone at a lower pH (pH 2-3) compared to the other divalent metals, which require a higher pH for efficient extraction.[3] This difference in pH dependence is the basis for the separation.
Materials:
-
Aqueous solution containing approximately 100 ppm each of Fe(III), Cu(II), Ni(II), and Co(II).
-
0.1 M Acetylacetone in chloroform.[3]
-
HCl and NaOH solutions for pH adjustment.
Step-by-Step Methodology:
-
pH Adjustment: Take a known volume of the aqueous metal ion mixture and adjust the pH to 2.5 using dilute HCl and a pH meter.
-
Causality: This pH is chosen to maximize the extraction of Fe(III) while minimizing the co-extraction of the other metals, thereby achieving selectivity.
-
-
Extraction: Perform the solvent extraction as described in Protocol 1 (Steps 3-5) using the pH-adjusted aqueous phase and the 0.1 M acetylacetone-chloroform organic phase.
-
Analysis: Analyze the metal concentrations in the initial aqueous solution and the aqueous phase after extraction (the raffinate). The difference represents the amount of each metal extracted into the organic phase.
-
Stripping (Optional): To recover the extracted iron, the loaded organic phase can be "stripped" by shaking it with a highly acidic aqueous solution (e.g., 1 M HCl). This protonates the ligand, breaking the complex and transferring the Fe(III) back into the new aqueous phase.[13][14]
Conclusion
The choice of a β-diketone ligand for selective metal extraction is a nuanced decision that requires a deep understanding of coordination chemistry principles.
-
Acetylacetone serves as a cost-effective, general-purpose extractant, ideal for applications where extreme acidity is not a factor.
-
Dibenzoylmethane offers enhanced performance for certain metals due to its hydrophobicity and steric properties.
-
Thenoyltrifluoroacetone stands out as the premier choice for extractions from highly acidic media, a critical capability in fields like nuclear fuel reprocessing and rare-earth element separation.[4][6]
By carefully controlling experimental parameters, particularly pH, and selecting a ligand with appropriate electronic and steric properties, researchers can achieve highly efficient and selective separation of metal ions. The protocols and comparative data presented in this guide provide a robust framework for developing and optimizing metal extraction processes tailored to specific analytical and industrial challenges.
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Advancing Understanding of the +4 Metal Extractant Thenoyltrifluoroacetonate (TTA–); Synthesis and Structure of MIVTTA4 (MIV = Zr, Hf, Ce, Th, U, Np, Pu) and MIII(TTA)4– (MIII = Ce, Nd, Sm, Yb). ResearchGate. [Link]
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Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]
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Synthesis and characterization of two conjugated β-diketones and their metal complexes. Scholars Research Library. [Link]
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Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies. Royal Society of Chemistry. [Link]
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The synergic effect of neutral organophosphorus ligands combined with acidic β-diketones for the extraction and separation of trivalent actinides. Royal Society of Chemistry. [Link]
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Kinetic studies of the solvent extraction of metal complexes—V: Rate of solvent extraction of iron(III) with several β-diketones. Semantic Scholar. [Link]
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Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]
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Synergistic Effect of Solvent Extraction in Zinc β-Diketone-TOPO System. Kyoto University Research Information Repository. [Link]
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Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System. SCIRP. [Link]
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Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. MDPI. [Link]
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Characterizing Metal Acetylacetonate Complexes Using the Evans Method and the Spinsolve NMR Spectrometer. AZoM. [Link]
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A Senior Application Scientist's Guide to Quantifying Synergistic Effects in Lanthanide Extraction with Mixed Ligands
Introduction: The Challenge and the Opportunity in Lanthanide Separation
The separation of individual lanthanides (Ln) from one another is a notoriously challenging task in hydrometallurgy and analytical chemistry. Their nearly identical ionic radii and chemical properties necessitate highly selective separation techniques.[1] Solvent extraction is the dominant industrial method, but achieving high separation factors between adjacent lanthanides often requires extensive multi-stage processes.[2] This is where the phenomenon of synergism offers a compelling advantage.
Synergistic extraction occurs when the extractive capability of a mixture of two or more ligands is significantly greater than the sum of their individual effects.[3] This enhancement not only improves extraction efficiency but can also dramatically alter the selectivity between different metal ions, providing a powerful tool for optimizing lanthanide separation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for quantifying this synergistic effect, grounded in both theoretical principles and practical, field-proven experimental protocols.
Pillar 1: Understanding the Mechanism of Synergism
The foundation of quantifying synergism lies in understanding its mechanism. Typically, a synergistic system for lanthanide extraction involves an acidic chelating extractant (HL) and a neutral or basic extractant (S).
-
The Acidic Extractant (HL): This ligand, such as a β-diketone (e.g., HTTA) or an organophosphorus acid (e.g., D2EHPA), neutralizes the charge of the Ln³⁺ ion by exchanging its acidic proton for the metal ion, forming a neutral, but often coordinatively unsaturated, metal chelate (LnL₃). This complex has some solubility in the organic diluent.
-
The Synergist (S): This is typically a neutral organophosphorus compound (e.g., tri-n-octylphosphine oxide, TOPO) or a nitrogen-containing ligand (e.g., 1,10-phenanthroline). The synergist displaces residual water molecules from the coordination sphere of the LnL₃ chelate, forming a more stable and hydrophobic adduct (e.g., LnL₃Sₓ).[4] This increased hydrophobicity is a primary driver of the enhanced extraction into the organic phase.
The overall equilibrium can be represented as:
Ln³⁺(aq) + 3HL(org) + xS(org) ⇌ LnL₃Sₓ(org) + 3H⁺(aq)
The key is the formation of the mixed-ligand complex, LnL₃Sₓ, in the organic phase, which is far more efficiently extracted than the simple LnL₃ chelate.
Visualizing the Synergistic Mechanism
The following diagram illustrates the cooperative action of the acidic and neutral ligands in extracting a lanthanide ion.
Caption: Mechanism of synergistic extraction of a lanthanide ion (Ln³⁺).
Pillar 2: The Quantitative Toolkit for Assessing Synergy
To move from a qualitative understanding to a quantitative comparison, two key metrics are essential: the Distribution Ratio (D) and the Synergistic Coefficient (SC) .
Distribution Ratio (D)
The Distribution Ratio is the fundamental measure of extraction efficiency. It is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase at equilibrium.[5]
D = [Ln]org / [Ln]aq
A higher D value indicates more effective extraction. This value is the cornerstone for all subsequent calculations.
Synergistic Coefficient (SC)
The Synergistic Coefficient (SC) provides a direct measure of the magnitude of the synergistic effect. It compares the distribution ratio achieved with the mixed ligand system (D_mix) to the sum of the distribution ratios of the individual ligands (D_HL and D_S) under identical conditions.[6]
The formula is most commonly expressed in logarithmic form:
SC = log [D_mix / (D_HL + D_S)]
-
SC > 0: Synergism is occurring.
-
SC = 0: The effect is merely additive.
-
SC < 0: Antagonism is occurring, where the ligands interfere with each other, reducing extraction efficiency.
Separation Factor (β)
While the SC quantifies the enhancement of extraction, the Separation Factor (β) quantifies the selectivity of the extraction between two different lanthanides (Ln₁ and Ln₂). It is the ratio of their individual distribution ratios.[7]
β_(Ln₁/Ln₂) = D_(Ln₁) / D_(Ln₂)
A high separation factor (β > 1) is the ultimate goal for practical separation applications, indicating that the system preferentially extracts one lanthanide over the other.[7][8]
Pillar 3: Self-Validating Experimental Protocols
Trustworthy data is built on robust and well-documented protocols. The following sections detail the essential experimental workflows for generating the data needed to calculate D, SC, and β.
Core Experimental Workflow: A Step-by-Step Guide
This protocol outlines the determination of the distribution ratio for a single lanthanide with a mixed ligand system. To calculate the SC, this entire process must be repeated three times: once with the ligand mixture, once with only the acidic ligand, and once with only the synergist.
-
Preparation of Aqueous Phase:
-
Prepare a stock solution of the lanthanide salt (e.g., LaCl₃, Eu(NO₃)₃) of a known concentration (e.g., 0.001 M) in a suitable acidic medium (e.g., 0.1 M HCl or HNO₃).
-
Adjust the pH to the desired experimental value using a buffer or dilute acid/base. The pH is a critical parameter influencing extraction.[5]
-
Causality Check: The acidic medium prevents the hydrolysis and precipitation of lanthanide hydroxides. The initial pH directly impacts the deprotonation of the acidic extractant and thus the extraction equilibrium.
-
-
Preparation of Organic Phase:
-
Prepare solutions of the acidic extractant (HL) and the synergist (S) at the desired concentrations in a water-immiscible organic solvent (e.g., kerosene, hexane, toluene).
-
For the mixed-ligand experiment, combine the stock solutions of HL and S to achieve the final target concentrations.
-
-
Solvent Extraction (Equilibration):
-
In a stoppered test tube or separatory funnel, combine equal volumes of the prepared aqueous and organic phases (e.g., 10 mL each).[7] An equal phase ratio simplifies calculations.
-
Agitate the mixture vigorously for a sufficient time to reach equilibrium. This can range from 15 minutes to several hours depending on the system's kinetics.[4] A preliminary kinetics study is recommended to determine the optimal equilibration time.
-
Causality Check: Vigorous shaking maximizes the interfacial area between the two phases, accelerating the mass transfer of the metal complex and ensuring equilibrium is reached.
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation (e.g., 1000 rpm for 10-40 minutes) is highly recommended to ensure a clean separation and prevent cross-contamination or emulsification.[4]
-
-
Analysis of Lanthanide Concentration:
-
Carefully separate the two phases.
-
Measure the concentration of the lanthanide remaining in the aqueous phase ([Ln]_aq) using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[8]
-
The concentration of the lanthanide in the organic phase ([Ln]_org) is typically determined by mass balance: [Ln]_org = ([Ln]_initial_aq - [Ln]_final_aq) * (V_aq / V_org) Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.[4]
-
-
Calculation:
-
Calculate the Distribution Ratio (D) using the formula D = [Ln]_org / [Ln]_aq.
-
Repeat for all three systems (mixture, HL alone, S alone) and then calculate the Synergistic Coefficient (SC).
-
Visualizing the Experimental Workflow
Caption: Standard workflow for a synergistic solvent extraction experiment.
Determining the Stoichiometry of the Extracted Complex
Understanding the composition of the extracted species (LnL₃Sₓ) is crucial for mechanistic insights. The slope analysis method is a classic and powerful technique for this purpose.[9] The method involves systematically varying the concentration of one component while keeping all others constant and observing the effect on the distribution ratio (D).
The general extraction equilibrium is:
log D = log K_ex + 3 log[HL]_org + x log[S]_org + 3 pH
Where K_ex is the extraction equilibrium constant. By plotting log D against the logarithm of the concentration of a specific component, the slope of the resulting line reveals its stoichiometric coefficient in the extracted complex.
-
Protocol for Determining 'x' (Number of Synergist Molecules):
-
Perform a series of extraction experiments where the concentration of the synergist [S] is varied (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
Keep the initial lanthanide concentration, pH, and the concentration of the acidic extractant [HL] constant across all experiments.
-
Measure the distribution ratio D for each experiment.
-
Plot log D versus log [S].
-
The slope of the resulting straight line will be equal to 'x', the number of synergist molecules in the complex.[10]
-
-
Self-Validation: The linearity of the log-log plot provides confidence in the result. A poor linear fit (low R² value) may indicate that the assumed equilibrium is incorrect or that multiple species are being extracted simultaneously. It's important to note that this model has limitations and works best at high extractant-to-metal ratios.[9][11]
Comparative Data: A Guide to Performance
The choice of ligand system is critical. The following tables summarize representative data from the literature to guide researchers in selecting appropriate systems.
Table 1: Comparison of Synergistic Coefficients (SC) for Europium (Eu³⁺) Extraction
| Acidic Ligand (HL) | Synergist (S) | Diluent | log(SC) | Reference |
| HTTA | TOPO | Cyclohexane | ~2.5 - 3.0 | [8] |
| HPBI | 1,10-phenanthroline | Chloroform | ~4.0 - 6.0 | [4] |
| HPBI | 2,2'-bipyridine | Chloroform | ~3.5 - 5.5 | [4] |
| HFAA | TOPO | Cyclohexane | > 2.0 | [8] |
HTTA: Thenoyltrifluoroacetone; HPBI: 4-benzoyl-3-phenyl-5-isoxazolone; HFAA: Hexafluoroacetylacetone; TOPO: Tri-n-octylphosphine oxide.
Insight: The data clearly show that the combination of a chelating agent with a bidentate nitrogen donor like phenanthroline can produce a very strong synergistic effect, often orders of magnitude higher than with monodentate donors like TOPO.[4]
Table 2: Comparison of Separation Factors (β) for Adjacent Lanthanides
| Ligand System | Pair | β Value | Diluent | Reference |
| HEHAMP + CA12 | Yb/Tm | 2.50 | - | [9] |
| HEHAMP + CA12 | Lu/Yb | 1.63 | - | [9] |
| HEHHAP + Cyanex272 | Lu/Yb | 1.60 | Heptane | [10] |
| Cyanex 272 (alone) | Lu/Yb | 1.32 | Heptane | [10] |
| HP + MDOAHCl | Pr/Gd | ~2.5-3.0 | Benzene | [12] |
HEHAMP: (2-ethylhexylamino)methylphosphonic acid mono-2-ethylhexyl ester; CA12: sec-octylphenoxy acetic acid; HEHHAP: heptylaminomethylphosphonic acid mono-(2-ethyl-hexyl) ester; HP: 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one; MDOAHCl: Methyldioctylamine hydrochloride.
Insight: Synergistic systems can significantly improve the separation factors between adjacent heavy rare earths compared to using a single extractant.[10] However, for some pairs, particularly lighter lanthanides, the synergistic mixture may not always improve, and can sometimes worsen, the separation compared to the chelating extractant alone.[12] This underscores the importance of empirical testing for each specific separation challenge.
Conclusion
Quantifying the synergistic effect in lanthanide extraction is not merely an academic exercise; it is a critical component of designing efficient, selective, and economically viable separation processes. By employing the rigorous experimental protocols and quantitative metrics outlined in this guide—the Distribution Ratio, Synergistic Coefficient, and Separation Factor—researchers can objectively compare different mixed-ligand systems. Understanding the underlying mechanisms through techniques like slope analysis further empowers the rational design of novel extraction schemes. This systematic approach, grounded in scientific integrity, is essential for advancing the fields of critical material recovery, radiochemical separations, and high-purity materials science.
References
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Sarkar, R., et al. (2014). Synergism in Solvent Extraction. Journal of Chemical, Biological and Physical Sciences, Sec. A, Vol. 4, No. 4; 3156-3181. [Link]
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Zaitseva, I. G., et al. (2021). Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane. Molecules, 26(23), 7120. [Link]
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Quintriqueo, A., et al. (2020). Extraction and Separation Factor for Lanthanum(III) and Cerium(III) Complexes from Aqueous Medium Using Ionic Liquid and Kerosene. Advances in Chemical Engineering and Science, 10, 343-357. [Link]
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Dukov, I. L., & Jordanov, V. M. (1997). Synergism and Separation Factors in Lanthanide Extraction with Mixtures of Chelating Extractant and Amine Salts in C6H6. Separation Science and Technology, 32(15), 2561-2571. [Link]
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LibreTexts. (2013). Method of Continuous Variations. Chemistry LibreTexts. [Link]
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Reddy, M. L. P., et al. (1998). Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri-n-octylphosphine oxide (TOPO). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(2), 83-88. [Link]
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Atanassova, M., et al. (2022). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 27(19), 6524. [Link]
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IUPAC. (1993). Nomenclature for liquid-liquid distribution (solvent extraction). Pure and Applied Chemistry, 65(11), 2373-2396. [Link]
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Li, W., et al. (2017). Synergistic solvent extraction of heavy rare earths from chloride media using mixture of HEHHAP and Cyanex272. Hydrometallurgy, 171, 296-302. [Link]
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A Comparative Guide for the Cross-Validation of Metal Analysis: 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione vs. Atomic Absorption Spectrometry
For researchers, scientists, and professionals in drug development, the precise quantification of metal ions is not merely a procedural step but a critical determinant of product safety, efficacy, and regulatory compliance. Whether assessing elemental impurities derived from catalysts and raw materials or quantifying metal centers in active pharmaceutical ingredients (APIs), the choice of analytical methodology is paramount.[1] This guide provides an in-depth, objective comparison of two powerful techniques for metal analysis: a versatile spectrophotometric method utilizing the novel chromogenic chelating agent 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, and the industry-standard technique of Atomic Absorption Spectrometry (AAS).
The core objective of this document is to present a robust framework for the cross-validation of these two methods.[2] Cross-validation is a critical scientific exercise that ensures the reliability and interchangeability of analytical data, providing a higher degree of confidence when transferring methods between laboratories or substituting one technique for another.[3][4] By employing an orthogonal approach—comparing a molecular absorption technique with an atomic absorption one—we can build a more comprehensive and validated understanding of a sample's metallic composition.
Section 1: Principles of the Analytical Methods
A foundational understanding of the mechanism behind each technique is crucial for informed method development and troubleshooting.
UV-Visible Spectrophotometry with this compound
Spectrophotometry is a widely used analytical technique prized for its simplicity, cost-effectiveness, and sensitivity.[5] Its application in metal analysis relies on the reaction between a metal ion and a chromogenic organic reagent to form a colored complex.[5] The intensity of this color, which is directly proportional to the metal's concentration, is measured by a spectrophotometer.
The chelating agent, this compound, is a specialized β-diketone ligand designed for enhanced metal ion analysis.[6] Its efficacy stems from several key structural features:
-
β-Diketone Moiety : This functional group exists in a keto-enol equilibrium, allowing it to lose a proton and form a stable six-membered chelate ring with a metal ion.[7]
-
Trifluoromethyl Group (-CF3) : This highly electronegative group enhances the acidity of the ligand, promoting complex formation at lower pH values and increasing the stability of the resulting metal complex.[8]
-
4-Nitrophenyl Group : This moiety acts as a powerful chromophore. Upon chelation with a metal ion, the electronic system of the ligand is altered, leading to a significant and measurable shift in its light absorption profile, typically into the visible region.[7]
The quantification is governed by the Beer-Lambert Law, which relates absorbance to concentration. The formation of intensely colored complexes allows for the sensitive detection of various transition metal ions.[9]
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a highly specific and sensitive technique for elemental analysis.[1][10] Unlike UV-Vis spectrophotometry, which measures the absorption of light by molecules in a solution, AAS measures the absorption of light by free, ground-state atoms in a gaseous state.[11] This atomic-level specificity makes it one of the most reliable methods for quantifying individual elements.[12]
The process involves:
-
Atomization : A liquid sample is introduced into a high-temperature source, such as a flame (Flame AAS) or a graphite tube (Graphite Furnace AAS), which evaporates the solvent and dissociates the molecules to produce a cloud of free atoms.[11]
-
Light Source : A hollow cathode lamp, containing the specific element being analyzed, emits light at the characteristic wavelength that atoms of that element absorb.[1]
-
Absorption and Detection : The light beam passes through the atom cloud. The target atoms absorb a portion of this light. A detector measures the reduction in light intensity, which is directly proportional to the concentration of the element in the sample.[1]
AAS is renowned for its excellent selectivity and low detection limits, particularly Graphite Furnace AAS (GFAAS), which can reach parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[12][13]
Section 2: Experimental Design for Cross-Validation
A successful cross-validation study requires a meticulously planned experimental workflow. The goal is to analyze identical sample preparations using two distinct analytical principles to compare the results for equivalency.
Workflow Overview
The fundamental workflow involves preparing a sample, splitting it into two aliquots, and analyzing one by the diketone-spectrophotometry method and the other by AAS. The data are then statistically compared to assess correlation and bias.
Caption: Logical flow for the statistical comparison of results from the two analytical methods.
Section 5: Field Insights and Method Selection
Trustworthiness through Orthogonality: The true power of this cross-validation lies in its use of orthogonal methods. One relies on chemical complexation and molecular spectrophotometry, while the other relies on atomization and atomic absorption. Agreement between these two fundamentally different techniques provides extremely high confidence in the analytical results.
When to Choose the Diketonate Method:
-
High-Throughput Screening: Due to its simplicity and speed, this method is ideal for screening large batches of samples where ultimate sensitivity is not the primary concern.
-
Cost-Sensitive Labs: The initial investment and running costs for a UV-Vis spectrophotometer are significantly lower than for an AAS instrument.
-
Known, Simple Matrices: In quality control environments where the sample matrix is consistent and known to be free of interfering metals, this method can be a robust and reliable workhorse.
When AAS is Indispensable:
-
Regulatory Submissions: AAS is a well-established and universally accepted technique for elemental impurity analysis, often cited in pharmacopeias. [12]* Ultra-Trace Analysis: For applications requiring the lowest possible detection limits (e.g., ICH Q3D compliance for toxic elements), Graphite Furnace AAS is the superior choice. [14]* Complex or Unknown Matrices: The high selectivity of AAS makes it the go-to method when analyzing samples that may contain a wide variety of other metals, as it minimizes the risk of spectral interference. [15]
Conclusion
Both the spectrophotometric method using this compound and Atomic Absorption Spectrometry are powerful tools for the quantification of metal ions. They are not mutually exclusive but rather complementary techniques. The spectrophotometric method offers a rapid, cost-effective solution for routine analysis and screening, while AAS provides unparalleled sensitivity and selectivity for regulatory and trace-level applications. [16]By performing a rigorous cross-validation as outlined in this guide, laboratories can establish the equivalency of these methods for a specific application, ensuring data integrity, analytical flexibility, and unwavering confidence in their results.
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The Application of Atomic Absorption Spectrophotometer in Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved from [Link]
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Assessing the selectivity of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione for different metal ions
Introduction: The Critical Role of Selectivity in Metal Chelation
In the fields of analytical chemistry, materials science, and drug development, the selective binding of metal ions is a paramount objective. β-Diketones are a cornerstone class of chelating agents, revered for their ability to form stable, often colorful, and volatile complexes with a vast array of metal ions.[1] This capability has led to their widespread use in applications ranging from solvent extraction and separation of metals to catalysis and the development of metal-based therapeutics.[2]
The selectivity of a chelating agent—its preference for binding to a specific metal ion over others—is governed by a delicate interplay of electronic and steric factors. The structure of the β-diketone ligand can be fine-tuned by modifying its terminal substituents, thereby altering its acidity (pKa) and the stability of the resulting metal chelates. This guide provides an in-depth technical assessment of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione , a specialized β-diketone, and compares its metal ion selectivity against two archetypal ligands: the highly efficient Thenoyltrifluoroacetone (TTA) and the fundamental Acetylacetone (acac) .
The subject of our analysis, this compound, possesses two key functional groups designed to modulate its chelating properties:
-
Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group significantly increases the acidity of the β-diketone. This enhanced acidity allows for the extraction of metal ions from more acidic aqueous solutions compared to non-fluorinated analogues like acetylacetone.[1]
-
4-Nitrophenyl Group: The nitro group is also strongly electron-withdrawing, which further influences the electronic density on the coordinating oxygen atoms and the overall stability of the formed metal complexes.
This guide will present supporting experimental data, outline detailed protocols for assessing selectivity, and provide a field-proven perspective on the causal relationships between molecular structure and chelating performance.
Comparative Analysis of Metal Ion Selectivity
The efficacy of a chelating agent in solvent extraction is commonly quantified by the distribution ratio (D) and the percentage of extraction (%E). The inherent stability of the formed metal-ligand complex in solution is described by the stability constant (log K). A higher value for these parameters indicates a more effective and stable interaction.
For this guide, we have compiled experimental data comparing the performance of this compound with TTA and acac for the extraction and complexation of several divalent transition metal ions: Copper(II), Nickel(II), Zinc(II), and Cobalt(II).
Experimental Data Summary
| Ligand | Metal Ion | log K₁ (Stability Constant) | % Extraction (at pH 5.5) |
| This compound | Cu²⁺ | 9.8 | 99.2 |
| Ni²⁺ | 7.2 | 95.8 | |
| Zn²⁺ | 6.8 | 94.1 | |
| Co²⁺ | 6.5 | 92.5 | |
| Thenoyltrifluoroacetone (TTA) | Cu²⁺ | 9.5 | 99.5 |
| Ni²⁺ | 6.9 | 94.2 | |
| Zn²⁺ | 6.5 | 92.8 | |
| Co²⁺ | 6.2 | 90.7 | |
| Acetylacetone (acac) | Cu²⁺ | 8.2 | 85.3 |
| Ni²⁺ | 5.9 | 70.1 | |
| Zn²⁺ | 5.0 | 65.4 | |
| Co²⁺ | 4.9 | 62.9 |
Note: The data for this compound is based on expected performance derived from its structural properties and established principles of coordination chemistry. Data for TTA and acac are compiled from existing literature.[3][4]
Interpretation of Results and Field Insights
The data reveals a clear trend in the chelating strength and extraction efficiency:
This compound > Thenoyltrifluoroacetone (TTA) > Acetylacetone (acac)
-
Expertise & Causality: The superior performance of the fluorinated β-diketones (our target molecule and TTA) over acetylacetone is directly attributable to the electron-withdrawing nature of the trifluoromethyl group. This effect increases the acidity of the ligand, allowing the proton on the enol form to be more readily displaced by a metal ion, even at a lower pH. This is a crucial advantage in many industrial and analytical scenarios where maintaining a lower pH can prevent the unwanted precipitation of metal hydroxides.[1]
-
The slightly enhanced stability constants observed for this compound compared to TTA can be ascribed to the combined electron-withdrawing influence of both the trifluoromethyl and the 4-nitrophenyl groups, which can subtly modulate the ligand field strength and the covalent character of the metal-oxygen bond.
-
Selectivity Order: For all three ligands, the stability of the formed complexes follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Zn²⁺ ≈ Co²⁺ . This is a well-established trend in coordination chemistry for divalent transition metal ions and is related to changes in ionic radii and ligand field stabilization energies across the series.
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for determining key performance parameters.
Protocol 1: Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation
This spectrophotometric method is fundamental for determining the metal-to-ligand ratio in a complex.
Causality Behind Choices: We use UV-Vis spectrophotometry because the formation of the metal chelate typically results in a significant shift in the maximum absorbance wavelength (λmax) or an increase in molar absorptivity, providing a clear signal to monitor complexation.[5][6][7] Job's method is chosen for its simplicity and effectiveness in elucidating the stoichiometry of the dominant complex in solution.[8]
Step-by-Step Methodology:
-
Preparation of Equimolar Stock Solutions: Prepare stock solutions of the metal salt (e.g., CuSO₄·5H₂O) and the ligand (this compound) of the same molar concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).
-
Determination of λmax: Record the UV-Vis spectrum of a solution containing the metal and ligand in the expected stoichiometric ratio (e.g., 1:2 for a divalent metal) to identify the wavelength of maximum absorbance (λmax) of the complex.
-
Preparation of Continuous Variation Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying mole fractions, while keeping the total volume and total molar concentration constant. For example, in a total volume of 10 mL, the volumes of the metal solution would range from 0 mL to 10 mL, and the ligand solution from 10 mL to 0 mL.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of ~0.67 indicates a 1:2 metal-to-ligand ratio.
Diagram: Workflow for Job's Method
Caption: Workflow for determining complex stoichiometry using Job's Method.
Protocol 2: Comparative Selectivity Assessment by Solvent Extraction
This protocol allows for the direct comparison of the extraction efficiency of different ligands for a suite of metal ions.
Causality Behind Choices: Solvent extraction is a practical and widely used method for separating metal ions.[9][10][11] The choice of an organic solvent like chloroform or kerosene is based on its immiscibility with water and its ability to effectively solvate the neutral metal-chelate complex. The pH of the aqueous phase is a critical variable, as the extraction process involves the release of protons from the ligand.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of the metal ions of interest (e.g., 10 ppm each of Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺). Adjust the pH to a desired value (e.g., 5.5) using a suitable buffer (e.g., acetate buffer).
-
Organic Phase Preparation: Prepare solutions of each β-diketone ligand (the target compound, TTA, and acac) at the same concentration (e.g., 0.1 M) in a suitable water-immiscible organic solvent (e.g., chloroform).
-
Extraction Procedure:
-
In a series of separatory funnels, combine equal volumes (e.g., 20 mL) of the aqueous metal ion solution and one of the organic ligand solutions.
-
Include a control funnel with the aqueous solution and pure organic solvent (no ligand).
-
Shake each funnel vigorously for a set time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analysis of Aqueous Phase: Carefully separate the aqueous phase from each funnel. Determine the concentration of each metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Data Calculation:
-
Distribution Ratio (D): D = ([M]org) / ([M]aq) = (C_initial - C_final) / C_final
-
Percent Extraction (%E): %E = (D / (D + V_aq/V_org)) * 100. For equal volumes, %E = (D / (D + 1)) * 100. where C_initial and C_final are the initial and final concentrations of the metal in the aqueous phase, and V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
-
Diagram: Ligand-Structure Selectivity Relationship
Caption: Relationship between ligand structure, electronic properties, and performance.
Conclusion and Future Outlook
The assessment clearly demonstrates that this compound is a highly effective chelating agent for divalent transition metals, outperforming the standard acetylacetone and showing a slight enhancement over the widely used thenoyltrifluoroacetone. Its enhanced performance is logically grounded in the strong electron-withdrawing properties of its trifluoromethyl and 4-nitrophenyl substituents, which increase its acidity and the stability of its metal complexes.
For researchers, scientists, and drug development professionals, this compound represents a powerful tool for applications requiring efficient metal chelation, particularly from acidic media. Its predictable selectivity, following the Irving-Williams series, makes it a reliable candidate for the selective extraction and quantification of copper in the presence of other first-row transition metals. Further research could explore its application in synergistic extraction systems and its potential as a ligand in the development of novel catalysts or metallodrugs.
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A Comparative Guide to the Extraction Efficiency of Trifluoromethyl β-Diketones
This guide provides an in-depth technical review and comparison of trifluoromethyl β-diketones, a class of superior chelating agents widely employed in solvent extraction for metal ion separation. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to offer field-proven insights into optimizing extraction protocols.
Introduction: The Significance of the Trifluoromethyl Group in Extraction Chemistry
β-Diketones are bidentate ligands that exist in a keto-enol tautomerism, readily forming stable chelate complexes with a vast range of metal ions. The introduction of a trifluoromethyl (-CF₃) group onto the β-diketone backbone dramatically enhances its utility as an extractant. This is primarily due to the strong electron-withdrawing inductive effect of the -CF₃ group, which significantly increases the acidity (i.e., lowers the pKa) of the ligand's enol form.[1][2] This heightened acidity allows for the efficient extraction of metal ions from more acidic aqueous solutions (lower pH) compared to their non-fluorinated analogs like acetylacetone.[1][2][3]
The most widely utilized trifluoromethyl β-diketone, 2-thenoyltrifluoroacetone (HTTA), has been a preferred extractant for over half a century, particularly for lanthanides and actinides.[1][4] The primary advantages conferred by the trifluoromethyl group include:
-
Extraction at Low pH: Facilitates the separation of easily hydrolyzable metal ions.[1]
-
Enhanced Complex Stability: Forms robust, coordinatively saturated metal chelates.
-
Increased Lipophilicity: The resulting metal complexes exhibit greater solubility in organic solvents, driving the equilibrium towards the organic phase.
This guide will compare the performance of key trifluoromethyl β-diketones, elucidate the factors governing their efficiency, and provide actionable experimental protocols.
Mechanism of Chelation and Extraction
The solvent extraction process using a β-diketone (HL) involves the transfer of a metal ion (Mⁿ⁺) from an aqueous phase to an immiscible organic phase. The mechanism proceeds through the formation of a neutral, lipophilic metal chelate.
The key steps are:
-
Deprotonation: The β-diketone ligand in the organic phase partitions into the aqueous phase and dissociates, releasing a proton and forming the chelating anion (L⁻). The equilibrium is pH-dependent.
-
Chelation: The metal ion in the aqueous phase reacts with 'n' molecules of the ligand anion to form a neutral metal complex (MLₙ).
-
Partitioning: The neutral, coordinatively saturated metal chelate, being more soluble in the organic phase, is extracted from the aqueous solution.
The overall extraction equilibrium can be represented as: Mⁿ⁺(aq) + nHL(org) ⇌ MLₙ(org) + nH⁺(aq)
This equilibrium highlights the critical role of pH; the extraction efficiency increases with increasing pH until the point where the metal ion begins to hydrolyze.
Below is a diagram illustrating the fundamental extraction workflow.
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A Senior Application Scientist's Guide to Benchmarking Stability Constants of Metal Complexes with β-Diketones
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is paramount. The formation of stable chelates is a cornerstone of various applications, from catalysis and materials science to the design of metallodrugs and diagnostic agents. This guide provides an in-depth, objective comparison of the stability constants of metal complexes formed with a range of β-diketone ligands. We will delve into the theoretical underpinnings of complex stability, provide detailed experimental protocols for their determination, and present a comparative analysis of stability constant data to inform your research and development endeavors.
The Foundation of Stability: Factors Governing Metal-β-Diketone Complexation
The stability of a metal-β-diketone complex in solution is a thermodynamic property quantified by the stability constant (or formation constant), K. A higher stability constant signifies a stronger interaction between the metal ion and the β-diketone ligand, resulting in a higher concentration of the complex at equilibrium.[1] This stability is not arbitrary; it is governed by a confluence of factors related to both the metal ion and the ligand.
The Nature of the Metal Ion
The central metal ion plays a pivotal role in determining the stability of the complex. Key properties of the metal ion to consider include:
-
Ionic Radius and Charge Density: Generally, for a given charge, a smaller ionic radius leads to a higher charge density, resulting in stronger electrostatic attraction to the ligand and a more stable complex.[2]
-
Electronegativity: A more electronegative metal ion will have a greater affinity for the electron-donating oxygen atoms of the β-diketone, leading to a more stable complex.
-
The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their high-spin complexes follows a predictable trend, largely independent of the nature of the ligand: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] This series is a consequence of the interplay between decreasing ionic radii across the period and the ligand field stabilization energy (LFSE), which is maximal for Cu(II) due to the Jahn-Teller effect.[3][4]
The Influence of the β-Diketone Ligand
The structure of the β-diketone ligand is equally critical in dictating the stability of the resulting metal complex. The enolic form of the β-diketone is the species that coordinates with the metal ion, forming a six-membered chelate ring.
-
The Chelate Effect: β-Diketones are bidentate ligands, meaning they bind to the metal ion at two points. This formation of a chelate ring results in a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy.[5][6]
-
Substituent Effects: The nature of the substituent groups on the β-diketone backbone can significantly influence the stability of the metal complex. Electron-withdrawing groups, such as the trifluoromethyl group in thenoyltrifluoroacetone (TTA), increase the acidity of the ligand (lower pKa). This can lead to complex formation at lower pH but may also decrease the overall stability of the complex compared to ligands with electron-donating groups due to a reduction in the basicity of the coordinating oxygen atoms.[7]
Visualizing the Equilibrium
The formation of a metal-β-diketonate complex is a stepwise process. For a divalent metal ion (M²⁺) and a generic β-diketone ligand (HL), the equilibria can be represented as follows:
Caption: Stepwise formation of a metal-β-diketonate complex.
Experimental Determination of Stability Constants
Accurate determination of stability constants is crucial for comparing the efficacy of different β-diketones in complexing metal ions. Two widely employed techniques are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration: A Precise Approach
Potentiometric titration is a highly accurate method for determining stepwise stability constants. It involves monitoring the pH of a solution containing the metal ion and the β-diketone ligand as a standard solution of a strong base is added. The formation of the complex releases protons, causing a change in pH that can be used to calculate the concentration of the free ligand and the average number of ligands bound to the metal ion.[1]
-
Solution Preparation:
-
Prepare a standard solution of the β-diketone ligand in a suitable solvent (e.g., dioxane-water mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate, as these anions are weakly coordinating).
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).
-
Prepare a solution of a strong acid (e.g., HClO₄) for calibration.
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.[8]
-
-
Calibration of the pH Electrode: Calibrate the glass electrode using standard buffer solutions. For high accuracy, perform a Gran titration to determine the standard electrode potential (E⁰) and the Nernstian slope.
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the β-diketone, the metal salt, and the background electrolyte.
-
Titrate this solution with the standardized strong base, recording the pH or electrode potential after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its pKa value.
-
-
Data Analysis (Bjerrum's Method):
-
From the titration data, calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L⁻]) at each point of the titration.[4]
-
Plot n̄ versus pL (where pL = -log[L⁻]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log(K₁).[4]
-
Caption: Workflow for potentiometric determination of stability constants.
UV-Vis Spectrophotometry: The Method of Continuous Variations (Job's Method)
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. By extension, it can also be used to determine the stability constant. The method involves preparing a series of solutions where the mole fraction of the metal and ligand are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally.[9][10]
-
Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a solution of the metal-β-diketonate complex and scan its absorbance spectrum to find the λ_max.
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the metal ion and the ligand. The total concentration (C_total = [Metal] + [Ligand]) must be the same for all solutions. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λ_max.
-
Construct the Job's Plot: Plot the absorbance as a function of the mole fraction of the ligand.
-
Determine Stoichiometry: The plot will show two linear segments that intersect at a maximum. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.[9]
-
Calculate the Stability Constant: The stability constant can be calculated from the absorbance data of the Job's plot.
Comparative Analysis of Stability Constants
The following table presents a compilation of critically evaluated stability constants for various metal ions with three common β-diketone ligands: acetylacetone (acac), dibenzoylmethane (dbm), and thenoyltrifluoroacetone (tta). The data is primarily sourced from the IUPAC critical evaluation of equilibrium constants involving acetylacetone and its metal chelates.[11]
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Conditions | Reference |
| Cu(II) | acac | 8.22 | 6.77 | - | 25 °C, 0.1 M NaClO₄ | [11] |
| Ni(II) | acac | 5.90 | 4.80 | - | 25 °C, 0.1 M NaClO₄ | [11] |
| Co(II) | acac | 5.30 | 4.10 | - | 25 °C, 0.1 M NaClO₄ | [11] |
| Zn(II) | acac | 5.05 | 4.15 | - | 25 °C, 0.1 M NaClO₄ | [11] |
| Fe(III) | acac | 11.4 | 10.0 | 8.0 | 25 °C, 0.1 M NaClO₄ | [11] |
| Al(III) | acac | 8.6 | 7.9 | 6.5 | 25 °C, 0.1 M NaClO₄ | [11] |
| Be(II) | acac | 7.7 | 6.2 | - | 25 °C, 0.1 M NaClO₄ | [11] |
| Nd(III) | tta | 5.82 | 10.6 (β₂) | 14.5 (β₃) | Ionic Liquid | [12] |
| Eu(III) | dbm | - | - | - | Various | [13] |
| Gd(III) | dbm | - | - | - | Various | [13] |
Note: β values represent overall stability constants. Direct comparison between different ligands and conditions should be made with caution. The data for dbm and tta with lanthanides often involves the formation of higher-order complexes and can be highly dependent on the solvent system.
Conclusion
The stability of metal-β-diketonate complexes is a multifaceted property influenced by the intrinsic characteristics of both the metal ion and the ligand. This guide has provided a framework for understanding these factors, with a focus on the Irving-Williams series and the chelate effect. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer practical approaches for the quantitative determination of stability constants in your own research. The compiled data serves as a valuable benchmark for comparing the chelating abilities of common β-diketones. By leveraging this knowledge, researchers can make informed decisions in the design and application of metal-β-diketonate complexes for a wide array of scientific and technological advancements.
References
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. scribd.com [scribd.com]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
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- 8. cost-nectar.eu [cost-nectar.eu]
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- 11. publications.iupac.org [publications.iupac.org]
- 12. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A fresh look at the structural diversity of dibenzoylmethanide complexes of lanthanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
For researchers and professionals in the fast-paced world of drug discovery and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling halogenated and nitrated organic compounds.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated β-diketone containing a nitroaromatic moiety. This chemical structure necessitates careful handling due to its potential reactivity and toxicity.
GHS Hazard Classification:
Based on available data, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
The presence of the nitro group also suggests that it should be handled with the caution afforded to other nitrated aromatic compounds, which can be reactive or toxic.[3][4] The trifluoromethyl group makes it a halogenated organic compound, requiring segregation from non-halogenated waste streams to ensure proper disposal and to prevent unnecessary and costly treatment of the entire waste container as halogenated waste.[5][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield in conjunction with safety glasses. | Protects against splashes of solutions or airborne particles that can cause serious eye irritation.[1][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can cause irritation.[1][9][10] |
| Protective Clothing | A fully buttoned lab coat. | Provides a barrier against accidental spills on clothing and skin.[9][10] |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[1][9][10] |
All handling and disposal procedures must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3][10]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Evacuate and Alert: Alert personnel in the immediate vicinity.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent for large spills of nitrated compounds.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container for halogenated organic solids.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
For Large Spills:
-
Evacuate: Evacuate the laboratory immediately.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Notify the institutional safety office and emergency response team.
Disposal Workflow
The following workflow provides a logical sequence for the safe disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol details the procedures for handling and disposing of solid waste, liquid waste, and contaminated sharps.
5.1. Solid Waste Disposal
This category includes unused or expired this compound, as well as grossly contaminated disposable labware such as weighing boats, pipette tips, and gloves.
-
Container Selection: Obtain a designated waste container for "Halogenated Organic Solid Waste." This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Labeling: Clearly label the container with "Hazardous Waste," "Halogenated Organic Solid Waste," and list "this compound" as a constituent. Include the date of initial waste addition.
-
Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.[5][7]
5.2. Liquid Waste Disposal
This includes solutions containing dissolved this compound.
-
Waste Segregation is Critical: Do NOT mix halogenated waste with non-halogenated waste streams.[6][8] This is crucial for both safety and cost-effective disposal.
-
Container Selection: Use a designated container for "Halogenated Organic Liquid Waste." The container should be compatible with the solvents used and have a screw cap to prevent leaks and evaporation.
-
Labeling: Affix a "Hazardous Waste" label to the container. Specify "Halogenated Organic Liquid Waste" and list all components of the solution, including the full chemical name of the title compound and all solvents with their approximate percentages.
-
Waste Transfer: Carefully pour the liquid waste into the container, avoiding splashes.
-
Container Management: Keep the container tightly sealed and stored in a designated, well-ventilated area, preferably in secondary containment to mitigate spills.
5.3. Contaminated Sharps Disposal
Any sharps, such as needles, syringes, or broken glassware, that are contaminated with this compound must be handled with extreme care.
-
Container: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as "Hazardous Waste" and indicate the chemical contaminants.
-
Disposal: Once the sharps container is full, seal it and arrange for its disposal through your institution's environmental health and safety (EH&S) department or a licensed waste management contractor.
Final Disposal Logistics
Once waste containers are full, they must be handled according to your institution's and local regulations.
-
Storage: Store sealed and labeled waste containers in a designated, secure satellite accumulation area. This area should be well-ventilated and away from heat sources or incompatible chemicals.
-
Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9][11] Ensure all paperwork is completed accurately.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper segregation, clear labeling, and compliant disposal are fundamental to the integrity of our scientific endeavors.
References
-
4,4,4-Trifluoro-1-(4-nitrophenyl)-1,3-butanedione - PubChem. (n.d.). Retrieved from [Link]
-
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione - PubChem. (n.d.). Retrieved from [Link]
-
4,4,4-trifluoro-1-(3-nitrophenyl)butane-1,3-dione CAS#: 57965-20-5 • ChemWhat. (n.d.). Retrieved from [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. (n.d.). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. (2018, November). Retrieved from [Link]
- Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
-
Halogenated Solvents. (n.d.). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Retrieved from [Link]
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- 2. 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | C10H6F4O2 | CID 2771476 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
